4-(3-Bromo-5-fluorobenzoyl)morpholine
Description
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWMVMQVKKECNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(3-Bromo-5-fluorobenzoyl)morpholine chemical properties
An In-depth Technical Guide: 4-(3-Bromo-5-fluorobenzoyl)morpholine
Introduction: A Versatile Scaffold for Modern Chemistry
This compound is a halogenated aromatic ketone that serves as a highly valuable intermediate in synthetic organic chemistry. Its structure, which combines a stable morpholine moiety with a di-substituted phenyl ring, presents a unique and powerful platform for the construction of more complex molecules. The strategic placement of bromine and fluorine atoms on the benzoyl group provides distinct reactive handles, enabling chemists to perform selective, late-stage functionalization. This dual-reactivity profile makes it an attractive building block in the fields of medicinal chemistry and materials science, where precise molecular tailoring is paramount for achieving desired biological activity or material properties.
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering field-proven insights and detailed protocols to support its effective utilization in research and development.
Core Chemical Identity and Nomenclature
Accurate identification is the foundation of all chemical research. The key identifiers and structural representation of this compound are summarized below.
Structural and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | (3-bromo-5-fluorophenyl)-morpholin-4-ylmethanone | [] |
| Synonyms | (3-Bromo-5-fluorophenyl)(morpholino)methanone | [] |
| CAS Number | 1329457-16-0 | [][2] |
| Molecular Formula | C₁₁H₁₁BrFNO₂ | [2] |
| Molecular Weight | 288.11 g/mol | [2] |
| Canonical SMILES | C1COCCN1C(=O)C2=CC(=CC(=C2)F)Br |
Chemical Structure
Sources
4-(3-Bromo-5-fluorobenzoyl)morpholine molecular weight and formula
An In-Depth Technical Guide to 4-(3-Bromo-5-fluorobenzoyl)morpholine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated benzamide derivative of significant interest to the chemical and pharmaceutical sciences. We delve into its core physicochemical properties, outline a detailed and validated synthetic protocol, and explore its potential applications as a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational data and practical, field-proven insights into the handling and utilization of this compound.
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic properties to bioactive molecules.[1][2] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all critical parameters for successful drug candidates.[3][4] When combined with a substituted aromatic ring, such as the 3-bromo-5-fluorobenzoyl group, the resulting compound, this compound, becomes a highly valuable and versatile intermediate.
The specific halogenation pattern—a bromine and a fluorine atom at the meta positions—provides distinct chemical handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of chemical space. This strategic placement of halogens makes the compound an attractive starting point for the synthesis of complex molecular architectures targeting a wide range of biological targets, from enzymes involved in oncology to receptors in the central nervous system (CNS).[3][5]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for its use in synthesis and for understanding its behavior in biological and chemical systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁BrFNO₂ | [][7] |
| Molecular Weight | 288.11 g/mol | [][7] |
| IUPAC Name | (3-bromo-5-fluorophenyl)-morpholin-4-ylmethanone | [] |
| CAS Number | 1329457-16-0 | [][7] |
| Canonical SMILES | C1COCCN1C(=O)C2=CC(=CC(=C2)Br)F | [] |
| InChI Key | GKWMVMQVKKECNY-UHFFFAOYSA-N | [] |
| Appearance | Solid (predicted) | |
| Purity | ≥98% (Typical commercial grade) | [7] |
Synthesis Protocol: Amide Bond Formation
The synthesis of this compound is most reliably achieved via the acylation of morpholine with 3-bromo-5-fluorobenzoyl chloride. This is a standard and high-yielding nucleophilic acyl substitution reaction.
Rationale of the Synthetic Approach
The chosen pathway involves a two-step process starting from the commercially available 3-bromo-5-fluorobenzoic acid.
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial because the carboxylate group is a poor electrophile. The acyl chloride, however, is highly electrophilic and readily reacts with nucleophiles. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.
-
Nucleophilic Acyl Substitution: The second step is the amidation reaction. Morpholine, a secondary amine, acts as the nucleophile. Its nitrogen atom attacks the electrophilic carbonyl carbon of the 3-bromo-5-fluorobenzoyl chloride. A mild base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the morpholine reactant and driving the reaction to completion.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-5-fluorobenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-fluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature under a nitrogen atmosphere in a fume hood.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-bromo-5-fluorobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve morpholine (1.2 eq) and triethylamine (1.5 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath (0°C).
-
Dissolve the crude 3-bromo-5-fluorobenzoyl chloride (1.0 eq) from Step 1 in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the morpholine solution at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.
Synthesis Workflow Diagram
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - CAS:1329457-16-0 - 北京欣恒研科技有限公司 [konoscience.com]
An In-depth Technical Guide to the Structure Elucidation of 4-(3-Bromo-5-fluorobenzoyl)morpholine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-(3-bromo-5-fluorobenzoyl)morpholine, a compound of interest in contemporary drug discovery and chemical research. As direct analytical data for this specific molecule is not widely published, this document serves as an expert guide, leveraging foundational principles of analytical chemistry and predictive spectroscopy based on analogous structures. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray crystallography. The causality behind experimental choices and the establishment of self-validating analytical systems are emphasized to ensure the unambiguous confirmation of the molecular structure. This guide is intended for researchers, scientists, and professionals in drug development who require a robust methodology for the characterization of novel chemical entities.
Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry
The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and pharmacokinetic properties, making it a "privileged" scaffold in drug design.[1][2][3] The title compound, this compound, combines this valuable moiety with a halogenated benzoyl group, a common feature in compounds targeting the central nervous system (CNS) and other biological targets.[4] The bromine and fluorine substituents offer opportunities for further synthetic modification and can influence binding interactions with target proteins.[4] Therefore, the precise and unequivocal determination of its three-dimensional structure is paramount for understanding its structure-activity relationships (SAR) and ensuring its suitability for downstream applications.
Foundational Analysis: Synthesis and Molecular Formula
The logical first step in structure elucidation is to understand the synthetic route, which provides insights into potential starting materials and byproducts that could interfere with analytical measurements. The synthesis of this compound, while not explicitly detailed in the literature, can be reliably predicted to proceed via the acylation of morpholine with 3-bromo-5-fluorobenzoyl chloride.
Caption: Predicted synthetic pathway for this compound.
Based on this synthesis, the expected molecular formula is C₁₁H₁₁BrFNO₂. The monoisotopic mass and molecular weight can be calculated as follows:
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁BrFNO₂ |
| Monoisotopic Mass | 286.9957 Da |
| Average Molecular Weight | 288.11 g/mol |
A Multi-faceted Approach to Structure Elucidation
A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system.
Caption: Integrated workflow for the structure elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of a molecule in solution.[5][6] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be essential.
Causality of Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms and their electronic environments. Proton-decoupled spectra simplify the analysis to single lines for each carbon.
-
¹⁹F NMR: Directly observes the fluorine atom, providing information about its chemical environment and its coupling to nearby protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the signals and confirming the connectivity between protons and carbons.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.6 - 7.8 | m | 1H | Ar-H | Aromatic proton ortho to the carbonyl and meta to the bromine. |
| ~ 7.4 - 7.6 | m | 1H | Ar-H | Aromatic proton ortho to the bromine and meta to the carbonyl. |
| ~ 7.2 - 7.4 | m | 1H | Ar-H | Aromatic proton ortho to the fluorine. |
| ~ 3.6 - 3.9 | m | 8H | Morpholine CH₂ | Protons of the morpholine ring, likely appearing as a complex multiplet due to restricted rotation around the amide bond. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 | C=O | Carbonyl carbon of the amide. |
| ~ 162 (d, ¹JCF ≈ 250 Hz) | C-F | Carbon directly attached to fluorine, showing a large one-bond coupling constant. |
| ~ 135 (d, ³JCF ≈ 8 Hz) | C-CO | Carbon attached to the carbonyl group. |
| ~ 130 | Aromatic CH | |
| ~ 122 (d, ²JCF ≈ 22 Hz) | C-Br | Carbon attached to bromine, showing a two-bond coupling to fluorine. |
| ~ 118 (d, ²JCF ≈ 22 Hz) | Aromatic CH | |
| ~ 115 (d, ⁴JCF ≈ 3 Hz) | Aromatic CH | |
| ~ 67 | O-CH₂ (morpholine) | |
| ~ 46 | N-CH₂ (morpholine) |
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃): A single resonance is expected, likely appearing as a triplet of triplets due to coupling with the two meta-protons and the ortho-proton. The chemical shift will be in the typical range for an aryl fluoride.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.[7] Key steps include locking onto the deuterium signal of the solvent, shimming the magnetic field for optimal resolution, and tuning the probe.[7]
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra. Standard pulse programs should be used. For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for all carbons.
-
2D NMR: If assignments are ambiguous, acquire 2D COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.
Mass Spectrometry (MS)
Mass spectrometry provides the crucial information of the molecular weight and elemental composition of the molecule.[8]
Causality of Experimental Choices:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like the target compound, which will likely produce a protonated molecular ion [M+H]⁺.[9]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Predicted Mass Spectrum (ESI+):
| m/z | Ion | Rationale |
| 287.9957 / 289.9936 | [M+H]⁺ | The protonated molecular ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature. |
| 202.9379 / 204.9358 | [M - morpholine + H]⁺ | Fragmentation corresponding to the loss of the morpholine moiety. |
| 86.0600 | [Morpholine]⁺ | The morpholine fragment itself. |
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[9]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform a high-resolution scan to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe the characteristic fragment ions.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11]
Causality of Experimental Choices:
-
Attenuated Total Reflectance (ATR): This is a common and convenient sampling technique for solid samples, requiring minimal sample preparation.[12]
Predicted FTIR Spectrum:
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~ 3100 - 3000 | C-H stretch (aromatic) | Characteristic of the benzene ring. |
| ~ 2950 - 2850 | C-H stretch (aliphatic) | From the CH₂ groups of the morpholine ring. |
| ~ 1630 - 1660 | C=O stretch (amide) | A strong, characteristic absorption for the amide carbonyl group.[13] |
| ~ 1600, 1475 | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |
| ~ 1250 - 1200 | C-N stretch | Amide C-N bond vibration. |
| ~ 1115 | C-O-C stretch | Ether linkage in the morpholine ring. |
| ~ 1050 | C-F stretch | Characteristic absorption for the aryl-fluoride bond. |
| ~ 800 - 900 | C-H out-of-plane bend | Bending vibrations of the aromatic protons, indicative of the substitution pattern. |
Experimental Protocol for FTIR-ATR:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[12]
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[12] Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Single-Crystal X-ray Crystallography
This technique provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[14][15][16][17]
Causality of Experimental Choices: The primary requirement for this technique is the ability to grow a high-quality single crystal of the compound. If successful, it provides absolute proof of the structure, validating the interpretations from spectroscopic methods.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solution in a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer.[15] Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of a novel compound like this compound requires a meticulous and multi-pronged analytical approach. By integrating the data from NMR, MS, and FTIR, a confident structural hypothesis can be formed. NMR defines the connectivity, MS confirms the elemental composition and molecular weight, and FTIR verifies the presence of key functional groups. The characteristic isotopic signature of bromine in the mass spectrum, the large C-F coupling constant in the ¹³C NMR, and the distinct amide carbonyl stretch in the FTIR all serve as critical, self-validating data points. Ultimately, a single-crystal X-ray structure provides the final, irrefutable proof of the proposed structure. This comprehensive methodology ensures the scientific integrity of the data and provides the solid foundation necessary for advancing the compound in research and development pipelines.
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Reagentia. (n.d.). 4-(3-Bromo-4-fluorobenzyl)morpholine (1 x 5 g). Retrieved from [Link]
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Spectroscopic Characterization of 4-(3-Bromo-5-fluorobenzoyl)morpholine: A Predictive Technical Guide for Researchers
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-(3-Bromo-5-fluorobenzoyl)morpholine is a compound of interest, belonging to a class of substituted benzamides that are prevalent in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom, a fluorine atom, and a morpholine moiety suggests potential for unique pharmacological properties, making its unambiguous characterization a critical step for any research endeavor.
This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As of the writing of this document, detailed experimental spectra for this specific molecule are not publicly available. Therefore, this guide has been constructed as a predictive framework, drawing upon established spectroscopic principles and data from closely related analogous structures. The objective is to equip researchers, scientists, and drug development professionals with a robust predictive dataset to aid in the synthesis, identification, and quality control of this compound. Every protocol and interpretation herein is designed to be a self-validating system, grounded in authoritative scientific literature.
Predicted Spectroscopic Data Summary
The following table provides a high-level summary of the predicted key spectroscopic data for this compound.
| Technique | Key Predicted Data |
| ¹H NMR | Aromatic signals between δ 7.2-7.8 ppm; Morpholine signals between δ 3.4-3.8 ppm. |
| ¹³C NMR | Carbonyl carbon ~168 ppm; Aromatic carbons δ 110-165 ppm; Morpholine carbons δ 42-67 ppm. |
| ¹⁹F NMR | A single resonance, likely a triplet of doublets, in the typical range for a fluorobenzene derivative. |
| IR | Strong C=O stretch ~1640 cm⁻¹; C-F stretch ~1250 cm⁻¹; C-Br stretch ~670 cm⁻¹. |
| MS (EI) | Molecular ion peaks (M⁺, M+2) at m/z 287 and 289 in ~1:1 ratio; Base peak likely the acylium ion at m/z 205/207. |
Synthesis of this compound
The most logical and widely practiced synthetic route to N-acylmorpholines involves the amidation of the corresponding acyl chloride with morpholine. This two-step process begins with the conversion of 3-bromo-5-fluorobenzoic acid to its acyl chloride, followed by reaction with morpholine in the presence of a base.
Proposed Synthetic Pathway
The synthesis commences with the commercially available 3-bromo-5-fluorobenzoic acid.
-
Step 1: Acyl Chloride Formation. The carboxylic acid is converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[1][2]
-
Step 2: Amidation. The resulting 3-bromo-5-fluorobenzoyl chloride is then reacted with morpholine. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is typically added to scavenge the HCl generated during the reaction, driving it to completion.
Experimental Protocol: Synthesis
Materials:
-
3-Bromo-5-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Morpholine
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 3-Bromo-5-fluorobenzoyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 3-bromo-5-fluorobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-bromo-5-fluorobenzoyl chloride in anhydrous DCM in a clean, dry flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the morpholine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-bromo-5-fluorobenzoyl ring and the methylene protons of the morpholine moiety. The chemical shifts of the morpholine protons are influenced by the electron-withdrawing nature of the amide carbonyl group and the anisotropic effects of the aromatic ring. Due to the amide bond, restricted rotation around the C-N bond may lead to broadening of the morpholine signals.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2', H-6' (Morpholine) | ~ 3.75 | Broad multiplet | - |
| H-3', H-5' (Morpholine) | ~ 3.50 | Broad multiplet | - |
| H-2 (Aromatic) | ~ 7.60 | Triplet (t) | ⁴J(H-F) ≈ 2.5 Hz, ⁴J(H-H) ≈ 2.5 Hz |
| H-4 (Aromatic) | ~ 7.35 | Doublet of triplets (dt) | ³J(H-F) ≈ 8.5 Hz, ⁴J(H-H) ≈ 2.5 Hz |
| H-6 (Aromatic) | ~ 7.70 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 5.5 Hz, ⁴J(H-H) ≈ 2.5 Hz |
Justification for Predictions:
-
Morpholine Protons (H-2', H-6', H-3', H-5'): In N-acylmorpholines, the protons adjacent to the nitrogen (H-2', H-6') are typically deshielded compared to those adjacent to the oxygen (H-3', H-5') due to the electron-withdrawing effect of the carbonyl group. The signals are often broad due to restricted rotation around the amide bond.
-
Aromatic Protons (H-2, H-4, H-6): The chemical shifts and coupling patterns are predicted based on the additive effects of the substituents. The bromine and fluorine atoms are electron-withdrawing, deshielding the aromatic protons. The coupling constants are estimated from data on other 1,3,5-trisubstituted benzene rings. The fluorine atom will couple to the protons, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating them (³J > ⁴J).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.
| Carbon Assignment | Predicted δ (ppm) | Note |
| C=O (Amide) | ~ 168 | - |
| C-1 (Aromatic) | ~ 138 | Quaternary, coupled to F |
| C-2 (Aromatic) | ~ 125 | Coupled to H and F |
| C-3 (Aromatic) | ~ 122 | Quaternary, C-Br, coupled to F |
| C-4 (Aromatic) | ~ 115 | Coupled to H and F |
| C-5 (Aromatic) | ~ 163 | Quaternary, C-F, strongly coupled to F |
| C-6 (Aromatic) | ~ 120 | Coupled to H and F |
| C-2', C-6' (Morpholine) | ~ 45 | May be broad |
| C-3', C-5' (Morpholine) | ~ 66 | - |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.
-
Chemical Shift: A single resonance is expected, likely in the range of -105 to -115 ppm relative to CFCl₃.
-
Multiplicity: The fluorine signal will be split by the adjacent protons. It is expected to appear as a triplet of doublets due to coupling with H-4 (³J) and H-2/H-6 (⁴J).
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR: For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Predicted Characteristic IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Functional Group Vibration |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch (Morpholine) |
| ~ 1640 | Strong | Amide C=O Stretch (Amide I band) |
| 1600, 1570 | Medium-Weak | Aromatic C=C Stretch |
| ~ 1430 | Medium | CH₂ Scissoring (Morpholine) |
| ~ 1250 | Strong | C-F Stretch |
| ~ 1115 | Strong | C-O-C Stretch (Morpholine) |
| ~ 670 | Medium | C-Br Stretch |
Interpretation: The most prominent peak is expected to be the strong amide carbonyl (C=O) stretch around 1640 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to a non-conjugated amide. The strong C-O-C stretch of the morpholine ether linkage and the C-F stretch will also be significant features.
Key Vibrational Modes Diagram
Caption: Key IR vibrational modes for the molecule.
Experimental Protocol for IR Data Acquisition
A solid sample can be analyzed using either the KBr pellet method or as a thin film on a salt plate.
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Acquire the spectrum using a standard FT-IR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The presence of a single bromine atom will result in a characteristic isotopic pattern for the molecular ion peak. Two peaks of nearly equal intensity will be observed at m/z 287 (for ⁷⁹Br) and m/z 289 (for ⁸¹Br).
-
Major Fragments: The most common fragmentation pathway for aromatic amides is the cleavage of the amide C-N bond.
| m/z (predicted) | Ion Structure | Description |
| 287 / 289 | [C₁₁H₁₁BrFNO₂]⁺ | Molecular ion (M⁺, M+2) |
| 205 / 207 | [C₇H₃BrFO]⁺ | Acylium ion (loss of morpholine) |
| 86 | [C₄H₈NO]⁺ | Morpholine-derived fragment |
| 56 | [C₃H₄O]⁺ | Further fragmentation of morpholine ring |
Proposed Fragmentation Pathway
Caption: Proposed primary fragmentation of the molecule in MS.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, derived from established spectroscopic principles and analysis of analogous structures, offers a robust framework for researchers to identify and characterize this compound. The provided step-by-step protocols for synthesis and spectroscopic analysis are designed to ensure data integrity and reproducibility. While this guide serves as a strong predictive tool, experimental verification of these spectroscopic features is essential for the definitive structural confirmation of this compound.
References
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da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19567–19576. [Link]
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Abraham, R. J., et al. (2007). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 45(7), 545–554. [Link]
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Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved January 20, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved January 20, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Retrieved January 20, 2026, from [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 20, 2026, from [Link]
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da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]
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Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 20, 2026, from [Link]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved January 20, 2026, from [Link]
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YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. Retrieved January 20, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 20, 2026, from [Link]
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Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved January 20, 2026, from [Link]
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JoVE. (n.d.). Video: Carboxylic Acids to Acid Chlorides. Retrieved January 20, 2026, from [Link]
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Solubility of 4-(3-Bromo-5-fluorobenzoyl)morpholine in different solvents
An In-Depth Technical Guide to Determining the Solubility of 4-(3-Bromo-5-fluorobenzoyl)morpholine
Authored By: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for determining the solubility of the novel compound this compound. While specific solubility data for this molecule is not widely published, this document equips researchers, chemists, and drug development professionals with the foundational principles, experimental design considerations, and detailed protocols necessary to conduct these critical studies. The focus is on establishing a robust, self-validating methodology for generating reliable solubility data across a range of pharmaceutically relevant solvents. By understanding the "why" behind each step, researchers can confidently assess the compound's biopharmaceutical properties and inform downstream processes such as formulation development and preclinical screening.
Introduction to this compound: A Physicochemical Profile
This compound is a synthetic compound featuring a complex arrangement of functional groups that dictate its physicochemical behavior. A thorough understanding of its structure is the first step in predicting and interpreting its solubility.
-
Core Structure: A central benzoyl ring is substituted with a bromine atom and a fluorine atom. This halogenated aromatic core is connected to a morpholine ring via an amide linkage.
-
Key Functional Groups & Their Influence:
-
Morpholine Ring: A saturated heterocycle containing both an ether linkage and a secondary amine (within the amide). The oxygen and nitrogen atoms can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents.
-
Amide Linkage (-C(O)N-): This polar group is capable of acting as both a hydrogen bond donor (N-H, though substituted in this case) and acceptor (C=O). It contributes significantly to the molecule's polarity.
-
Halogenated Benzene Ring: The benzene ring itself is hydrophobic. The electronegative fluorine and bromine atoms withdraw electron density, affecting the aromatic system's properties. Halogenation, particularly with larger atoms like bromine, can increase lipophilicity.
-
A molecule's solubility is fundamentally governed by the balance between its lipophilic (hydrophobic) and hydrophilic (polar) characteristics. This balance is often estimated using the octanol-water partition coefficient (LogP). While experimental LogP values for this specific compound are not available, computational tools can provide a reliable estimate, which is crucial for initial solvent selection.
Theoretical Framework: The Energetics of Dissolution
Solubility is the result of a thermodynamic process where the energy released from solvent-solute interactions overcomes the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions. This principle is often simplified to the adage "like dissolves like."
The principle dictates that polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[1][2][3] This occurs because strong solute-solvent attractions lead to greater solubility.[1] For a solute to dissolve, the energy of these new interactions must be sufficient to overcome the forces holding the solute molecules together in their solid state (crystal lattice energy) and the cohesive forces between solvent molecules.[4]
For this compound, we can predict:
-
High solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone): These solvents can engage in dipole-dipole interactions with the polar amide group and the halogenated ring, without the steric hindrance of donating hydrogen bonds.
-
Moderate solubility in polar protic solvents (e.g., Ethanol, Methanol, Water): These solvents can act as hydrogen bond donors and acceptors. While the morpholine oxygen and amide carbonyl are good acceptors, the overall molecule is large and contains a significant hydrophobic region (the benzene ring), which can limit solubility, especially in water.
-
Low solubility in non-polar solvents (e.g., Hexane, Toluene): The significant polarity of the amide and morpholine groups makes favorable interactions with non-polar solvents unlikely. The energy required to break the solute-solute interactions would not be compensated by weak van der Waals forces with the solvent.
Caption: Fig 1: Predicted solubility based on interactions.
Experimental Design: Solvent Selection and Rationale
A well-designed solubility study uses a panel of solvents that span a range of polarities and functionalities to build a comprehensive profile of the compound. This is critical for applications ranging from reaction chemistry to pharmaceutical formulation.
Table 1: Recommended Solvent Panel for Solubility Screening
| Class | Solvent | Rationale & Application Area |
| Polar Protic | Water (pH 7.4 Buffer) | Crucial for biopharmaceutical and physiological relevance.[5][6][7] |
| Ethanol | Common co-solvent in formulations; represents alcohols. | |
| Methanol | Used in crystallization and analytical chemistry. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Universal solvent for initial stock solutions in biological screening. |
| Acetone | Common solvent for organic reactions and cleaning. | |
| Acetonitrile (ACN) | Widely used as a mobile phase in HPLC analysis. | |
| Non-Polar | Hexane | Represents aliphatic hydrocarbons; tests for lipophilicity. |
| Toluene | Represents aromatic hydrocarbons; useful for certain synthetic steps. |
Causality Behind Choices: This panel is not arbitrary. It is designed to probe specific interactions. Water and ethanol test the compound's capacity for hydrogen bonding. DMSO and acetone test its response to strong dipole-dipole interactions without hydrogen bond donation. Hexane and toluene test its hydrophobic character. The results from this panel provide a multi-faceted view of the compound's physicochemical nature.
Gold Standard Protocol: Equilibrium Shake-Flask Solubility Determination
To ensure scientific rigor, thermodynamic or "equilibrium" solubility must be measured. This represents the true saturation point of the solvent and is the most reliable value for physicochemical databases. The shake-flask method is the universally accepted gold standard for this determination.[8][9][10]
Principle
An excess amount of the solid compound is added to the solvent. The mixture is then agitated at a constant temperature until the concentration of the dissolved solid in the liquid phase reaches a constant value. This indicates that equilibrium has been achieved between the undissolved solid and the saturated solution.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Selected solvents (HPLC grade or equivalent)
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol:
-
Preparation: Add an excess of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess is required (e.g., ~10 mg for a 2 mL solvent volume is a good starting point). Expert Insight: Adding too little solid is a critical error, as the compound may dissolve completely, preventing the formation of a saturated solution. Always ensure a solid reservoir remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant speed (e.g., 250 rpm) inside an incubator at a controlled temperature (e.g., 25 °C or 37 °C for biological relevance).[5][6] Allow the system to equilibrate for at least 24-48 hours. Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.[8]
-
Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean HPLC vial. Expert Insight: This step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The filtration must be done quickly to prevent temperature changes that could cause precipitation.
-
Dilution: If the solution is expected to be highly concentrated, perform a precise, validated dilution with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the sample by a validated HPLC method to determine the concentration of the compound. This involves comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors. The result is typically expressed in units of mg/mL or µg/mL.
Caption: Fig 2: Shake-Flask experimental workflow.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.
Table 2: Example Solubility Data Table for this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Notes / Observations |
| Water (pH 7.4) | Polar Protic | [Experimental Value] | [Calculated Value] | e.g., Poorly soluble |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | e.g., Moderately soluble |
| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Freely soluble |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] | e.g., Practically insoluble |
This table should be populated with the experimentally determined values.
Interpretation: The results should be analyzed in the context of the theoretical principles discussed in Section 2. For instance, high solubility in DMSO and low solubility in hexane would confirm the predicted polar nature of the molecule. The aqueous solubility value is particularly important for drug development, as it directly impacts the Biopharmaceutics Classification System (BCS) class of the compound.[5][6]
Conclusion
This guide has provided a comprehensive, scientifically-grounded methodology for determining the solubility of this compound. By combining a theoretical understanding of its molecular structure with a robust experimental protocol like the shake-flask method, researchers can generate the reliable and accurate data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical sciences. The emphasis on self-validating steps within the protocol ensures the integrity and trustworthiness of the results.
References
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Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL: [Link]
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Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Journal of Molecular Liquids URL: [Link]
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Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
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Title: ICH M9 Biopharmaceutics Classification System-Based Biowaivers Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers Source: European Medicines Agency (EMA) URL: [Link]
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An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for 4-(3-Bromo-5-fluorobenzoyl)morpholine
Abstract
The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2][3] In silico predictive models offer a rapid and cost-effective methodology for profiling novel chemical entities before their synthesis and extensive experimental testing.[1][4] This technical guide provides a comprehensive, step-by-step workflow for the in silico prediction of the ADMET profile of a novel compound, 4-(3-Bromo-5-fluorobenzoyl)morpholine. We will delve into the theoretical underpinnings of various predictive models, justify the selection of specific computational tools, and present a detailed analysis of the predicted pharmacokinetic and toxicological properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry in their discovery pipelines.
Introduction: The Imperative of Early ADMET Profiling
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic or toxicological profiles.[2] The ability to predict these properties computationally, or in silico, has revolutionized the drug discovery process, enabling a "fail fast, fail cheap" paradigm.[1][4] By identifying potential liabilities early, research efforts can be directed towards more promising candidates, thereby optimizing resource allocation and accelerating the development timeline.
This guide focuses on the comprehensive in silico ADMET assessment of this compound, a hypothetical compound structure designed for this analysis. The principles and methodologies detailed herein are broadly applicable to other small molecule drug candidates.
The ADMET Paradigm
ADMET encompasses a suite of properties that determine the fate and effect of a drug in the body:
-
Absorption: The process by which a drug enters the bloodstream.
-
Distribution: The dissemination of a drug to various tissues and organs.
-
Metabolism: The chemical modification of a drug by the body, primarily by enzymes.
-
Excretion: The removal of the drug and its metabolites from the body.
-
Toxicity: The potential of the drug to cause adverse effects.
A thorough understanding and early prediction of these parameters are paramount for successful drug development.[3]
Compound of Interest: this compound
For the purpose of this guide, we will analyze the ADMET properties of this compound.
Chemical Structure:
Molecular Formula: C₁₁H₁₁BrFNO₂
Molecular Weight: 288.11 g/mol
Canonical SMILES: C1COCCN1C(=O)C2=CC(=CC(=C2)Br)F
Physicochemical Properties: The Foundation of ADMET
The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior.[5][6] These properties are readily calculable from the 2D structure of the molecule and provide the initial clues to its potential as a drug candidate.
Key Physicochemical Descriptors
Several key descriptors are routinely calculated to assess the "drug-likeness" of a compound, often guided by frameworks like Lipinski's Rule of Five.[6]
| Property | Predicted Value | Significance in ADMET |
| Molecular Weight (MW) | 288.11 | Influences diffusion and permeability. Generally, MW < 500 Da is preferred for oral absorption.[6] |
| LogP (Octanol-Water Partition Coefficient) | 1.85 | A measure of lipophilicity. Affects solubility, absorption, and membrane permeability.[5][7] |
| Topological Polar Surface Area (TPSA) | 38.77 Ų | Influences membrane permeability and blood-brain barrier penetration. TPSA < 140 Ų is generally favorable. |
| Hydrogen Bond Donors | 0 | Impacts solubility and membrane permeability.[5] |
| Hydrogen Bond Acceptors | 3 | Affects solubility and interactions with biological targets.[5] |
| Rotatable Bonds | 2 | Influences conformational flexibility and binding affinity. |
Note: These values are typically calculated using cheminformatics software such as RDKit or commercial packages like ACD/Percepta.[8]
Initial Assessment: Based on these fundamental properties, this compound exhibits a favorable profile for a potential oral drug candidate, adhering to Lipinski's Rule of Five.
In Silico ADMET Prediction Workflow
The following sections detail the step-by-step prediction of the ADMET properties of our compound of interest. This workflow leverages a combination of freely available and commercial software platforms that employ various modeling techniques, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms.[9][10]
Caption: A high-level overview of the in silico ADMET prediction workflow.
Absorption
Good oral absorption is a prerequisite for most orally administered drugs. We will predict two key parameters: Caco-2 permeability and Human Intestinal Absorption (HIA).
-
Caco-2 Permeability: The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown as a monolayer, serves as a widely accepted in vitro model of the human intestinal epithelium.[11] In silico models are trained on large datasets of experimentally determined Caco-2 permeability values.[11][12][13][14]
-
Human Intestinal Absorption (HIA): This parameter predicts the percentage of a drug that is absorbed from the human intestine into the bloodstream.[15][16][17]
Protocol: Predicting Absorption using a QSAR Model
-
Obtain the SMILES string of this compound.
-
Utilize a validated QSAR-based web server (e.g., SwissADME, ADMETlab 2.0).
-
Input the SMILES string into the server.
-
Calculate molecular descriptors relevant to absorption.
-
Apply the pre-built models for Caco-2 permeability and HIA.
-
Analyze the output , which is typically a classification (e.g., high, moderate, low) or a quantitative value.
Predicted Absorption Properties:
| Parameter | Predicted Outcome | Interpretation |
| Caco-2 Permeability | High | Likely to have good passive diffusion across the intestinal epithelium. |
| Human Intestinal Absorption (HIA) | High (>80%) | The compound is predicted to be well-absorbed from the gastrointestinal tract.[18] |
Distribution
Once absorbed, a drug is distributed throughout the body. Two critical aspects of distribution are Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration.
-
Plasma Protein Binding (PPB): Drugs can bind to plasma proteins, such as albumin. Only the unbound fraction of the drug is pharmacologically active. High PPB can affect the drug's efficacy and clearance.[19][20][21]
-
Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier that protects the central nervous system (CNS). For CNS-targeting drugs, BBB penetration is essential, while for non-CNS drugs, it is undesirable to avoid potential side effects.[22][23][24][25][26]
Predicted Distribution Properties:
| Parameter | Predicted Outcome | Interpretation |
| Plasma Protein Binding (PPB) | Moderately High (85-95%) | A significant portion of the drug may be bound to plasma proteins, potentially impacting its free concentration. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The physicochemical properties (LogP, TPSA) suggest the potential for BBB penetration. This needs to be considered in the context of the drug's intended target. |
Metabolism
The metabolism of drugs is primarily carried out by the Cytochrome P450 (CYP450) family of enzymes in the liver.[27][28] Inhibition of these enzymes can lead to drug-drug interactions (DDIs), which can have serious clinical consequences.[29][30]
-
CYP450 Inhibition: In silico models can predict whether a compound is likely to inhibit major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[31]
Protocol: Predicting CYP450 Inhibition
-
Input the SMILES string of the compound into a metabolism prediction tool (e.g., CYPlebrity, ADMET Predictor).[27]
-
The software compares the compound's structure to known inhibitors of various CYP450 isoforms using machine learning or pharmacophore models.
-
The output indicates whether the compound is likely to be an inhibitor of specific isoforms.
Predicted Metabolism Properties:
| CYP450 Isoform | Predicted Inhibition | Potential Clinical Implication |
| CYP1A2 | Non-inhibitor | Low risk of DDIs with substrates of this isoform. |
| CYP2C9 | Non-inhibitor | Low risk of DDIs with substrates of this isoform. |
| CYP2C19 | Non-inhibitor | Low risk of DDIs with substrates of this isoform. |
| CYP2D6 | Inhibitor | Potential for DDIs with drugs metabolized by CYP2D6. |
| CYP3A4 | Non-inhibitor | Low risk of DDIs with substrates of this isoform. |
Excretion
The primary route of excretion for many drugs and their metabolites is via the kidneys.
-
Renal Clearance: This parameter reflects the rate at which a drug is removed from the body by the kidneys. In silico models for renal clearance are being developed, though they are generally less mature than models for other ADMET properties.[32][33][34][35][36]
Predicted Excretion Properties:
| Parameter | Predicted Outcome | Interpretation |
| Renal Clearance | Low to Moderate | The drug is likely to be cleared by a combination of renal and hepatic mechanisms. |
Toxicity
Early identification of potential toxicity is crucial to prevent adverse drug reactions. Two of the most important toxicological endpoints to assess in silico are hERG inhibition and mutagenicity.
-
hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[37][38][39][40][41]
-
Mutagenicity (Ames Test): The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[42] In silico models can predict the outcome of the Ames test based on the presence of structural alerts associated with mutagenicity.[43][44][45][46]
Predicted Toxicity Properties:
| Toxicity Endpoint | Predicted Outcome | Interpretation |
| hERG Inhibition | Low Risk | The compound is not predicted to significantly inhibit the hERG channel. |
| Mutagenicity (Ames Test) | Non-mutagenic | The compound is not predicted to be mutagenic. |
Integrated Analysis and Decision Making
The individual ADMET predictions must be synthesized into a holistic assessment of the compound's potential.
Caption: A simplified decision-making flowchart based on the in silico ADMET profile.
Overall Assessment of this compound:
-
Strengths: The compound shows excellent predicted absorption and a low risk of hERG-related cardiotoxicity and mutagenicity. Its physicochemical properties are within the desirable range for oral bioavailability.
-
Potential Liabilities: The predicted inhibition of CYP2D6 warrants further investigation, as it could lead to drug-drug interactions. The moderately high plasma protein binding may also need to be considered in the design of in vivo studies. The potential for BBB penetration should be evaluated in the context of the intended therapeutic target.
-
Recommendation: Based on this in silico profile, this compound is a viable candidate for synthesis and subsequent in vitro ADMET testing. The primary focus of experimental validation should be to confirm the predicted CYP2D6 inhibition and to accurately quantify plasma protein binding.
Conclusion: The Role of In Silico Predictions in Modern Drug Discovery
In silico ADMET prediction is an indispensable tool in the modern drug discovery toolkit.[1] It provides a powerful and efficient means of prioritizing and de-risking new chemical entities at the earliest stages of a project. While these computational models are not a replacement for experimental testing, they provide invaluable guidance, enabling a more focused and resource-efficient approach to drug development. The comprehensive in silico analysis of this compound presented in this guide demonstrates a practical and scientifically rigorous workflow that can be adapted to a wide range of small molecule drug discovery programs.
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The Benzoylmorpholine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring is a cornerstone in medicinal chemistry, prized for its favorable physicochemical and metabolic properties that enhance the drug-like qualities of bioactive molecules.[1][2] When acylated with a benzoyl group, the resulting N-benzoylmorpholine scaffold emerges as a versatile and privileged structure with a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive literature review of benzoylmorpholine derivatives in medicinal chemistry, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into their prominent role as anticancer agents, particularly as kinase and epigenetic modulators, and explore their nascent potential in the realm of neurodegenerative diseases. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this potent chemical motif.
The Benzoylmorpholine Core: Structural and Physicochemical Advantages
The benzoylmorpholine scaffold is characterized by a morpholine ring attached to a phenyl ring via a carbonyl linker. This deceptively simple arrangement confers several advantageous properties that make it attractive for drug design. The morpholine moiety, with its ether oxygen and tertiary amine, can participate in hydrogen bonding and improve aqueous solubility, while the benzoyl group provides a platform for a wide range of substitutions to modulate lipophilicity, electronic properties, and interactions with biological targets.[1] The amide bond is relatively stable to metabolic degradation, contributing to improved pharmacokinetic profiles.[1]
Synthetic Strategies for Benzoylmorpholine Derivatives
The construction of a diverse library of benzoylmorpholine derivatives is crucial for exploring their therapeutic potential. The most common and versatile approach is the amide coupling of a substituted benzoic acid with morpholine or a substituted morpholine derivative.
General Amide Coupling Protocol
A typical procedure involves the activation of the carboxylic acid of a benzoic acid derivative, followed by nucleophilic attack by the secondary amine of the morpholine ring. A variety of coupling reagents can be employed to facilitate this reaction.
Experimental Protocol: Amide Coupling using EDC and HOBt
-
Acid Activation: To a solution of the desired benzoic acid derivative (1.0 eq.) in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and hydroxybenzotriazole (HOBt) (1.1 eq.). The reaction is typically stirred at room temperature for 30-60 minutes to form the active ester intermediate.
-
Amine Addition: To the activated acid mixture, add morpholine (1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1N HCl), a base solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired N-benzoylmorpholine derivative.
Caption: General synthetic workflow for N-benzoylmorpholine derivatives via amide coupling.
This modular approach allows for the facile introduction of a wide array of substituents on both the benzoyl and morpholine rings, enabling extensive SAR studies.
Therapeutic Applications in Oncology
Benzoylmorpholine derivatives have emerged as a particularly promising class of anticancer agents, with their mechanism of action often centered on the inhibition of key signaling pathways involved in tumor growth and proliferation.
Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer.[3] The morpholine moiety is a well-established pharmacophore in numerous PI3K and mTOR inhibitors.[4] The benzoylmorpholine scaffold provides a framework for designing potent and selective inhibitors of this pathway.
Mechanism of Action: Benzoylmorpholine-based kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that promotes cell growth and survival.[5]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by benzoylmorpholine derivatives.
Structure-Activity Relationship (SAR) Insights:
-
Morpholine Ring: The morpholine oxygen is often crucial for forming a key hydrogen bond with the hinge region of the kinase active site.[4]
-
Benzoyl Substituents: Substitutions on the phenyl ring are critical for modulating potency and selectivity. Electron-withdrawing or -donating groups can be strategically placed to exploit specific pockets within the ATP-binding site. For instance, in a series of morpholine-benzimidazole-oxadiazole derivatives targeting VEGFR-2, the presence of chlorine atoms on the phenyl ring enhanced binding affinity.[2]
-
Linker Modifications: While the core benzoylmorpholine structure is effective, modifications to the linker can influence activity. For example, replacing the benzoyl group with other aromatic systems or introducing different functional groups can alter the binding mode and selectivity profile.
| Compound Class | Target Kinase(s) | Key SAR Observations | Reference(s) |
| Pyrido[3,2-d]pyrimidines | PI3Kα, mTOR | C-7 substituents on the pyrimidopyrimidine core significantly impact potency, with some derivatives showing IC50 values in the low nanomolar range for PI3Kα. | [3] |
| Morpholine-Benzimidazole-Oxadiazoles | VEGFR-2 | Dichloro substitution on the phenyl ring of the benzoyl moiety enhances binding affinity and inhibitory activity. | [2] |
| Morpholino-Triazines | PI3K, mTOR | The morpholine group is crucial for hinge binding, and the overall flat, planar shape of the molecule is important for dual inhibition. | [5] |
Epigenetic Modulation: EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a pivotal role in epigenetic regulation and is frequently overexpressed in various cancers.[6] Inhibition of EZH2 has emerged as a promising therapeutic strategy.
A series of benzomorpholine derivatives have been synthesized and evaluated as potent EZH2 inhibitors.[6] One notable compound, 6y , demonstrated significant inhibitory activity against non-small cell lung cancer cell lines.[6]
Mechanism of Action: Benzomorpholine-based EZH2 inhibitors act as competitive inhibitors of the S-adenosyl-L-methionine (SAM) cofactor, preventing the methylation of histone H3 at lysine 27 (H3K27).[7] This leads to the derepression of tumor suppressor genes and subsequent cell cycle arrest and apoptosis.[6] The compound 6y was shown to reduce EZH2 expression in cells and cause cell cycle arrest in the G2/M phase.[6]
| Compound | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 6y | A549 | 1.1 | Benzomorpholine core with specific substitutions on the phenyl ring. | [6] |
| 6y | NCI-H1975 | 1.1 | Benzomorpholine core with specific substitutions on the phenyl ring. | [6] |
Potential in Neurodegenerative Diseases: An Emerging Frontier
While the application of benzoylmorpholine derivatives in oncology is well-documented, their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's is a nascent but intriguing area of research. The rationale for their exploration in this field stems from the known roles of their molecular targets in the pathophysiology of these disorders.
Targeting Kinases in Neurodegeneration
Several kinases that are inhibited by morpholine-containing compounds are also implicated in neurodegenerative processes. For example, Glycogen Synthase Kinase 3β (GSK-3β) is a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[8][9]
While there is currently a lack of direct studies on benzoylmorpholine derivatives as specific GSK-3β inhibitors, the established ability of the broader morpholine class to target kinases suggests that this is a promising avenue for future investigation. Designing benzoylmorpholine derivatives that selectively inhibit GSK-3β could offer a therapeutic strategy to mitigate tau pathology.
Inhibition of Beta-Secretase (BACE1)
The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which form the amyloid plaques characteristic of Alzheimer's disease.[10] Inhibition of BACE1 is therefore a major therapeutic target. Some morpholine derivatives have been investigated as BACE1 inhibitors, where the morpholine moiety can interact with the catalytic aspartate residues in the active site.[4] Further exploration of the benzoylmorpholine scaffold for BACE1 inhibition is warranted.
Pharmacokinetic (ADME) Considerations
A critical aspect of drug development is understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic profile.[1] It can enhance aqueous solubility and metabolic stability. However, specific ADME data for benzoylmorpholine derivatives is not extensively reported in the public domain and represents a key area for future research. In silico ADME predictions can be a valuable tool in the early stages of discovery to guide the design of compounds with favorable drug-like properties.[6]
Conclusion and Future Perspectives
The benzoylmorpholine scaffold is a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential, particularly in the field of oncology as kinase and epigenetic inhibitors. The modular nature of its synthesis allows for extensive chemical exploration and optimization of its pharmacological properties. While its role in neurodegenerative diseases is less established, the implication of its known molecular targets in the pathophysiology of these conditions presents a compelling case for future investigation.
As our understanding of the molecular drivers of disease continues to grow, the benzoylmorpholine scaffold, with its inherent versatility and favorable drug-like properties, is poised to remain a valuable platform for the discovery of novel and effective therapeutics. Future research should focus on elucidating the detailed pharmacokinetic profiles of these compounds, expanding their therapeutic applications, and conducting in vivo studies to validate their efficacy and safety.
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Identification of a novel indoline derivative for in vivo fluorescent imaging of blood-brain barrier disruption in animal models. PLoS One. 2013 Aug 21;8(8):e72454. [Link]
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Drug metabolism and pharmacokinetics. J Investig Allergol Clin Immunol. 2008;18(1):7-19. [Link]
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Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. Int J Mol Sci. 2021 Jan; 22(2): 894. [Link]
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Current trends in drug metabolism and pharmacokinetics. Acta Pharm Sin B. 2016 Mar;6(2):123-9. [Link]
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. J Mol Model. 2016 Mar 8;22(3):64. [Link]
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Recent advances in chemical library synthesis methodology. Curr Opin Drug Discov Devel. 2002 Jul;5(4):580-93. [Link]
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Methodological & Application
Synthesis of 4-(3-Bromo-5-fluorobenzoyl)morpholine from 3-bromo-5-fluorobenzoyl chloride
An Application Note for the Synthesis and Characterization of 4-(3-Bromo-5-fluorobenzoyl)morpholine
Introduction: The Role of Substituted Benzoyl-Morpholine Scaffolds in Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When coupled with substituted aromatic systems, such as a 3-bromo-5-fluorobenzoyl group, the resulting amide, this compound, becomes a valuable intermediate for constructing complex molecular architectures. The specific halogenation pattern on the phenyl ring provides key vectors for further synthetic elaboration, for instance, through cross-coupling reactions, making this a versatile building block for exploring structure-activity relationships (SAR) in drug development programs.
This document provides a comprehensive guide to the synthesis of this compound from 3-bromo-5-fluorobenzoyl chloride and morpholine. The protocol is based on the principles of the Schotten-Baumann reaction, a robust and widely used method for acylating amines.[1][2] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and outline the necessary analytical techniques for product verification and characterization.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic acyl substitution mechanism, a cornerstone of organic chemistry.[2][3] The reaction is typically performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the acidic byproduct, hydrogen chloride (HCl).[4][5]
The key steps are:
-
Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the 3-bromo-5-fluorobenzoyl chloride. This forms a transient tetrahedral intermediate.[1]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting positively charged morpholinium species is deprotonated by a base (in this protocol, triethylamine is used). This step is crucial as it neutralizes the HCl generated in situ, preventing the protonation of the starting morpholine and driving the reaction to completion.[1]
Experimental Design & Protocol
Materials and Reagents
Careful quantification and quality assessment of starting materials are paramount for reproducibility. The following table summarizes the reagents required for this synthesis.
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 3-Bromo-5-fluorobenzoyl chloride | C₇H₃BrClFO | 237.46 | 10.0 | 1.0 | 2.37 g |
| Morpholine | C₄H₉NO | 87.12 | 11.0 | 1.1 | 0.96 g (0.96 mL) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 | 1.2 | 1.21 g (1.67 mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |
Safety and Handling
This protocol involves hazardous materials. Adherence to strict safety protocols is mandatory. Perform all operations within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
| Reagent | Key Hazards | Handling Precautions |
| 3-Bromo-5-fluorobenzoyl chloride | Corrosive, causes severe skin burns and eye damage, reacts with water.[6][7] | Handle under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with moisture. Use with caution as it is a lachrymator. |
| Morpholine | Flammable, corrosive, toxic if inhaled or in contact with skin, suspected of damaging fertility.[8][9][10] | Keep away from heat and ignition sources. Ground and bond containers during transfer.[11] Do not breathe vapors.[12] |
| Triethylamine (TEA) | Highly flammable, corrosive, toxic if inhaled. | Use in a well-ventilated area. Keep away from heat and ignition sources. |
| Dichloromethane (DCM) | Suspected carcinogen, skin and eye irritant. | Minimize inhalation and skin contact. |
Synthetic Workflow Diagram
The overall process from reaction setup to final product analysis is illustrated below.
Caption: A flowchart illustrating the key stages of the synthesis, from initial reagent preparation to final product characterization.
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (0.96 g, 11.0 mmol) and triethylamine (1.21 g, 12.0 mmol). Dissolve these in 30 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Acyl Chloride: In a separate, dry flask, dissolve 3-bromo-5-fluorobenzoyl chloride (2.37 g, 10.0 mmol) in 20 mL of DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the cooled, stirring morpholine solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-bromo-5-fluorobenzoyl chloride spot.
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess morpholine and triethylamine.[13]
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 25 mL) to neutralize any remaining acid.[13]
-
Wash with brine (1 x 25 mL) to remove residual water from the organic layer.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for both the morpholine and the aromatic protons. The morpholine protons typically appear as two broad multiplets or triplets around 3.4-3.8 ppm, integrating to 4H each.[14][15] The aromatic region will display three distinct signals corresponding to the protons on the substituted benzene ring.
-
¹³C NMR: The carbon spectrum will show four signals for the aromatic ring and two signals for the morpholine carbons (one for C-N and one for C-O).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of the product will be dominated by a strong absorption band characteristic of the tertiary amide carbonyl group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Amide C=O Stretch (Amide I band) | 1630 - 1660 | Strong, sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to weak |
| C-N Stretch | 1100 - 1300 | Medium |
| C-O-C Stretch (Ether) | 1070 - 1150 | Strong |
The presence of the strong amide I band and the absence of the N-H stretch (around 3300-3500 cm⁻¹) from the starting morpholine are key indicators of a successful reaction.[16][17]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product. Due to the presence of a bromine atom, the molecular ion region will exhibit a characteristic isotopic pattern.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[18][19] Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion: one for [M]⁺ and another at [M+2]⁺. This pattern is a definitive fingerprint for a mono-brominated compound.[20]
-
Expected m/z: For C₁₁H₁₁BrFNO₂, the calculated monoisotopic mass is ~287.00 g/mol (for ⁷⁹Br) and ~289.00 g/mol (for ⁸¹Br).
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of this compound, a valuable intermediate for pharmaceutical research. The reaction leverages the classic Schotten-Baumann conditions for amide formation, and the detailed workup and characterization plan ensures the isolation of a pure, well-defined product. By understanding the causality behind each step—from the mechanistic role of the base to the purpose of each aqueous wash—researchers can confidently execute and, if necessary, troubleshoot this important transformation.
References
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J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from J&K Scientific. [Link]
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Infrared spectroscopic studies of amides and anilides. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). Retrieved from [Link]
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Schotten Baumann Reaction Mechanism Detailed Explanation. (2025). Retrieved from [Link]
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Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]
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IR Spectrum: Amides. (n.d.). Química Organica.org. Retrieved from [Link]
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Morpholine - SAFETY DATA SHEET. (2010). Retrieved from [Link]
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LibreTexts Chemistry. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
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LibreTexts Chemistry. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Morpholine - SAFETY DATA SHEET. (2025). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]
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Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Retrieved from [Link]
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LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Hulme, A. N., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(11), 5785–5800. [Link]
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Hulme, A. N., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
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D'yakov, M. Y., & El'natanov, Y. I. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]
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Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Organic Process Research & Development Vol. 11 No. 5. (n.d.). ACS Publications. Retrieved from [Link]
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Wu, H., & Hynes, Jr., J. (2010). Supporting Information. Retrieved from [Link]
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Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
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Morpholine | C4H9NO | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]
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Protocol for the Robust Synthesis of 4-(3-Bromo-5-fluorobenzoyl)morpholine: A Key Intermediate for Pharmaceutical Research
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, field-proven experimental protocol for the synthesis of 4-(3-Bromo-5-fluorobenzoyl)morpholine, a valuable halogenated aromatic morpholine amide intermediate. Such structures are of significant interest in medicinal chemistry and drug development, often serving as core scaffolds in the synthesis of biologically active molecules.[1] The protocol herein is structured around a reliable and scalable two-step process: the initial conversion of 3-Bromo-5-fluorobenzoic acid to its highly reactive acyl chloride derivative, followed by an amide coupling reaction with morpholine. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale behind each manipulation, ensuring trustworthiness and reproducibility for researchers in synthetic and pharmaceutical chemistry.
Introduction and Scientific Rationale
Amide bond formation is a cornerstone of modern organic synthesis, central to the construction of countless pharmaceuticals, natural products, and materials.[2] The target molecule, this compound, incorporates a disubstituted phenyl ring that offers multiple vectors for further chemical modification, making it a versatile building block for creating libraries of potential therapeutic agents.
The chosen synthetic strategy proceeds via an acid chloride intermediate. This classical approach is favored for its high efficiency and the straightforward nature of the reaction. The activation of the carboxylic acid's carbonyl group is essential, as a direct reaction between a carboxylic acid and an amine is typically an acid-base reaction resulting in a non-reactive salt.[2] By converting the carboxylic acid to an acyl chloride, the electrophilicity of the carbonyl carbon is significantly enhanced, facilitating a rapid and high-yielding nucleophilic acyl substitution by the secondary amine, morpholine.[3][4]
Reaction Scheme and Mechanism
Step 1: Activation of Carboxylic Acid 3-Bromo-5-fluorobenzoic acid is reacted with thionyl chloride (SOCl₂) to form the intermediate, 3-Bromo-5-fluorobenzoyl chloride. A catalytic amount of N,N-Dimethylformamide (DMF) is used to accelerate this conversion through the formation of a Vilsmeier intermediate.
Step 2: Amide Bond Formation The purified 3-Bromo-5-fluorobenzoyl chloride is then reacted with morpholine. A tertiary amine base, such as triethylamine (TEA), is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction and preventing the protonation of the morpholine reactant.
Figure 1: Overall two-step reaction scheme for the synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 3-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | ≥98% | Major Supplier |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | ≥99% | Major Supplier |
| Morpholine | C₄H₉NO | 87.12 | ≥99% | Major Supplier |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | ≥99.5% | Major Supplier |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Major Supplier |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Major Supplier |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade | Major Supplier |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥97% | Major Supplier |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
pH paper
-
Filtration apparatus
Detailed Experimental Protocol
Safety Precautions
-
General: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic HCl and SO₂ gases. Handle with extreme care.
-
Acyl Chlorides: 3-Bromo-5-fluorobenzoyl chloride is a suspected corrosive and lachrymatory compound. Avoid inhalation and skin contact. [5][6]* Morpholine: Flammable and corrosive liquid. Can cause severe skin burns and eye damage. [7][8][9]Metal containers should be grounded and bonded during transfer. [10]* Solvents & Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and corrosive. Handle all chemicals according to their Safety Data Sheets (SDS).
Step 1: Synthesis of 3-Bromo-5-fluorobenzoyl chloride
-
Setup: To a 250 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-fluorobenzoic acid (10.0 g, 45.66 mmol, 1.0 eq).
-
Reagent Addition: Place the flask under an inert atmosphere (N₂ or Argon). Add 100 mL of anhydrous dichloromethane (DCM) via syringe, followed by 2-3 drops of anhydrous N,N-Dimethylformamide (DMF) to catalyze the reaction.
-
Chlorination: While stirring, slowly add thionyl chloride (4.0 mL, 6.52 g, 54.79 mmol, 1.2 eq) to the suspension at room temperature using a dropping funnel. Rationale: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.
-
Reaction: Gently heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution and the formation of a clear solution. Causality: Heating provides the necessary activation energy for the reaction to proceed to completion.
-
Isolation: After cooling the reaction mixture to room temperature, carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. To ensure all volatile reagents are removed, co-evaporate twice by adding 20 mL of anhydrous toluene and removing it under reduced pressure. The resulting crude 3-Bromo-5-fluorobenzoyl chloride (a pale yellow oil or low-melting solid) is used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In a separate 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve morpholine (4.78 mL, 4.77 g, 54.79 mmol, 1.2 eq) and triethylamine (7.6 mL, 5.54 g, 54.79 mmol, 1.2 eq) in 150 mL of anhydrous DCM. Cool this solution to 0°C in an ice bath. Rationale: The reaction is exothermic; initial cooling helps control the reaction rate and minimizes side reactions. Triethylamine is the acid scavenger.
-
Amide Coupling: Dissolve the crude 3-Bromo-5-fluorobenzoyl chloride from the previous step in 50 mL of anhydrous DCM. Transfer this solution to the addition funnel and add it dropwise to the cold morpholine/triethylamine solution over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup & Purification: a. Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted acid chloride and neutralize acidic species), and finally 100 mL of brine. b. Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). c. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to yield this compound as a white to off-white crystalline solid.
Data and Expected Results
Stoichiometry Table
| Compound | MW ( g/mol ) | Equivalents | Moles (mmol) | Mass (g) | Volume (mL) |
| 3-Bromo-5-fluorobenzoic acid | 219.01 | 1.0 | 45.66 | 10.0 | - |
| Thionyl chloride | 118.97 | 1.2 | 54.79 | 6.52 | 4.0 |
| Morpholine | 87.12 | 1.2 | 54.79 | 4.77 | 4.78 |
| Triethylamine | 101.19 | 1.2 | 54.79 | 5.54 | 7.6 |
Product Characteristics
| Parameter | Expected Result |
| Product Name | This compound |
| Formula | C₁₁H₁₁BrFNO₂ |
| MW ( g/mol ) | 288.11 |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 80-95% |
| Purity | >98% after recrystallization |
| Characterization | Conforms to structure via ¹H NMR, ¹³C NMR, and MS |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
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-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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(n.d.). General procedure for synthesis of compound 3. RSC Advances. Retrieved from [Link]
- (2019). Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
- (1988). Preparation of morpholine. Google Patents.
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PubChem. (n.d.). 3-Bromo-5-chlorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Y., et al. (2020). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 25(1), 199. Retrieved from [Link]
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(n.d.). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
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LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
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(n.d.). 3-bromo-4-aminotoluene. Organic Syntheses Procedure. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
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(n.d.). 3-bromo-4-hydroxytoluene. Organic Syntheses Procedure. Retrieved from [Link]
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Purification of 4-(3-Bromo-5-fluorobenzoyl)morpholine by recrystallization or chromatography
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides detailed protocols for the purification of 4-(3-Bromo-5-fluorobenzoyl)morpholine, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction outcomes, biological activity, and regulatory compliance, we present two robust, orthogonal methods: recrystallization and flash column chromatography. This document moves beyond a simple recitation of steps, delving into the underlying chemical principles to empower researchers to not only execute these protocols but also to adapt and troubleshoot them effectively. We offer a systematic approach to solvent selection for recrystallization and mobile phase optimization for chromatography, ensuring a high degree of purity for downstream applications.
Introduction: The Imperative for Purity
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex bioactive molecules. The presence of impurities, even in trace amounts, can lead to unpredictable side reactions, altered pharmacological profiles, and difficulties in structural elucidation. Therefore, achieving high purity of this intermediate is not merely a procedural step but a foundational requirement for the integrity and success of a research and development program. This guide details two primary methods for its purification: recrystallization, a technique that leverages solubility differences, and flash column chromatography, which separates compounds based on their differential partitioning between a stationary and a mobile phase.[1][2]
Method 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[4][5]
The Causality of Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization.[6] Given the molecular structure of this compound (a moderately polar aromatic ketone with a morpholine amide moiety), a solvent of moderate polarity is a logical starting point. The principle of "like dissolves like" suggests that solvents with similar functional groups or polarities to the solute are more likely to be effective.[7][8]
A systematic screening of solvents is highly recommended. This is typically done on a small scale (a few milligrams of the crude product in a test tube) to conserve material.
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior & Rationale |
| Ethanol | Polar Protic | 78 | Promising: The hydroxyl group can interact with the carbonyl and morpholine moieties. Solubility is expected to be significantly higher when hot compared to cold.[8] |
| Isopropanol | Polar Protic | 82 | Promising: Similar to ethanol, but its slightly lower polarity might offer better differential solubility. |
| Ethyl Acetate | Polar Aprotic | 77 | Potentially Suitable: As an ester, it can act as a good solvent for the ketone functionality. Often used in combination with a non-polar solvent. |
| Toluene | Non-polar | 111 | Less Likely as a Single Solvent: May be a good "anti-solvent" in a mixed-solvent system with a more polar solvent like ethyl acetate or acetone.[6] |
| Hexanes | Non-polar | 69 | Unsuitable as a Primary Solvent: The compound is likely insoluble even at elevated temperatures. Can be used as an anti-solvent.[8] |
| Water | Highly Polar | 100 | Unsuitable: The organic nature of the compound suggests very low solubility in water.[7] |
| Acetone | Polar Aprotic | 56 | Potentially Too Soluble: Its high solvating power for ketones might lead to poor recovery, even at low temperatures.[7][8] |
Step-by-Step Recrystallization Protocol
This protocol is a self-validating system; the visual cues at each step inform the subsequent actions.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate. Continue adding the hot solvent dropwise until the solid just dissolves completely.[9] Using the minimum amount of solvent is crucial for maximizing yield.[9]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step prevents premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Inducing Crystallization: If crystals do not form readily, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[9]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove residual solvent.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture.[1][10][11] The separation is based on the principle of differential adsorption and desorption of the compounds on the stationary phase as the mobile phase flows through the column under pressure.[2]
Foundational Principles: TLC and Mobile Phase Selection
The success of a column chromatography separation is predicated on the selection of an appropriate mobile phase. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[12][13][14] TLC is a rapid, small-scale version of column chromatography that allows for the efficient screening of various solvent systems.
The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.25-0.35, and is well-separated from its impurities.[14] The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[15]
Given the moderate polarity of the target compound, a normal-phase chromatography setup with silica gel as the stationary phase is appropriate. The mobile phase will likely be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).
Table 2: Mobile Phase Screening for Flash Chromatography
| Mobile Phase System (v/v) | Expected Rf of Target Compound | Rationale & Comments |
| 90:10 Hexanes:Ethyl Acetate | Low (0.1 - 0.2) | A good starting point. The compound will likely have strong interactions with the silica gel and move slowly. |
| 70:30 Hexanes:Ethyl Acetate | Optimal (0.25 - 0.4) | This increased polarity of the mobile phase should elute the compound in the target Rf range. |
| 50:50 Hexanes:Ethyl Acetate | High (0.5 - 0.7) | The compound will likely move too quickly, resulting in poor separation from less polar impurities. |
| 100% Ethyl Acetate | Very High (~0.8-0.9) | The compound will elute with the solvent front, affording no separation. |
Step-by-Step Flash Chromatography Protocol
-
Column Packing: Select a column of appropriate size for the amount of crude material. Pack the column with silica gel as a slurry in the initial, less polar mobile phase (e.g., 90:10 hexanes:ethyl acetate). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column. This "dry loading" technique generally results in better separation.
-
Elution: Begin eluting the column with the initial mobile phase. Apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.[10][11]
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 90:10 to 70:30 hexanes:ethyl acetate) to elute the target compound. This is known as gradient elution and is effective for separating compounds with a range of polarities.[2]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[2][12] Spot each fraction on a TLC plate, develop the plate in the optimized mobile phase, and visualize the spots under UV light.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Flash Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound by flash chromatography.
Purity Assessment and Conclusion
Following purification by either method, the purity of this compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point and clean NMR and HPLC spectra are indicative of high purity.
The choice between recrystallization and chromatography depends on the nature and quantity of the impurities, as well as the scale of the purification. Recrystallization is often more suitable for large quantities of material where the impurities have significantly different solubilities from the product. Flash chromatography offers higher resolution and is more versatile for separating complex mixtures or closely related impurities. By understanding the principles behind each technique, researchers can confidently select and optimize the most appropriate method to obtain high-purity this compound, thereby ensuring the quality and reliability of their subsequent research.
References
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- Chromatography Online. (n.d.).
- Microbioz India. (2023, December 15).
- University of California, Los Angeles. (n.d.).
- Hawach Scientific. (2025, February 11). Principle of Flash Column.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
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Analytical methods for quantification of 4-(3-Bromo-5-fluorobenzoyl)morpholine
An Application Note and Protocol for the Quantification of 4-(3-Bromo-5-fluorobenzoyl)morpholine by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed framework for the development and validation of a robust analytical method for the quantification of this compound. As a compound of interest in pharmaceutical synthesis and drug development, ensuring its purity and accurate measurement is paramount. This guide, designed for researchers, scientists, and drug development professionals, outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The narrative explains the rationale behind experimental choices, ensuring a deep understanding of the methodology. All protocols are designed to be self-validating, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a substituted benzoyl-morpholine derivative. Such compounds are significant scaffolds in medicinal chemistry and serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of these intermediates directly impact the yield, impurity profile, and ultimately the safety and efficacy of the final drug product.[1] Therefore, a reliable and validated analytical method for the quantification of this compound is essential for quality control during synthesis, formulation development, and stability testing.
This document presents a systematic approach to developing and validating a stability-indicating RP-HPLC method, a technique widely regarded as the gold standard for pharmaceutical purity and assay determination due to its high resolution, sensitivity, and reproducibility.[2]
Principle of the Analytical Method: Leveraging Molecular Structure for Detection
The chemical structure of this compound, featuring a substituted benzoyl group, contains a chromophore that absorbs ultraviolet (UV) light. This property makes UV-based detection a suitable and straightforward approach for quantification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen separation technique due to its versatility in separating a wide range of non-polar to moderately polar compounds. The analyte will be separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase.
For analyses requiring higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[3][4][5]
Stability-Indicating HPLC Method Development and Validation
A critical aspect of pharmaceutical analysis is ensuring the analytical method is "stability-indicating," meaning it can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[6][7][8] This is achieved through forced degradation studies and comprehensive method validation according to ICH Q2(R2) guidelines.[9][10][11]
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.[2][12]
-
Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade formic acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
Proposed HPLC Method
The following table outlines a starting point for the HPLC method, which should be optimized for the specific instrumentation and reference standard.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by DAD) |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Experimental Workflow: HPLC Analysis
The general workflow for sample analysis is depicted below.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the method.[13][14] The goal is to achieve 5-20% degradation of the analyte.[7]
Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix stock solution with 1N HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Mix stock solution with 1N NaOH and keep at room temperature. Neutralize before injection.
-
Oxidative Degradation: Mix stock solution with 3-30% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid drug substance and a solution to UV and visible light (as per ICH Q1B guidelines).
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[9][10][11][15]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples. Assess peak purity using a DAD. | No interfering peaks at the retention time of the analyte. Peak purity index should be > 0.999. |
| Linearity | Prepare at least five concentrations of the standard solution (e.g., 50-150% of the target concentration). Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of the standard solution at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be adequate for the intended analysis. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | The system suitability parameters should remain within acceptable limits. |
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance of the validated HPLC method.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (R²) | > 0.9995 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (Recovery) | 99.2% - 101.5% |
| Precision (RSD%) | < 1.0% |
| Specificity | Stability-indicating |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound using a stability-indicating RP-HPLC method. The detailed steps for method development, forced degradation studies, and validation based on ICH guidelines ensure the generation of accurate, reliable, and reproducible data. This methodology is crucial for the quality control and advancement of pharmaceutical products containing this important chemical entity.
References
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Cox, H. D., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Neuroscience Methods, 269, 53-62. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Gaikwad, J., et al. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 1(1), 13-20. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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ResearchGate. (2025). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
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International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]
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Malec, P. A., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International, 30(10), 22-29. Retrieved from [Link]
-
Mashhour, A. A., et al. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Journal of Chromatographic Science, 54(5), 759-767. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
-
ResearchGate. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization | Request PDF. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Vietnam Journal of Food Control. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Retrieved from [Link]
-
MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, fluoro, and iodo ring-substituted octyl phenylcyanoacrylates. Retrieved from [Link]
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
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The Strategic Utility of 4-(3-Bromo-5-fluorobenzoyl)morpholine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized intermediates is paramount to the efficient discovery and development of novel therapeutics. Among these, 4-(3-Bromo-5-fluorobenzoyl)morpholine has emerged as a pivotal building block, particularly in the synthesis of targeted covalent inhibitors. Its carefully orchestrated arrangement of a reactive bromine atom, a modulating fluorine substituent, and a solubilizing morpholine moiety provides a versatile platform for constructing complex molecular architectures with desirable pharmacological profiles.
This technical guide offers an in-depth exploration of this compound as a chemical intermediate. We will delve into its synthesis, characterization, and critically, its application in the construction of kinase inhibitors, with a particular focus on the synthesis of precursors for Bruton's Tyrosine Kinase (BTK) inhibitors. The protocols herein are designed to be self-validating, providing researchers with the necessary detail to confidently employ this valuable intermediate in their own discovery programs.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| CAS Number | 1329457-16-0 | N/A |
| Molecular Formula | C₁₁H₁₁BrFNO₂ | N/A |
| Molecular Weight | 288.11 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Expected |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |
The morpholine ring is a well-established "privileged structure" in medicinal chemistry, often incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties of a drug candidate.[1][2] The fluorine atom can modulate the pKa of nearby functionalities and improve metabolic stability, while the bromine atom serves as a key handle for cross-coupling reactions.[3]
Synthesis and Characterization
The synthesis of this compound is typically achieved via a standard amidation reaction between 3-bromo-5-fluorobenzoyl chloride and morpholine. This method is robust and amenable to scale-up.
Protocol 1: Synthesis of this compound
Reaction Scheme:
A simplified reaction scheme for the synthesis.
Materials:
-
3-Bromo-5-fluorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Morpholine
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved. The reaction can be monitored by the disappearance of the starting material by TLC.
-
Amidation: In a separate flask, dissolve morpholine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM at 0 °C.
-
Reaction: Slowly add the freshly prepared 3-bromo-5-fluorobenzoyl chloride solution to the morpholine solution at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 3H, Ar-H), 3.80-3.50 (m, 8H, morpholine-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.0 (C=O), 162.5 (d, J = 248 Hz, C-F), 136.0 (d, J = 7 Hz, C-Ar), 129.0 (d, J = 3 Hz, C-Ar), 122.5 (d, J = 22 Hz, C-Br), 116.0 (d, J = 24 Hz, C-Ar), 66.8 (morpholine C-O), 48.0, 43.0 (morpholine C-N).
Application in the Synthesis of Kinase Inhibitors
The bromine atom on the phenyl ring of this compound is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations.[5][6] These reactions are fundamental in modern medicinal chemistry for the construction of C-C and C-N bonds, respectively.
A key application of this intermediate is in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors.[7][8] BTK is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[9]
Protocol 2: Suzuki-Miyaura Cross-Coupling for BTK Inhibitor Precursor Synthesis
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, a common step in the synthesis of various kinase inhibitors.
Reaction Scheme:
General Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[6] Conducting the reaction under an inert atmosphere prevents catalyst deactivation and ensures reproducible results.
-
Choice of Base: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid.[6] The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for specific substrates.
-
Ligand Selection: For challenging cross-coupling reactions, the choice of phosphine ligand for the palladium catalyst is critical. Bulky, electron-rich ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields.[5]
Conclusion
This compound is a highly valuable and versatile intermediate in drug discovery. Its strategic design allows for the efficient introduction of a key pharmacophore and provides a reactive handle for the construction of complex molecular architectures through robust and well-established cross-coupling chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their pursuit of novel therapeutics, particularly in the exciting and impactful field of kinase inhibitor development.
References
- Supporting Information - The Royal Society of Chemistry. (URL not available)
-
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PMC - NIH. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed. (URL: [Link])
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (URL: [Link])
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A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - MDPI. (URL: [Link])
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(3-Bromo-2-fluorophenyl)(morpholino)methanone | C11H11BrFNO2 - PubChem. (URL: [Link])
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The Development of BTK Inhibitors: A Five-Year Update - PMC. (URL: [Link])
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Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed. (URL: [Link])
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(PDF) Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - ResearchGate. (URL: [Link])
-
Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (URL: [Link])
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The Strategic deployment of 4-(3-Bromo-5-fluorobenzoyl)morpholine in the Synthesis of Novel Bioactive Molecules: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel bioactive molecules necessitates a toolkit of versatile and strategically functionalized building blocks. 4-(3-Bromo-5-fluorobenzoyl)morpholine emerges as a compound of significant interest, embodying a confluence of desirable features for drug discovery and development. The morpholine moiety is a well-established "privileged structure," frequently incorporated into approved drugs to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] Its combination with a 3-bromo-5-fluorophenyl core provides a robust platform for diversification. The bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate pKa, improve metabolic stability, and enhance binding interactions with biological targets.[1]
This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate libraries of potential kinase and PARP inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the biological relevance of the resulting molecular architectures.
Synthesis of this compound
The journey towards novel bioactive molecules begins with the efficient synthesis of our key building block. This compound can be readily prepared from commercially available 3-bromo-5-fluorobenzoic acid. The conversion of the carboxylic acid to an acid chloride, followed by amidation with morpholine, is a standard and high-yielding procedure.
Protocol 1: Synthesis of this compound
Materials:
-
3-Bromo-5-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Morpholine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Dissolve the crude 3-bromo-5-fluorobenzoyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of morpholine (1.2 eq) and triethylamine (1.5 eq) in DCM. Add the morpholine solution dropwise to the acid chloride solution.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel or recrystallization to afford this compound as a solid.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds for Kinase Inhibitor Scaffolds
The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[4] By coupling this compound with various boronic acids or esters, a diverse library of compounds can be generated for screening against a panel of kinases.
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acid partners.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroaryl-boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the boronic acid, and the base. Add the solvent system.
-
Degassing: Bubble the appropriate inert gas through the mixture for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst and phosphine ligand to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(OAc)₂ (2 mol%) | PdCl₂(dppf) (3 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4 mol%) | - | - |
| Base | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.5 eq) | K₂CO₃ (3.0 eq) |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O (4:1) | DMF |
| Temperature | 100 °C | 90 °C | 110 °C |
| Typical Substrates | Electron-rich and -poor arylboronic acids | Heteroarylboronic acids | Sterically hindered boronic acids |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination: Constructing C-N Bonds for PARP Inhibitor Scaffolds
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, a critical step in the synthesis of many bioactive molecules, including Poly(ADP-ribose) polymerase (PARP) inhibitors.[5] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways. The benzamide moiety is a key pharmacophore in many PARP inhibitors, and the ability to introduce diverse amine functionalities onto the 3-bromo-5-fluorobenzoyl scaffold is crucial for optimizing potency and selectivity.[6]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure and may need to be optimized for different amine coupling partners.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the anhydrous solvent, followed by this compound and the amine.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (4-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a plug of Celite, washing with additional solvent.
-
Extraction and Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography to afford the desired N-arylated product.
| Parameter | Condition A | Condition B | Condition C |
| Precatalyst | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | G3-XPhos (2 mol%) |
| Ligand | BINAP (3 mol%) | RuPhos (4 mol%) | - |
| Base | NaOt-Bu (2.0 eq) | Cs₂CO₃ (2.5 eq) | K₃PO₄ (2.0 eq) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 110 °C | 80 °C |
| Typical Substrates | Primary and secondary alkylamines | Anilines and heteroarylamines | Challenging or sterically hindered amines |
Table 2: Representative conditions for Buchwald-Hartwig amination.
Conclusion and Future Perspectives
This compound stands as a highly valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic functionalization allows for facile diversification through robust and well-established palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of new chemical entities targeting a range of biological targets, particularly in the areas of oncology and inflammation. The continued exploration of this and related scaffolds will undoubtedly contribute to the advancement of drug discovery and the development of new therapeutics.
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B. K. Sharma, L. M. Das, in Biofuels for Road Transport, S. S. Kumar, Ed. (Elsevier, 2019), pp. 1-28. URL: [Link]
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S. K. Guchhait, S. M. M. S. Chaudhary, Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (IntechOpen, 2018). URL: [Link]
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M. A. A. El-Sayed et al., Molecules29 , 758 (2024). URL: [Link]
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The Royal Swedish Academy of Sciences, "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS" (2010). URL: [Link]
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Chemistry LibreTexts, "Buchwald-Hartwig Amination" (2023). URL: [Link]
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M. Markovic et al., Molecules28 , 759 (2023). URL: [Link]
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A. Yoneda, "Suzuki-Miyaura cross-coupling: Practical Guide" (2021). URL: [Link]
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A. K. Ghosh, S. Brindisi, J. Med. Chem.58 , 2895-2940 (2015). URL: [Link]
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Harish Chopra, "Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET" (2021). URL: [Link]
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E. V. Van der Eycken, S. S. V. D. Veken, in Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core (MDPI, 2022), pp. 1-2. URL: [Link]
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A. C. G. de Oliveira, A. C. de Souza, Molecules27 , 631 (2022). URL: [Link]
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H. Liu, C. Li, Synthesis of 3-bromo-4-fluoronitrobenzene (2011). URL: [Link]
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Application Note & Protocols: Characterizing Novel KRAS G12C Inhibitors Using Cell-Based Assays
A Case Study with 4-(3-Bromo-5-fluorobenzoyl)morpholine
Abstract: The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC).[1] The development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant has marked a significant breakthrough in oncology.[2] This guide provides a comprehensive suite of cell-based assay protocols for the characterization of novel, putative KRAS G12C inhibitors. We use this compound, hereafter referred to as Compound X , as a hypothetical lead compound. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known to enhance drug-like properties, while the substituted benzoyl group provides a scaffold for potential interaction with the target protein.[3][4] This document is designed for researchers in drug discovery and oncology, offering a strategic workflow from initial viability screening to detailed mechanistic studies.
Scientific Background: The Rationale for Targeting KRAS G12C
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cell signaling pathways, including the RAF-MEK-ERK (MAPK) pathway responsible for cell proliferation.[1] The G12C mutation disrupts this cycle, locking KRAS in a constitutively active, GTP-bound state, which leads to uncontrolled cell growth and survival.[5]
Novel inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849) have validated a therapeutic strategy wherein a small molecule covalently binds to the mutant cysteine-12, trapping KRAS G12C in its inactive GDP-bound state.[1][6] This prevents downstream signaling and selectively induces cell death in mutant-bearing cancer cells. The protocols outlined below are designed to ascertain if a novel agent, such as Compound X , can replicate this mechanism of action.
Figure 1: The KRAS signaling pathway and the mechanism of action for a covalent KRAS G12C inhibitor.
Experimental Workflow: A Three-Tiered Approach
A robust characterization of a novel inhibitor requires a logical progression of experiments. We propose a three-tiered workflow designed to efficiently evaluate Compound X , from its broad cellular effects to its specific molecular interactions.
Figure 2: A strategic workflow for characterizing novel KRAS G12C inhibitors.
Tier 1 Protocol: Cell Viability and Selectivity
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X in cancer cell lines harboring the KRAS G12C mutation and to assess its selectivity by comparing its effect on KRAS wild-type (WT) cells. Both 2D monolayer and 3D spheroid models are used, as 3D cultures can offer a more physiologically relevant context and have shown differential sensitivity to KRAS inhibitors.[7]
3.1. Required Materials
-
Cell Lines:
Cell Line Cancer Type KRAS Status Rationale NCI-H358 NSCLC G12C/WT Positive model for inhibitor efficacy.[8] MIA PaCa-2 Pancreatic G12C/WT Alternative positive model.[7] A549 NSCLC G12S/WT Negative control for G12C selectivity. | HCT116 | Colorectal | G13D/WT | Negative control for G12C selectivity. |
-
Reagents: RPMI-1640 and DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, PBS, DMSO (vehicle), Compound X , Sotorasib (positive control), CellTiter-Glo® 2.0 or 3D Assay (Promega).
-
Equipment: 96-well flat-bottom clear plates (for 2D), 96-well ultra-low attachment (ULA) spheroid plates (for 3D), multichannel pipette, CO2 incubator (37°C, 5% CO2), plate reader capable of luminescence detection.
3.2. Step-by-Step Protocol (2D Assay)
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock of Compound X and Sotorasib in DMSO. Create a 2X working stock dilution series (e.g., from 20 µM to 0.1 nM) in culture medium. Causality Note: A serial dilution in DMSO first, followed by dilution in media, minimizes DMSO concentration variability across wells.
-
Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells. Include "vehicle only" (e.g., 0.1% DMSO) and "no cells" (media only) controls. The final volume will be 200 µL.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Lysis & Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
3.3. Step-by-Step Protocol (3D Spheroid Assay)
-
Spheroid Formation: Seed 3,000 cells per well in 100 µL of medium into a 96-well ULA plate. Centrifuge the plate at 300 x g for 5 minutes to facilitate spheroid formation. Incubate for 3-4 days until uniform spheroids are formed.
-
Treatment & Incubation: Follow steps 2 and 3 from the 2D protocol. Incubate for an extended period, typically 7-12 days, to allow for compound penetration and effect in the 3D structure.[6]
-
Lysis & Reading: Use the CellTiter-Glo® 3D assay reagent, which has a more potent lytic capacity. Add 100 µL of reagent, shake vigorously for 5 minutes, and incubate for 30 minutes before reading luminescence.
3.4. Data Analysis & Expected Outcome
-
Subtract the "no cells" background from all readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability versus the log of compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Trustworthiness Check: The positive control (Sotorasib) should yield IC50 values consistent with published data (typically in the low nanomolar range for sensitive lines).[9] Compound X should show significantly higher IC50 values in KRAS WT cell lines (A549, HCT116) to demonstrate on-target selectivity.
Tier 2 Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm direct target engagement of Compound X with KRAS G12C inside intact cells. CETSA operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[10]
4.1. Required Materials
-
Cell Line: NCI-H358 (high KRAS G12C expression).
-
Reagents: Compound X , DMSO, PBS with protease inhibitors, lysis buffer (e.g., RIPA), antibodies for Western blot (anti-KRAS, anti-GAPDH as loading control), secondary HRP-conjugated antibody, ECL substrate.
-
Equipment: PCR machine or thermal cycler with a gradient function, centrifuges (standard and refrigerated), Western blot equipment (gels, transfer system, imaging system).
4.2. Step-by-Step Protocol
-
Cell Treatment: Culture NCI-H358 cells in 10 cm dishes. Treat one dish with a high concentration of Compound X (e.g., 10x the viability IC50) and another with vehicle (DMSO) for 1-2 hours in the incubator.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 44°C to 68°C).[10][11] Include a non-heated control (room temperature).
-
Lysis: Immediately after heating, subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins. The pellet contains the aggregated, denatured proteins.
-
Western Blot Analysis: Carefully collect the supernatant. Determine protein concentration (e.g., BCA assay). Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with anti-KRAS and anti-GAPDH antibodies.
4.3. Data Analysis & Expected Outcome
-
In the vehicle-treated samples, the amount of soluble KRAS protein will decrease as the temperature increases, indicating denaturation.
-
If Compound X binds and stabilizes KRAS G12C, the drug-treated samples will show a higher amount of soluble KRAS protein at elevated temperatures compared to the vehicle control. This "thermal shift" is direct evidence of target engagement.[11] The band intensity for the loading control (GAPDH) should remain constant across all lanes.
Tier 3 Protocol: p-ERK Signaling Assay (HTRF)
Objective: To determine if target engagement by Compound X translates into functional inhibition of the downstream MAPK signaling pathway. This is quantified by measuring the levels of phosphorylated ERK (p-ERK). A Homogeneous Time-Resolved Fluorescence (HTRF) assay offers a high-throughput, sensitive method for this measurement.[12]
5.1. Required Materials
-
Cell Line: NCI-H358.
-
Reagents: Compound X , Sotorasib, DMSO, serum-free medium, complete medium, HTRF p-ERK assay kit (e.g., from Cisbio).
-
Equipment: 96-well or 384-well white plates, HTRF-compatible plate reader.
Figure 3: Workflow and principle of the p-ERK HTRF assay.
5.2. Step-by-Step Protocol
-
Cell Seeding & Starvation: Seed NCI-H358 cells in a 96-well plate. Once they reach ~90% confluency, replace the medium with serum-free medium and incubate overnight. Causality Note: Serum starvation synchronizes the cells and reduces basal p-ERK levels, creating a larger dynamic range for the assay.
-
Compound Treatment: Add various concentrations of Compound X or controls to the wells and incubate for 3 hours.[8]
-
Pathway Stimulation: Stimulate the cells with 10% FBS or a specific growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce robust ERK phosphorylation.
-
Lysis and Detection: Remove the medium and lyse the cells directly in the well using the lysis buffer provided in the HTRF kit. Add the HTRF antibody reagents (an anti-p-ERK antibody labeled with a donor fluorophore and an anti-total-ERK antibody labeled with an acceptor).
-
Incubation and Reading: Incubate the plate at room temperature for 4 hours or overnight as per the kit instructions. Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) on an HTRF-compatible reader.
5.3. Data Analysis & Expected Outcome
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and normalize it to the stimulated vehicle control.
-
Plot the normalized p-ERK levels against the log of Compound X concentration to determine the IC50 for pathway inhibition.
-
A potent and on-target inhibitor should reduce p-ERK levels in a dose-dependent manner, with an IC50 value that is comparable to or slightly higher than its cell viability IC50. This confirms that the compound's anti-proliferative effect is mediated through the inhibition of KRAS signaling.
References
-
Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Publications. [Link]
-
A Randomized Phase 3 Study of MRTX849 versus Docetaxel in Patients with Previously Treated Non - Clinical Trials. ClinicalTrials.gov. [Link]
-
High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Springer Nature Experiments. [Link]
-
The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. NIH National Center for Biotechnology Information. [Link]
-
A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]
-
Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer. NIH National Center for Biotechnology Information. [Link]
-
Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90. NIH National Center for Biotechnology Information. [Link]
-
Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. Dovepress. [Link]
-
Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. Pharmacy Times. [Link]
-
Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer. PR Newswire. [Link]
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Sotorasib Shows Durable Antitumor Activity in KRAS G12C–Mutant Advanced NSCLC. OncLive. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. NIH National Center for Biotechnology Information. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
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Application Notes and Protocols for 4-(3-Bromo-5-fluorobenzoyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 4-(3-Bromo-5-fluorobenzoyl)morpholine
This compound is a synthetic organic compound that belongs to the family of benzoyl morpholines. This class of molecules is of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities exhibited by morpholine-containing scaffolds.[1] The presence of a halogenated phenyl ring attached to a morpholine moiety via a ketone linker suggests its potential as an intermediate in the synthesis of novel therapeutic agents. The bromine and fluorine substitutions on the benzoyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2]
These application notes provide a comprehensive guide to the safe handling, storage, and utilization of this compound in a laboratory setting. The protocols and recommendations outlined below are grounded in established safety principles for handling halogenated aromatic compounds and are designed to ensure the integrity of the material and the safety of laboratory personnel.
Chemical and Physical Properties
A thorough understanding of the compound's properties is fundamental to its safe handling and effective use in experimental work.
| Property | Value | Source |
| CAS Number | 1329457-16-0 | [][4][5] |
| Molecular Formula | C₁₁H₁₁BrFNO₂ | [4] |
| Molecular Weight | 288.11 g/mol | [4] |
| Appearance | Solid (presumed) | [6] |
| Purity | Typically ≥95-98% | [4][5][7] |
Health and Safety Information: A Proactive Approach
GHS Hazard Classification (Anticipated):
-
Hazard Statements: Likely to include H301: Toxic if swallowed.[6][8] May cause skin and eye irritation.[9]
-
Precautionary Statements: P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[6][8]
Halogenated organic compounds as a class can present a range of health hazards, including potential carcinogenicity, and may cause damage to the liver, kidneys, and central nervous system with prolonged or repeated exposure.[10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling this compound to minimize exposure risk:
-
Gloves: Nitrile gloves are required.[10][12] Given that some halogenated solvents can degrade nitrile gloves, double-gloving is a recommended practice for enhanced safety.[12] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: ANSI-approved chemical splash goggles are essential.[12] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.[10][12]
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[10][12]
Workflow for Safe Handling and Storage
The following diagram outlines the critical steps for the safe management of this compound from receipt to disposal.
Caption: Workflow for this compound Management.
Storage and Stability: Preserving Compound Integrity
Proper storage is crucial to maintain the purity and stability of this compound.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[7] | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly closed container.[10] | Protects from atmospheric moisture and contaminants. |
| Location | A cool, dry, and well-ventilated area.[10] | Ensures a stable environment and prevents the accumulation of any potential vapors. |
| Incompatibilities | Segregate from strong oxidizing agents, acids, and bases.[10][12] | Avoids potentially hazardous chemical reactions. |
While specific stability data is not available, the benzoyl morpholine structure is generally stable under recommended storage conditions. The carbon-fluorine bond is strong, contributing to the overall chemical stability of the molecule.[2]
Experimental Protocols: A Practical Guide
Protocol 1: Preparation of a Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 288.11 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriately sized volumetric flask (e.g., 10 mL)
-
Glass vials with Teflon-lined screw caps[13]
-
Pipettes and sterile tips
Procedure:
-
Pre-calculation: Determine the mass of the compound required. For a 10 mM solution in 10 mL:
-
Mass (g) = 0.010 L * 0.010 mol/L * 288.11 g/mol = 0.0288 g (28.8 mg)
-
-
Tare the Weighing Vessel: In a chemical fume hood, place a clean, dry weighing boat on the analytical balance and tare it.
-
Weigh the Compound: Carefully weigh out the calculated mass of this compound.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed solid to the volumetric flask.
-
Initial Dissolution: Add a small amount of DMSO (approximately half the final volume) to the flask and gently swirl to dissolve the compound. A magnetic stirrer can be used to aid dissolution.[14]
-
Bring to Final Volume: Once the solid is completely dissolved, carefully add DMSO to the calibration mark on the volumetric flask.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquot and Store: Aliquot the stock solution into smaller, clearly labeled glass vials with Teflon-lined caps.[13] This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for long-term storage.
Protocol 2: Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and contamination.
For a Small Spill (manageable within 10 minutes): [12]
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Personal Protection: Ensure you are wearing the appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[12]
-
Containment: Use an inert absorbent material, such as spill control pillows or sand, to absorb the spilled solid.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines.
For a Large Spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Secure the Area: Prevent entry into the affected area.
-
Do Not Attempt to Clean Up: A large spill requires specialized handling by trained emergency response personnel.
Conclusion
This compound is a valuable compound for chemical synthesis and drug discovery. Adherence to the handling, storage, and safety protocols detailed in these application notes is paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. By fostering a culture of safety and scientific diligence, researchers can confidently and responsibly explore the potential of this and other novel chemical entities.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:1329457-16-0. [Link]
-
Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. [Link]
-
Washington State University. Halogenated Solvents. [Link]
-
Plasma Science and Fusion Center, MIT. PSFC Halogenated Solvents. [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. [Link]
-
University of Mataram. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
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Enfanos. Preparation of Stock Solutions. [Link]
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Loba Chemie. MORPHOLINE EXTRA PURE - Safety Data Sheet. [Link]
- Google Patents.
-
PubMed Central. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
Pharmaffiliates. N-Benzoyl Morpholine. [Link]
-
Sparrow Chemical. Benzoyl Chloride Series. [Link]
-
Organic Syntheses. METHYL n-AMYL KETONE. [Link]
-
Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]
-
ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15114, N-Benzoylmorpholine. [Link]
-
ChemSec. Halogenated compounds - SIN List. [Link]
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ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
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Application Notes & Protocols: A Comprehensive Safety Guide for Handling 4-(3-Bromo-5-fluorobenzoyl)morpholine
Abstract: This document provides a detailed framework for the safe handling, use, storage, and disposal of 4-(3-Bromo-5-fluorobenzoyl)morpholine, a key building block in modern drug discovery and development. Designed for researchers, chemists, and laboratory personnel, these protocols synthesize established safety principles with an understanding of the compound's specific chemical nature. The objective is to create a self-validating system of safety that mitigates risk by explaining the causality behind each procedural step, thereby fostering a culture of informed caution and scientific integrity.
Compound Profile and Hazard Analysis
This compound (CAS No. 1329457-16-0) is a halogenated aromatic ketone derivative. Its utility as a synthetic intermediate is derived from the reactive sites on its structure: the acyl-morpholine bond, and the substituted phenyl ring, which can participate in various cross-coupling reactions. However, these same features necessitate a thorough understanding of its potential hazards.
While specific toxicological data for this compound is limited, a risk assessment based on its constituent functional groups—a halogenated aromatic ring and a morpholine amide—is essential. Halogenated aromatic compounds can exhibit persistence in the environment and may have subtle, delayed, or cumulative toxic effects.[1][2] The morpholine substructure, while common, can be corrosive and irritating.[3][4] Therefore, the compound must be handled with appropriate caution, assuming it may be an irritant and potentially harmful upon ingestion, inhalation, or skin contact.
Table 1: Chemical and Physical Properties
| Property | Identifier |
| IUPAC Name | (3-bromo-5-fluorophenyl)(morpholino)methanone |
| CAS Number | 1329457-16-0[][6] |
| Molecular Formula | C₁₁H₁₁BrFNO₂ |
| Molecular Weight | 288.11 g/mol |
| Appearance | Solid (presumed off-white to yellow) |
| Purity | Typically ≥98% from commercial suppliers[7][6] |
The Hierarchy of Safety Controls
A robust safety plan does not rely on a single measure but integrates multiple layers of protection. The hierarchy of controls prioritizes engineering solutions over procedural and personal measures. This approach is fundamental to Good Laboratory Practices (GLP).[8][9]
Caption: The Hierarchy of Controls prioritizes engineering solutions.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the potential routes of exposure. All PPE must be inspected before each use.[10]
Table 2: Mandatory PPE for Handling this compound
| Equipment | Specification | Causality and Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1. A face shield should be worn over goggles when handling larger quantities (>10g) or during splash-risk procedures. | Protects against accidental splashes of the solid or its solutions, which are presumed to be severe eye irritants.[3] |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Double-gloving is required for all handling procedures. | Provides a primary barrier against skin contact. Double-gloving is a critical best practice that protects against undetected micro-tears in the outer glove and provides additional time to react in case of a splash. |
| Body Protection | Flame-resistant laboratory coat with full-length sleeves and a completely fastened front. | Protects skin and personal clothing from contamination by dust or droplets. Flame-resistant material is a general best practice in synthetic chemistry labs where flammable solvents are common.[3] |
| Respiratory | Not required for routine handling inside a certified chemical fume hood. A NIOSH-approved respirator with P100 cartridges should be available for emergency spill cleanup. | The fume hood provides primary respiratory protection. A respirator is reserved for non-routine events where airborne particulate concentrations may exceed safe limits. |
Experimental Protocols: From Weighing to Waste
The following protocols are designed to minimize exposure at every stage of the experimental workflow. Adherence to these Standard Operating Procedures (SOPs) is mandatory.[11]
Protocol for Weighing and Transfer
Causality: The highest risk of generating airborne particulates occurs during the handling of the solid powder. This protocol is designed to contain the solid at all times.
-
Preparation: Designate a specific area within the chemical fume hood for weighing. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Tare Vessel: Place a clean, dry, and appropriately sized vial or round-bottom flask on the analytical balance inside the fume hood and tare the weight.
-
Aliquot Compound: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the tared vessel. Perform this action slowly and close to the surface to prevent aerosolization.
-
Seal and Clean: Immediately and securely cap both the stock bottle and the tared vessel. Use a small brush or a wipe dampened with 70% ethanol to decontaminate the spatula and the exterior of the vessels before removing them from the weighing area.
-
Transport: If the reaction is in a different location, place the sealed vessel in a secondary container (e.g., a clean beaker) for transport within the lab.
Protocol for Reaction Setup and Monitoring
Causality: This protocol ensures that the compound, once in solution, remains contained within a closed or controlled system.
-
System Setup: All reactions must be conducted within a chemical fume hood. Assemble the reaction glassware (e.g., round-bottom flask with condenser and nitrogen inlet) and ensure all joints are properly sealed.
-
Solvent Addition: Add the solvent to the reaction vessel via a syringe or cannula.
-
Monitoring: Monitor the reaction using appropriate techniques (e.g., TLC, LC-MS). When sampling for TLC, withdraw a minimal amount using a capillary tube and immediately spot it on the plate inside the fume hood.
-
Work-up: All quenching, extraction, and purification steps must be performed within the fume hood. Use a separatory funnel with proper venting techniques directed towards the back of the hood.
Caption: A logical workflow for handling the compound safely.
Storage, Spill, and Disposal Procedures
Storage Protocol
Store the compound in a tightly sealed container, clearly labeled with its name, CAS number, and hazard warnings. Keep it in a cool, dry, and well-ventilated cabinet designated for non-volatile organic reagents, away from strong oxidizing agents.
Spill Management Protocol
Causality: A rapid, controlled response is critical to prevent the spread of contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (>5g) or outside of a fume hood, evacuate the lab and contact the institutional safety office.
-
Contain: For small spills inside a fume hood, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect: Wearing appropriate PPE (including double gloves and goggles), carefully scoop the absorbed material into a labeled hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal Protocol
All materials contaminated with this compound are considered hazardous waste. This includes residual solid, reaction mixtures, contaminated solvents, silica gel, and disposable labware (gloves, wipes, pipettes).
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect halogenated organic waste in a designated, sealed container. Do not mix with non-halogenated waste streams.
-
Follow all institutional and governmental regulations for hazardous waste disposal.[8]
Emergency Exposure Response
Immediate action is critical.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
-
Pharma Beginners. (2020, September 21). Good Laboratory Practices (GLP) - SOP & Guideline. Retrieved from [Link]
-
Enhesa. (2023, December 12). Good laboratory practices in the pharmaceutical industry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SOP for Safety in Laboratory. Retrieved from [Link]
-
Scilife. (2026, January 15). Guide to Good Laboratory Practices in pharma. Retrieved from [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1329457-16-0. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. Retrieved from [Link]
-
Penta Chemicals. (2025, April 16). Morpholine - Safety Data Sheet. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Merck & Co., Inc. Retrieved from [Link]
-
ChemSec. (n.d.). Halogenated compounds. The International Chemical Secretariat. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Bromo-5-fluorobenzoyl)morpholine
Welcome to the technical support guide for the synthesis of 4-(3-bromo-5-fluorobenzoyl)morpholine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis, providing in-depth troubleshooting advice and detailed analytical protocols to ensure the integrity of your research. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. First, 3-fluorobenzoic acid undergoes electrophilic bromination to produce 3-bromo-5-fluorobenzoic acid. This intermediate is then converted to its corresponding acyl chloride, 3-bromo-5-fluorobenzoyl chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. Finally, the acyl chloride is reacted with morpholine in the presence of a base to yield the desired product, this compound.
Q2: What are the most critical parameters to control during this synthesis?
A2: The two most critical aspects are moisture control and temperature regulation. Acyl chlorides are highly susceptible to hydrolysis, meaning that any moisture present can convert the reactive 3-bromo-5-fluorobenzoyl chloride back to the less reactive carboxylic acid, which will be a major impurity.[1] Temperature control is crucial during the bromination step to minimize the formation of isomeric byproducts and during the amidation reaction to ensure a clean and complete conversion.
Q3: Why is the choice of base important in the final amidation step?
A3: The base, typically a tertiary amine like triethylamine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction between the acyl chloride and morpholine.[2] Efficiently scavenging this acid is vital to drive the reaction to completion and to prevent the protonation of morpholine, which would render it non-nucleophilic and unable to react.
Troubleshooting Common Impurities
This section provides a detailed guide to identifying and mitigating common impurities encountered in the synthesis of this compound.
Impurity Profile 1: Unreacted Starting Materials
Issue: My final product is contaminated with 3-bromo-5-fluorobenzoic acid and/or morpholine.
Root Cause Analysis:
-
3-Bromo-5-fluorobenzoic Acid: This impurity primarily arises from two sources:
-
Incomplete conversion of the carboxylic acid to the acyl chloride in the preceding step.
-
Hydrolysis of 3-bromo-5-fluorobenzoyl chloride due to the presence of moisture in the reaction setup.[1]
-
-
Morpholine: The presence of residual morpholine indicates an incomplete reaction, potentially due to insufficient acyl chloride or deactivation of the morpholine.
Identification Protocol:
| Analytical Method | Expected Observation for Impurities |
| ¹H NMR | 3-Bromo-5-fluorobenzoic acid: A broad singlet corresponding to the carboxylic acid proton (typically >10 ppm). Morpholine: Characteristic signals for the morpholine protons, often appearing as two triplets around 2.8 and 3.7 ppm. |
| HPLC (Reverse Phase) | 3-Bromo-5-fluorobenzoic acid: Will elute earlier than the product due to its higher polarity. Morpholine: Will have a very short retention time and may appear close to the solvent front. |
| TLC | 3-Bromo-5-fluorobenzoic acid: Will show a more polar spot (lower Rf value) compared to the product. |
Mitigation and Purification Strategies:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[1]
-
Aqueous Workup: To remove both impurities, a simple liquid-liquid extraction is highly effective.
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove residual morpholine by converting it to its water-soluble salt.
-
Subsequently, wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove the acidic 3-bromo-5-fluorobenzoic acid by converting it to its water-soluble carboxylate salt.[1]
-
Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Impurity Profile 2: Isomeric Byproducts
Issue: My product contains isomers, such as 4-(2-bromo-5-fluorobenzoyl)morpholine or 4-(3-bromo-4-fluorobenzoyl)morpholine.
Root Cause Analysis:
The primary source of isomeric impurities is the initial bromination of 3-fluorobenzoic acid. The fluorine and carboxylic acid groups are ortho-, para-, and meta-directing substituents, respectively. While the desired product is the 3-bromo-5-fluoro isomer, other regioisomers can form depending on the reaction conditions. These isomeric acid impurities are then carried through the subsequent reaction steps.
Identification Protocol:
| Analytical Method | Expected Observation for Impurities |
| ¹H and ¹⁹F NMR | The aromatic region of the ¹H NMR spectrum will show a more complex pattern than expected for the pure product. ¹⁹F NMR is particularly useful for distinguishing between fluoro-isomers. |
| LC-MS | Isomeric impurities will have the same mass as the desired product but will typically exhibit different retention times on an HPLC column. |
| GC-MS | Similar to LC-MS, this technique can separate and identify isomers based on their different chromatographic behavior, provided the compounds are sufficiently volatile. |
Mitigation and Purification Strategies:
-
Controlled Bromination: Optimize the bromination reaction conditions (temperature, catalyst, and reaction time) to favor the formation of the desired 3-bromo-5-fluorobenzoic acid.
-
Purification of the Intermediate: It is highly recommended to purify the 3-bromo-5-fluorobenzoic acid intermediate by recrystallization before proceeding to the acyl chloride formation. This is often more effective than trying to separate the final amide isomers.
-
Column Chromatography: If the final product is contaminated with isomers, purification by silica gel column chromatography can be effective. A gradient elution with a solvent system such as hexanes and ethyl acetate is a good starting point.
Impurity Profile 3: Poly-brominated Species
Issue: I've identified a byproduct with a mass corresponding to a di-brominated product.
Root Cause Analysis:
Over-bromination of the 3-fluorobenzoic acid starting material can occur, leading to the formation of di-bromo-fluorobenzoic acid. This will then react with morpholine to produce a di-brominated version of the final product. This is more likely to happen if an excess of the brominating agent is used or if the reaction temperature is too high.
Identification Protocol:
| Analytical Method | Expected Observation for Impurities |
| LC-MS / GC-MS | A peak with a molecular weight corresponding to the addition of another bromine atom will be observed. |
| ¹H NMR | The aromatic region will show fewer protons than expected, and the integration will be inconsistent with the desired structure. |
Mitigation and Purification Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent during the synthesis of 3-bromo-5-fluorobenzoic acid.
-
Column Chromatography: The di-brominated product will have a different polarity compared to the desired mono-brominated compound and can typically be separated by silica gel column chromatography.
Experimental Workflow Diagrams
The following diagrams illustrate the synthetic pathway and the logical flow for troubleshooting common impurities.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for impurity identification and removal.
References
-
Organic Syntheses Procedure for Amidation. Available at: [Link]
Sources
Technical Support Center: Synthesis of 4-(3-Bromo-5-fluorobenzoyl)morpholine
Welcome to the technical support center for the synthesis of 4-(3-Bromo-5-fluorobenzoyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and experimental challenges. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your synthetic work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, particularly when using the common two-step method involving the formation of an acyl chloride intermediate.
Issue 1: Low or No Yield of the Desired Product
Question: I performed the synthesis of this compound by first converting 3-bromo-5-fluorobenzoic acid to the acyl chloride with thionyl chloride, followed by the addition of morpholine. However, my final yield is very low, or I isolated no product at all. What are the likely causes?
Answer:
A low or non-existent yield in this amide coupling reaction typically points to one of three primary issues: incomplete formation of the acyl chloride, degradation of the acyl chloride before it can react, or inhibition of the final coupling step.
Possible Causes and Solutions:
-
Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride is a critical first step.
-
Causality: Thionyl chloride (SOCl₂) or oxalyl chloride reacts with the carboxylic acid to form the acyl chloride, with the evolution of SO₂ and HCl gas (for SOCl₂) or CO, CO₂, and HCl (for oxalyl chloride).[1] This reaction can be slow at room temperature and may require heating to go to completion.
-
Troubleshooting Steps:
-
Ensure sufficient reagent: Use a slight excess of the chlorinating agent (typically 1.2-1.5 equivalents).[2]
-
Reaction Temperature: Heat the reaction mixture (e.g., reflux in an appropriate solvent like toluene or DCM) to drive the reaction to completion. The end of the reaction is often indicated by the cessation of gas evolution.[2]
-
Catalyst: For reactions with thionyl chloride or oxalyl chloride, adding a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride by forming a Vilsmeier reagent in situ.[1]
-
-
-
Hydrolysis of the Acyl Chloride: 3-Bromo-5-fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis.[3]
-
Causality: Acyl chlorides readily react with water to revert to the corresponding carboxylic acid. Even trace amounts of moisture in your solvents, glassware, or from the atmosphere can consume your intermediate.[3]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and oven-dried glassware. Cool the glassware under an inert atmosphere (nitrogen or argon).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[3]
-
-
-
Inhibition of the Amide Coupling Step: The reaction between the acyl chloride and morpholine can be hampered.
-
Causality: The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl).[4] This HCl will react with the basic morpholine to form morpholinium hydrochloride salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction.[1][5]
-
Troubleshooting Steps:
-
Include a Base: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (at least 2 equivalents), to the reaction mixture along with the morpholine. This base will scavenge the HCl as it is formed, preventing the protonation of your morpholine nucleophile.[2][6]
-
Order of Addition: A common and effective method is to add the acyl chloride solution slowly to a cooled (0 °C) solution of morpholine and the base.[1]
-
-
Issue 2: My Main Isolated Product is the Starting Carboxylic Acid
Question: After the full reaction sequence and workup, my NMR/LC-MS analysis shows that the predominant species is 3-bromo-5-fluorobenzoic acid, not the desired amide product. Why did this happen?
Answer:
Isolating the starting carboxylic acid is a classic sign that your acyl chloride intermediate was consumed by water before it had a chance to react with morpholine. This is a hydrolysis problem.
Workflow for Diagnosing and Preventing Hydrolysis:
Caption: Troubleshooting workflow for hydrolysis of the acyl chloride.
Detailed Protocol for Anhydrous Amide Coupling:
-
Preparation: Oven-dry all glassware (round-bottom flask, condenser, dropping funnel) at >120 °C for several hours and allow to cool in a desiccator or under a stream of nitrogen.
-
Acyl Chloride Formation:
-
To the dried flask under a nitrogen atmosphere, add 3-bromo-5-fluorobenzoic acid (1.0 eq) and a suitable anhydrous solvent (e.g., DCM or toluene).[2]
-
Add a catalytic drop of DMF.
-
Slowly add thionyl chloride (1.5 eq) at room temperature.
-
Heat the mixture to reflux for 1-2 hours until gas evolution ceases.[2]
-
Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. This step is crucial to avoid side reactions with the excess chlorinating agent.
-
-
Amide Formation:
-
In a separate dried flask under nitrogen, dissolve morpholine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.[2]
-
Cool this solution to 0 °C in an ice bath.
-
Dissolve the crude 3-bromo-5-fluorobenzoyl chloride from the previous step in anhydrous DCM.
-
Slowly add the acyl chloride solution to the cooled morpholine/triethylamine solution via a dropping funnel.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Issue 3: Reaction Stalls After 50% Conversion
Question: My reaction starts well, and I can see the product forming, but it seems to stop completely when about half of my starting material is consumed. What's causing this stall?
Answer:
This is a tell-tale sign of stoichiometric issues, specifically related to the HCl byproduct.
Causality:
As explained in Issue 1, the reaction generates one mole of HCl for every mole of amide formed.[4][5] If you do not include a base to neutralize this acid, the HCl will protonate your nucleophile, morpholine. Once half of the morpholine has reacted to form the product (and HCl), the other half will have been protonated to form the non-nucleophilic morpholinium salt. At this 50% conversion point, there is no free morpholine left to react, and the reaction halts.
The Stoichiometric Trap:
Caption: Reaction pathways with and without a base to scavenge HCl.
Solution:
The solution is straightforward: ensure a sufficient amount of a suitable base is present in the reaction mixture from the start of the coupling step.
-
Recommended Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices as they are non-nucleophilic and effectively scavenge HCl. Pyridine can also be used.
-
Stoichiometry: Use at least one equivalent of base for each equivalent of acyl chloride. It is standard practice to use a slight excess (e.g., 2.0 equivalents) to ensure the reaction medium remains basic.[6]
Frequently Asked Questions (FAQs)
Q1: Can I use a one-pot method instead of isolating the acyl chloride?
A1: Yes, and it is often preferable. After forming the acyl chloride, you can remove the excess chlorinating agent (like SOCl₂) under vacuum, then redissolve the crude acyl chloride in an anhydrous solvent and proceed directly with the addition of the amine and base.[6] This minimizes handling of the moisture-sensitive acyl chloride.
Q2: Are there alternative coupling reagents I can use to avoid making the acyl chloride?
A2: Absolutely. Modern peptide coupling reagents offer a milder and often more efficient route directly from the carboxylic acid.
-
Common Reagents: HATU, HBTU, EDCI/HOBt, and T3P are excellent choices for amide bond formation.[6]
-
General Procedure (using HATU):
-
Dissolve 3-bromo-5-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and morpholine (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Cool the mixture to 0 °C.
-
Add a non-nucleophilic base like DIPEA or TEA (2.0 eq).[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The workup is typically a simple aqueous extraction to remove the urea byproduct and excess reagents.
-
Q3: My final product is an oil and difficult to purify by crystallization. What are my options?
A3: If crystallization fails, column chromatography is the standard method for purifying amide products.
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.
Q4: How does the ether oxygen in morpholine affect its reactivity?
A4: The ether oxygen in the morpholine ring is electron-withdrawing, which reduces the electron density on the nitrogen atom. This makes morpholine less basic and less nucleophilic than a comparable cyclic secondary amine like piperidine.[7] While this slightly slows down the reaction rate compared to more nucleophilic amines, it does not typically prevent the reaction from proceeding efficiently under standard acylation conditions.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale / Reference |
| Chlorinating Agent | 1.2 - 1.5 equivalents | Ensures full conversion of the carboxylic acid.[2] |
| Amine (Morpholine) | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| HCl Scavenging Base | 2.0 - 3.0 equivalents | Neutralizes HCl byproduct and maintains a basic environment.[6] |
| Coupling Reagent (e.g., HATU) | 1.1 - 1.2 equivalents | Standard excess for efficient direct coupling.[2] |
| Reaction Temperature | 0 °C to Room Temp | Controls the exothermic reaction and minimizes side products.[2] |
References
- Reddit discussion on optimizing amide form
- ResearchGate discussion on troubleshooting amide synthesis. (2021).
- Chemguide.
- Chemistry LibreTexts.
- BenchChem. Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling. (2025).
- BenchChem. Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents. (2025).
- Wikipedia. Morpholine.
Sources
Technical Support Center: Synthesis of 4-(3-Bromo-5-fluorobenzoyl)morpholine
Welcome to the technical support center for the synthesis of 4-(3-bromo-5-fluorobenzoyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound, which is a standard amide coupling reaction, can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
1. Inefficient Carboxylic Acid Activation: The formation of the amide bond requires the activation of the carboxylic acid (3-bromo-5-fluorobenzoic acid).[1][2] If this activation is incomplete, the subsequent reaction with morpholine will be inefficient.
-
Causality: Coupling reagents like carbodiimides (e.g., DCC, EDC) or uronium/aminium salts (e.g., HATU, HBTU) react with the carboxylic acid to form a highly reactive intermediate.[3] This intermediate is then susceptible to nucleophilic attack by the amine (morpholine).[1]
-
Solution:
-
Choice of Coupling Reagent: For substrates that are not sterically hindered, cost-effective reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often sufficient.[4] For more challenging couplings, consider using more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][5]
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly improve yields.[4][6][7] These additives react with the activated carboxylic acid to form an active ester, which is more stable than the initial activated species and less prone to side reactions. HOAt-based reagents have been shown to lead to faster and more efficient couplings.
-
Order of Addition: It is crucial to add the reagents in the correct order. Typically, the carboxylic acid, coupling reagent, and additive (if used) are stirred together for a short period to allow for the formation of the active ester before the amine is introduced.
-
2. Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role in the efficiency of the coupling reaction.
-
Causality: The reaction rate is temperature-dependent. However, higher temperatures can also promote side reactions and decomposition of reagents and products. The solvent's polarity can influence the solubility of the reactants and the stability of the intermediates.
-
Solution:
-
Temperature Control: Start the reaction at 0 °C, especially during the addition of the coupling reagent and the amine, to control any exothermic processes. Then, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[5]
-
Solvent Selection: Anhydrous aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used for amide coupling reactions.[5] Ensure the solvent is truly anhydrous, as water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and reducing the yield.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help you determine the optimal reaction time and avoid unnecessary heating or stirring that could lead to product degradation.
-
3. Issues with Starting Materials and Reagents: The purity of your starting materials and the quality of your reagents are paramount.
-
Causality: Impurities in the 3-bromo-5-fluorobenzoic acid or morpholine can interfere with the reaction. Degradation of the coupling reagent will lead to inefficient activation.
-
Solution:
-
Purity Check: Ensure the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.
-
Reagent Quality: Use high-quality, fresh coupling reagents. Many coupling reagents are sensitive to moisture and should be stored in a desiccator.
-
Base Selection: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is often required to neutralize the acid formed during the reaction.[5] Ensure the base is pure and added in the correct stoichiometric amount (typically 2.0 equivalents).
-
4. Inefficient Product Isolation and Purification: A significant portion of the product can be lost during the work-up and purification steps.
-
Causality: The product might have some solubility in the aqueous phase during extraction, or it might not be completely eluted from the chromatography column.
-
Solution:
-
Work-up Procedure: After the reaction is complete, a standard aqueous work-up is typically performed. Be mindful of the pH during extraction to ensure your product is in the organic layer.
-
Purification Method: Column chromatography on silica gel is a common method for purifying the final product. Choose an appropriate solvent system to achieve good separation from any unreacted starting materials or byproducts. Recrystallization can also be an effective purification technique.
-
Question 2: I am observing a significant amount of an N-acylurea byproduct. What causes this and how can I prevent it?
Answer:
The formation of an N-acylurea byproduct is a classic side reaction when using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or EDC.[4]
-
Causality: The O-acylisourea intermediate, formed by the reaction of the carboxylic acid with the carbodiimide, is highly reactive.[3] While it is intended to react with the amine (morpholine), it can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This side reaction is particularly problematic if the amine is not reactive enough or if its concentration is low.
-
Prevention:
-
Use of Additives: The most effective way to prevent N-acylurea formation is to use an additive like HOBt or HOAt.[4] These additives act as nucleophiles that trap the O-acylisourea intermediate to form an active ester. This active ester is more stable towards intramolecular rearrangement but still highly reactive towards the amine.
-
Order of Addition: As mentioned previously, pre-activating the carboxylic acid with the carbodiimide and the additive before adding the amine can minimize the time the highly reactive O-acylisourea intermediate exists in the reaction mixture.
-
Alternative Coupling Reagents: If the problem persists, switching to a phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagent can be a solution. These reagents do not form N-acylurea byproducts.[2][3]
-
Question 3: My final product is difficult to purify. What are some common impurities and how can I improve the purification process?
Answer:
Purification challenges often arise from the presence of byproducts with similar polarities to the desired product.
-
Common Impurities:
-
Unreacted 3-bromo-5-fluorobenzoic acid: If the reaction did not go to completion.
-
N-acylurea byproduct: If a carbodiimide reagent was used without an additive.
-
Excess morpholine: If a large excess was used.
-
Byproducts from the coupling reagent: For example, dicyclohexylurea (DCU) from DCC is often insoluble in many organic solvents and can be removed by filtration. However, the urea byproduct from EDC is water-soluble.
-
-
Improving Purification:
-
Aqueous Work-up: A thorough aqueous work-up can remove many impurities. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove any unreacted morpholine and the base (DIPEA or TEA). A subsequent wash with a dilute base (e.g., saturated NaHCO3 solution) will remove any unreacted 3-bromo-5-fluorobenzoic acid.
-
Column Chromatography: Careful selection of the eluent system for column chromatography is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide better separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Frequently Asked Questions (FAQs)
What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is an amide bond formation reaction, typically achieved through a coupling reagent-mediated process. The general mechanism involves two key steps:
-
Activation of the Carboxylic Acid: The coupling reagent activates the carboxyl group of 3-bromo-5-fluorobenzoic acid, converting the hydroxyl group into a good leaving group. This forms a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester.[1]
-
Nucleophilic Acyl Substitution: The nitrogen atom of morpholine, acting as a nucleophile, attacks the activated carbonyl carbon. This is followed by the elimination of the leaving group, resulting in the formation of the stable amide bond of this compound.
dot digraph "Amide_Bond_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Reactants CarboxylicAcid [label="3-Bromo-5-fluorobenzoic Acid"]; Morpholine [label="Morpholine"]; CouplingReagent [label="Coupling Reagent\n(e.g., EDC, HATU)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., DIPEA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Intermediates ActivatedAcid [label="Activated Carboxylic Acid\n(Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="this compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Byproducts", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges CarboxylicAcid -> ActivatedAcid [label="+ Coupling Reagent"]; ActivatedAcid -> Product [label="+ Morpholine\n+ Base"]; Morpholine -> Product; Base -> Product; CouplingReagent -> Byproduct; } enddot Caption: General mechanism for amide bond formation.
Which coupling reagent is best for this synthesis?
The "best" coupling reagent depends on several factors, including cost, desired yield, and the scale of the reaction.
| Coupling Reagent | Pros | Cons |
| EDC (with HOBt/HOAt) | Cost-effective, water-soluble byproduct is easily removed.[6][7] | Can lead to N-acylurea byproduct if no additive is used.[4] |
| DCC | Inexpensive. | Forms insoluble DCU byproduct which can be difficult to remove completely. |
| HATU | Highly efficient, fast reaction times, low risk of side reactions.[5] | More expensive. |
| PyBOP | Efficient, does not react with the amine component.[2] | Can be more expensive than carbodiimides. |
For general laboratory scale synthesis where high yield is desired, HATU or EDC in combination with HOAt are excellent choices.[5][6][7]
Can I use an alternative method to the standard coupling reaction?
Yes, an alternative and classical approach is the two-step acyl chloride method.[3][5]
-
Formation of the Acyl Chloride: 3-bromo-5-fluorobenzoic acid is first converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][5]
-
Reaction with Morpholine: The isolated 3-bromo-5-fluorobenzoyl chloride is then reacted with morpholine, usually in the presence of a base like triethylamine to neutralize the HCl byproduct.[5]
dot digraph "Acyl_Chloride_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Steps Start [label="3-Bromo-5-fluorobenzoic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="React with SOCl₂ or\n(COCl)₂"]; Intermediate [label="3-Bromo-5-fluorobenzoyl Chloride", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="React with Morpholine\nand a Base (e.g., TEA)"]; Product [label="this compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } enddot Caption: Workflow for the acyl chloride method.
This method can be very effective and is often used in large-scale synthesis due to the lower cost of the reagents. However, it involves handling corrosive and moisture-sensitive reagents.
Experimental Protocols
Protocol 1: Synthesis using HATU as a Coupling Reagent
This protocol describes a one-pot synthesis directly from the carboxylic acid using HATU.[5]
Materials:
-
3-bromo-5-fluorobenzoic acid
-
Morpholine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-fluorobenzoic acid (1.0 eq).
-
Add HATU (1.1 eq) and morpholine (1.2 eq) to the flask.
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Brenner, M. K. G., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 18(8), 451-459. [Link]
-
National Center for Biotechnology Information. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2. ResearchGate. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Solubility of 4-(3-Bromo-5-fluorobenzoyl)morpholine in Assays
Welcome to the technical support guide for 4-(3-Bromo-5-fluorobenzoyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro and in vivo experiments. Here, we provide in-depth, scientifically-grounded troubleshooting strategies and frequently asked questions (FAQs) to ensure reliable and reproducible assay results.
Understanding the Challenge: Why Might this compound Have Low Aqueous Solubility?
Before diving into solutions, it's crucial to understand the inherent properties of this compound that likely contribute to its poor solubility in aqueous assay buffers. While experimental data for this specific compound is not widely published, we can infer its characteristics from its structure—a benzoyl group substituted with a bromine and a fluorine atom, attached to a morpholine ring.
-
High Lipophilicity: The presence of the aromatic ring, along with the bromo and fluoro substituents, significantly increases the lipophilicity ("greasiness") of the molecule. This is quantitatively estimated by its LogP value (the logarithm of the partition coefficient between octanol and water). A higher LogP indicates a preference for non-polar environments over aqueous ones. The predicted LogP for this compound is likely to be in the range of 2.5-3.5, suggesting poor aqueous solubility.
-
Crystalline Structure: The planarity and symmetry of the substituted benzoyl ring can lead to strong crystal lattice energy.[1] For the compound to dissolve, the solvent must provide enough energy to overcome these stable packing forces in the solid state.[1]
-
Neutral or Weakly Basic Nature: The morpholine ring has a nitrogen atom that can act as a weak base. The pKa of morpholine itself is around 8.5.[2] However, the electron-withdrawing effect of the adjacent carbonyl group in this compound will significantly reduce the basicity of this nitrogen, likely lowering its pKa to the 2-4 range. This means that in typical physiological pH buffers (pH 7.2-7.4), the compound will be predominantly in its neutral, less soluble form.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues related to the solubility of this compound in a progressive, easy-to-follow format.
Q1: My compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?
This is the most common solubility issue. It occurs when the compound, stable in a high concentration of an organic solvent like DMSO, is "shocked" into an aqueous environment where it is not soluble, causing it to crash out of solution.
Root Cause Analysis: The final concentration of DMSO in your assay is likely too low to maintain the solubility of your compound at the desired working concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
Determine Your Assay's DMSO Tolerance: Before modifying your protocol, you must determine the maximum percentage of DMSO your assay can tolerate without affecting the biological outcome (e.g., enzyme activity, cell viability). Most cell-based assays can tolerate up to 0.5% DMSO, while some biochemical assays can tolerate 1% or even higher.[3]
-
Increase Final DMSO Concentration: If your current final DMSO concentration is very low (e.g., <0.1%), try increasing it to 0.5% or 1%, staying within your assay's tolerance limit. This small increase is often sufficient to keep the compound in solution.
-
Lower the Working Concentration: If you cannot increase the DMSO concentration, consider whether your experiment can be performed at a lower working concentration of the compound where it remains soluble.
Q2: I've optimized my DMSO concentration, but I still see precipitation. What's the next step?
If optimizing DMSO alone is insufficient, the next step is to introduce a co-solvent or use other solubilizing excipients.
Solutions:
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the solubility of lipophilic compounds.[2][4]
Recommended Co-solvents for In Vitro Assays:
| Co-solvent | Typical Final Concentration | Pros | Cons |
| Ethanol | 1-5% | Effective for many compounds; volatile. | Can affect protein stability and cell viability at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Good solubilizer; low toxicity. | Can be viscous; may interfere with some assay readouts. |
| Propylene Glycol (PG) | 1-10% | Good safety profile. | Less effective than other co-solvents for highly lipophilic compounds. |
| Glycerol | 1-10% | Can help stabilize proteins.[5] | High viscosity; may not be a strong solubilizer for this compound class. |
-
Employing Surfactants: For biochemical assays (not recommended for cell-based assays without thorough validation), non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic compound.
-
Tween® 20 or Tween® 80: Use at a final concentration just above the critical micelle concentration (CMC), typically 0.01% to 0.1%.
-
Caution: Surfactants can denature proteins and disrupt cell membranes, so their use must be carefully validated.
-
Q3: Can I use pH modification to improve the solubility of this compound?
Adjusting the pH of your buffer can be a powerful tool for ionizable compounds.[6][7] However, for this compound, this is likely to be ineffective and potentially counterproductive.
Scientific Rationale: As discussed, the morpholine nitrogen in this compound is predicted to be very weakly basic due to the electron-withdrawing benzoyl group. Its pKa is likely in the acidic range (2-4).
-
To protonate this nitrogen and form a more soluble cationic species, you would need to lower the pH of your buffer to below its pKa (e.g., pH < 3).
-
Such acidic conditions are incompatible with almost all biological assays, as they would denature proteins and kill cells.
-
Conversely, increasing the pH will have no effect on the solubility of this compound as it lacks an acidic proton to donate.
Caption: Best practice workflow for stock solution preparation.
By systematically applying these principles and protocols, researchers can overcome the solubility challenges posed by this compound and generate high-quality, reliable data.
References
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins in drug delivery. PubMed. [Link]
-
Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech. [Link]
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: review. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future.
- Censi, R., & Di Martino, P. (2015). Cyclodextrins as multifunctional platforms in drug delivery and beyond. Molecules.
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
-
Georgiou, C. D., Zisimopoulou, M. A., & Papavassiliou, A. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Pharmatutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. [Link]
-
Bergström, C. A. S. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. European Journal of Pharmaceutical Sciences. [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
-
Reddit. (2021). Does anyone know how pH affects solubility??. [Link]
-
Al-Hamidi, H., & Edwards, K. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
- Unknown. (n.d.). Exp.
-
Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to improve the solubility of poorly soluble drugs.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
-
Horvath, P., Aulner, N., Bickle, M., Davies, A. M., Nery, E. D., Ebner, D., ... & Zmuidinavicius, D. (2016). Considerations regarding use of solvents in in vitro cell based assays. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
Beijing Hwrk Chemical Co., Ltd. (n.d.). This compound. [Link]
- Unknown. (2025). Solubility enhancement of COX-2 inhibitors using various solvent systems.
-
Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. [Link]
-
Reagentia. (n.d.). 4-(3-Bromo-4-fluorobenzyl)morpholine (1 x 5 g). [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
-
PubChem. (n.d.). 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. [Link]
Sources
- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Benzoylmorpholine | 1468-28-6 [chemicalbook.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Optimizing reaction conditions for the synthesis of 4-(3-Bromo-5-fluorobenzoyl)morpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(3-Bromo-5-fluorobenzoyl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide optimized protocols to streamline your synthesis, improve yields, and ensure high purity of the final product. Our guidance is rooted in fundamental chemical principles and validated through practical application.
Introduction: The Synthetic Challenge
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone reaction in organic synthesis. However, it is not without its challenges. The direct reaction is unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile.[1] Therefore, activation of the carboxylic acid is essential. The synthesis of this compound from 3-Bromo-5-fluorobenzoic acid and morpholine typically proceeds via two primary routes: a two-step conversion to an acyl chloride followed by amidation, or a one-pot direct coupling. This guide will provide detailed protocols for both and troubleshoot common issues encountered in each.
Optimized Experimental Protocols
We present two robust methods for the target synthesis. The choice between them depends on factors like scale, reagent availability, and sensitivity of other functional groups (if any) on the substrate.
Protocol A: Two-Step Synthesis via Acyl Chloride (Schotten-Baumann Approach)
This classic and cost-effective method involves the activation of the carboxylic acid with a chlorinating agent, followed by reaction with the amine in the presence of a base.[2][3]
Step 1: Synthesis of 3-Bromo-5-fluorobenzoyl Chloride
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 3-Bromo-5-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid). Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).
-
Scientist's Note: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent than thionyl chloride alone.
-
-
Chlorination: Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C for DCM, 110°C for toluene).
-
Monitoring: The reaction is typically complete when the evolution of gas ceases and the solution becomes clear (usually 1-3 hours).
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-Bromo-5-fluorobenzoyl chloride is a moisture-sensitive oil or low-melting solid and is typically used immediately in the next step without further purification.[3]
Step 2: Amide Formation with Morpholine
-
Setup: In a separate flask, dissolve morpholine (1.2 eq) and a suitable base (e.g., triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 eq) in anhydrous DCM at 0 °C.
-
Acyl Chloride Addition: Dissolve the crude 3-Bromo-5-fluorobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred morpholine solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is usually complete within 1-4 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
Protocol B: One-Pot Synthesis via Direct Amide Coupling
Modern coupling reagents enable the direct formation of the amide bond from the carboxylic acid and amine, often under milder conditions and with higher chemoselectivity.[3][4]
-
Setup: To a round-bottom flask, add 3-Bromo-5-fluorobenzoic acid (1.0 eq), the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and an anhydrous aprotic solvent like DMF or DCM.
-
Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add morpholine (1.2 eq) followed by a non-nucleophilic base such as DIPEA (2.0 eq).
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. These reactions are often complete within 2-6 hours.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product as described in Protocol A.
Visualized Workflows and Mechanisms
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix this?
Answer: Low yield is a common frustration. Let's break down the potential culprits based on your chosen protocol.
-
For Protocol A (Acyl Chloride Route):
-
Cause 1: Incomplete Formation of Acyl Chloride. The conversion of the carboxylic acid to the acyl chloride may be stalling.
-
Solution: Ensure your thionyl chloride is fresh; it can decompose over time. Confirm you added a catalytic amount of DMF. You can increase the reflux time or temperature (by switching from DCM to toluene, if compatible) to drive the reaction to completion.
-
-
Cause 2: Hydrolysis of the Acyl Chloride. Acyl chlorides are highly reactive and readily hydrolyze back to the carboxylic acid if exposed to moisture.[5][6][7] This is the most frequent cause of low yields in this method.
-
Solution: Use flame-dried glassware. Ensure all solvents and reagents are strictly anhydrous. Perform the reaction under an inert atmosphere (N₂ or Argon). Use the crude acyl chloride immediately after removing the excess SOCl₂.
-
-
Cause 3: Amine Protonation. The HCl byproduct from the amidation step will protonate any available amine (either morpholine or the tertiary amine base), rendering it non-nucleophilic.[8]
-
Solution: Use at least two equivalents of a base like TEA or DIPEA: one to neutralize the HCl byproduct and one to ensure the reaction medium remains basic. Alternatively, use Schotten-Baumann conditions with an aqueous base (like 2M NaOH) in a biphasic system (e.g., DCM/water), where the HCl is neutralized in the aqueous phase.[9][10]
-
-
-
For Protocol B (Direct Coupling Route):
-
Cause 1: Inefficient Coupling Reagent. The chosen coupling reagent may not be potent enough, or it may have degraded.
-
Solution: Store coupling reagents like HATU in a desiccator and away from light. For sterically hindered or electronically deactivated substrates (not the case here, but good to know), a more powerful coupling agent might be needed.
-
-
Cause 2: Suboptimal Stoichiometry. Incorrect ratios of the coupling agent or base can halt the reaction.
-
Solution: Ensure you are using a slight excess of the coupling reagent (1.1-1.2 eq) and at least 2 equivalents of a non-nucleophilic base like DIPEA.
-
-
Q2: I am observing significant amounts of unreacted 3-Bromo-5-fluorobenzoic acid in my final product. Why?
Answer: This is a clear indication that the activation of your carboxylic acid is the primary issue.
-
If using Protocol A , it means either a) the conversion to the acyl chloride was incomplete, or b) the acyl chloride that did form was hydrolyzed back to the starting acid by trace amounts of water before it could react with the morpholine. Refer to the solutions for Cause 1 and Cause 2 in Q1.
-
If using Protocol B , this points to an issue with your coupling reagent. It is likely inactive due to improper storage or age. Using a fresh bottle of HATU or another reliable coupling agent should resolve the problem.
Q3: How do I choose between the acyl chloride method and a direct coupling reagent?
Answer: This is an excellent question that balances practicality and performance.
| Feature | Protocol A (Acyl Chloride) | Protocol B (Direct Coupling) |
| Cost | Lower reagent cost (SOCl₂, TEA). | Higher reagent cost (HATU, PyBOP, etc.). |
| Conditions | Harsher (reflux, generation of HCl). | Generally milder (often room temperature). |
| Procedure | Two steps; intermediate is moisture-sensitive. | One-pot, operationally simpler. |
| Byproducts | HCl, SO₂ (gaseous); base hydrochloride salts. | Water-soluble byproducts (e.g., HOUAt, urea derivatives for carbodiimides). |
| Best For | Large-scale synthesis where cost is a major driver. Robust, simple starting materials. | Small-scale synthesis, medicinal chemistry, sensitive substrates, high-throughput screening. |
Q4: My purification by column chromatography is difficult. How can I improve it?
Answer: If purification is challenging, a thorough work-up is your best first step.
-
Acidic Impurity (Starting Material): An aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) during the work-up should effectively remove any unreacted 3-Bromo-5-fluorobenzoic acid into the aqueous layer.
-
Basic Impurity (Morpholine): A wash with dilute acid (e.g., 1M HCl or 5% citric acid) will protonate and extract excess morpholine.
-
Coupling Agent Byproducts: For coupling reagents like DCC/EDC, insoluble urea byproducts can often be removed by filtration. For HATU/HBTU, the byproducts are typically water-soluble and should be removed during the aqueous work-up.
By performing these washes, you significantly clean up the crude material, making the subsequent chromatography or recrystallization much more effective.
References
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents.
-
Schotten–Baumann reaction - Grokipedia. Available at: [Link]
-
What is the Schotten-Baumann reaction? - Quora. Available at: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
-
Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]
-
3-bromo-4-hydroxytoluene - Organic Syntheses Procedure. Available at: [Link]
-
Schotten-Baumann Reaction - Organic Chemistry Portal. Available at: [Link]
-
3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. Available at: [Link]
-
Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC - PubMed Central. Available at: [Link]
-
Schotten–Baumann reaction - Wikipedia. Available at: [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. Available at: [Link]
-
Relative Ease of Hydrolysis - Revision Note. Available at: [Link]
-
Amide Bond Activation of Biological Molecules - PMC - NIH. Available at: [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse. Available at: [Link]
-
Hydrolysis of an acid chloride - YouTube. Available at: [Link]
- Preparation of morpholine - Google Patents. (Related but not direct synthesis).
-
3-bromo-4-aminotoluene - Organic Syntheses Procedure. (Related starting material synthesis). Available at: [Link]
-
Chemistry of Acid Halides - Chem LibreTexts. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (Informal discussion). Available at: [Link]
-
Hydrolysis of acid/acyl chlorides with water - Doc Brown's Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Degradation pathways of 4-(3-Bromo-5-fluorobenzoyl)morpholine under experimental conditions
Welcome to the technical support center for researchers working with 4-(3-Bromo-5-fluorobenzoyl)morpholine. This guide is designed to provide expert advice and troubleshooting assistance for investigating its degradation pathways under various experimental conditions. As a novel compound, understanding its stability is crucial for its development and application. This center provides insights based on established principles of forced degradation studies and the known chemistry of its structural motifs.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on its chemical structure, which features an amide (benzoyl-morpholine linkage), a substituted aromatic ring, and a morpholine ring, the primary degradation pathways are predicted to be hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 3-bromo-5-fluorobenzoic acid and morpholine.
-
Oxidative Degradation: The morpholine ring, specifically the nitrogen atom and the adjacent methylene groups, is a likely site for oxidation. This could lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: The brominated and fluorinated aromatic ring may undergo photolytic degradation, potentially involving dehalogenation or rearrangement upon exposure to UV light.
-
Thermal Degradation: At elevated temperatures, cleavage of the amide bond and decomposition of the morpholine ring are possible.
Q2: I am not seeing any degradation of my compound under my initial stress conditions. What should I do?
A2: If you are not observing degradation, your stress conditions may be too mild. It is recommended to incrementally increase the severity of the conditions. For example:
-
Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl or NaOH), and/or increase the temperature (e.g., from room temperature to 50-60°C).
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or extend the exposure time.
-
Thermal: Increase the temperature in increments (e.g., 10°C) and prolong the heating time.
It is crucial to aim for 5-20% degradation to ensure that the degradation products are representative of the initial decomposition pathways and to avoid the formation of secondary, more complex degradants.
Q3: My analytical method (e.g., HPLC) is showing poor separation between the parent compound and its degradants. How can I improve this?
A3: Poor separation is a common challenge in stability-indicating methods. Here are some troubleshooting steps:
-
Method Development: Systematically vary your HPLC method parameters, including the mobile phase composition (e.g., gradient steepness, organic modifier), column chemistry (e.g., C18, phenyl-hexyl), pH of the mobile phase, and column temperature.
-
Forced Degradation Samples: Use a mixture of samples from all stress conditions to develop your method. This will ensure that the method is capable of separating all potential degradants.
-
Alternative Techniques: Consider using Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and sensitivity.
Troubleshooting Guides
Guide 1: Investigating Hydrolytic Degradation
Issue: Inconsistent or unexpected results in acid/base hydrolysis studies.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Solubility | This compound may have limited solubility in aqueous acidic or basic solutions, leading to incomplete reaction. | Add a co-solvent (e.g., acetonitrile, methanol) to improve solubility. Ensure the co-solvent is stable under the hydrolytic conditions. |
| Secondary Reactions | The primary degradation products (3-bromo-5-fluorobenzoic acid and morpholine) may undergo further reactions under harsh conditions. | Monitor the degradation over a time course to identify the primary degradants before they are consumed in secondary reactions. |
| pH Changes | The pH of the solution may change during the experiment, affecting the rate and pathway of degradation. | Use buffered solutions to maintain a constant pH throughout the experiment. |
Guide 2: Characterizing Oxidative Degradants
Issue: Difficulty in identifying the structure of oxidative degradation products.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Multiple Oxidation Sites | The molecule has several potential sites for oxidation, leading to a complex mixture of degradants. | Use milder oxidizing agents or shorter reaction times to favor the formation of primary oxidation products. |
| Unstable Intermediates | Some oxidative intermediates, such as N-oxides, can be unstable and undergo further rearrangements. | Analyze the samples immediately after the stress test. Consider using techniques like LC-MS/MS to identify and fragment the parent ions of the degradants for structural elucidation. |
| Mass Spectrometry Challenges | The degradation products may have similar masses or fragmentation patterns. | Employ high-resolution mass spectrometry (HRMS) for accurate mass determination and to deduce the elemental composition of the degradants. |
Proposed Degradation Pathways
The following diagrams illustrate the predicted degradation pathways for this compound based on its chemical structure and general principles of drug degradation.
Hydrolytic Degradation Pathway
Caption: Predicted hydrolytic cleavage of the amide bond.
Oxidative Degradation Pathway
Caption: Predicted oxidative degradation of the morpholine moiety.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1N HCl.
-
Incubate at 60°C for 30 minutes.
-
Cool the solution and neutralize with an appropriate amount of 0.1N NaOH.
-
Dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1N NaOH.
-
Incubate at 60°C for 30 minutes.
-
Cool the solution and neutralize with an appropriate amount of 0.1N HCl.
-
Dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
For solid-state studies, expose the solid compound to 70°C for 48 hours.
-
For solution-state studies, reflux the stock solution at 70°C for 24 hours.
-
Cool and dilute to a suitable concentration for analysis.
-
-
Photodegradation:
-
Expose the stock solution to a light source with a combination of UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples after a suitable exposure time.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.
Protocol 2: HPLC-MS Method for Degradation Product Analysis
This protocol provides a starting point for developing an HPLC-MS method to separate and identify the degradation products.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Scan Range: m/z 100-500.
References
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1329457-16-0. Retrieved from [Link]
- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hungarian Journal of Industry and Chemistry, 50(1), 33-42.
- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Hungarian Journal of Industry and Chemistry.
- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hungarian Journal of Industry and Chemistry.
- Trably, E., Patureau, D., & Bernet, N. (2001). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc
Resolving unexpected peaks in the NMR spectrum of 4-(3-Bromo-5-fluorobenzoyl)morpholine
Welcome to the technical support center for 4-(3-bromo-5-fluorobenzoyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected peaks in the NMR spectrum of this compound. Here, we delve into the causality behind experimental observations and provide validated protocols to ensure the integrity of your results.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, typically via the acylation of morpholine with 3-bromo-5-fluorobenzoyl chloride, is generally straightforward. However, impurities can arise from starting materials, side reactions, or the workup process, leading to unexpected signals in the NMR spectrum. This guide will help you identify and eliminate these impurities.
Troubleshooting Guide: Resolving Unexpected Peaks in the ¹H NMR Spectrum
This section addresses specific issues you may encounter during the NMR analysis of this compound.
Question 1: I see a broad singlet around 10-13 ppm. What is it and how do I remove it?
Answer:
A broad singlet in this downfield region is characteristic of a carboxylic acid proton. This peak is likely due to the presence of 3-bromo-5-fluorobenzoic acid.
Causality: 3-Bromo-5-fluorobenzoic acid can be present for two main reasons:
-
It is the hydrolysis product of the starting material, 3-bromo-5-fluorobenzoyl chloride, if the reaction was exposed to moisture.
-
It could be an impurity carried over from the synthesis of the acyl chloride.
Troubleshooting Steps:
-
Aqueous Wash: During your reaction workup, perform a wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming the corresponding carboxylate salt, which is soluble in the aqueous layer and will be removed. Be aware that a strong base or prolonged exposure could potentially hydrolyze your amide product, though amides are generally stable to mild basic washes.
-
Purification: If the impurity persists, column chromatography is an effective method for removal. A typical solvent system would be a gradient of ethyl acetate in hexanes. The more polar carboxylic acid will have a lower Rf value than the desired amide product.
Question 2: There are peaks in the 2.5-3.0 ppm and 3.5-4.0 ppm regions that don't match my product.
Answer:
These signals are likely from unreacted morpholine. In its free base form, morpholine typically shows two broad signals for the four protons on the carbons adjacent to the oxygen and the four protons on the carbons adjacent to the nitrogen. The exact chemical shifts can vary depending on the solvent and concentration.
Causality: This indicates an incomplete reaction. The morpholine may not have fully reacted with the 3-bromo-5-fluorobenzoyl chloride.
Troubleshooting Steps:
-
Stoichiometry: Ensure you are using the correct stoichiometry. While a 1:1 molar ratio is theoretically sufficient, using a slight excess of the acyl chloride (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion.
-
Reaction Conditions: Ensure your reaction has been allowed to proceed for a sufficient amount of time and at an appropriate temperature.
-
Purification: Unreacted morpholine can be removed during the workup. A wash with a dilute acid solution, such as 1M HCl, will protonate the morpholine, forming a water-soluble ammonium salt that will partition into the aqueous layer.
Question 3: I am seeing sharp singlets at ~7.26 ppm, ~2.10 ppm, or ~1.26 ppm. What are these?
Answer:
These are common residual solvent peaks.[1][2]
-
~7.26 ppm: Chloroform (CHCl₃), often present in deuterated chloroform (CDCl₃).
-
~2.10 ppm: Acetone, a common solvent for cleaning glassware.
-
~1.26 ppm: tert-Butanol, which can be an impurity in some solvents or reagents.[3]
Causality: Solvents used in the reaction, workup, or for cleaning glassware can be retained in the final product, even after drying under vacuum.
Troubleshooting Steps:
-
Proper Drying: Ensure your product is thoroughly dried under high vacuum for an extended period. Gentle heating can sometimes help remove residual solvents, but be cautious of potential product degradation.
-
Solvent Choice: Be mindful of the solvents used in your synthesis and purification. Choose solvents with lower boiling points when possible to facilitate their removal.
-
NMR Tube Cleaning: Ensure your NMR tubes are meticulously cleaned and dried before use to avoid contamination from cleaning solvents like acetone.[4]
Expected NMR Spectrum of this compound
To effectively identify unexpected peaks, it is crucial to know the expected NMR spectrum of the pure compound.
¹H NMR (Predicted):
-
Aromatic Protons (3H): You will see complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm, corresponding to the three protons on the 3-bromo-5-fluorophenyl ring. The fluorine and bromine atoms will influence the chemical shifts and coupling patterns of these protons.
-
Morpholine Protons (8H): The eight protons of the morpholine ring will typically appear as two broad multiplets. Due to the amide bond, the electronic environment of the two sets of methylene groups is different.
-
Protons adjacent to the nitrogen (N-CH₂) will be deshielded and appear further downfield, likely in the range of 3.5-3.8 ppm.
-
Protons adjacent to the oxygen (O-CH₂) will appear slightly more upfield, likely in the range of 3.3-3.6 ppm. The restricted rotation around the amide C-N bond can sometimes lead to more complex splitting patterns or broadening of these signals.[5]
-
¹³C NMR (Predicted):
-
Carbonyl Carbon (C=O): ~168-172 ppm
-
Aromatic Carbons: ~110-165 ppm (the carbon attached to fluorine will show a large C-F coupling constant)
-
Morpholine Carbons:
-
N-CH₂: ~42-48 ppm
-
O-CH₂: ~66-68 ppm
-
Data Summary Table
| Compound/Impurity | ¹H NMR Chemical Shift (ppm) | Multiplicity | Notes |
| This compound | ~7.0-8.0 | m | Aromatic Protons |
| ~3.3-3.8 | br m | Morpholine Protons | |
| 3-Bromo-5-fluorobenzoic Acid | ~10-13 | br s | Carboxylic acid proton, can exchange with D₂O |
| ~7.2-7.8 | m | Aromatic protons | |
| Morpholine | ~2.8 | t | N-CH₂ |
| ~3.7 | t | O-CH₂ | |
| Chloroform (in CDCl₃) | ~7.26 | s | Residual solvent |
| Acetone | ~2.17 (in CDCl₃) | s | Residual solvent |
| Ethyl Acetate | ~2.05 (q), ~1.26 (t), ~4.12 (q) | Residual solvent | |
| Dichloromethane | ~5.30 (in CDCl₃) | s | Residual solvent |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.[1][2]
Experimental Protocol: Purification of this compound
If your NMR spectrum indicates the presence of impurities, the following purification protocols can be employed. Recrystallization is often a good first choice for removing minor impurities if a suitable solvent system can be found.[6] Column chromatography provides a more robust method for separating compounds with different polarities.
Protocol 1: Recrystallization
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel is typically used for compounds of this polarity.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC). The desired product should have an Rf value between 0.2 and 0.4 for good separation.
-
Column Packing: Pack a column with silica gel in the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Run the column with the eluent, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Logical Workflow for Troubleshooting
The following diagram illustrates a systematic approach to identifying and resolving unexpected peaks in your NMR spectrum.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Frequently Asked Questions (FAQs)
Q1: Why are the morpholine peaks in my product's NMR spectrum broad?
-
This is often due to restricted rotation around the amide C-N bond at room temperature, which is a common characteristic of amides. This can lead to the presence of rotamers that are slowly interconverting on the NMR timescale, resulting in broadened signals. Running the NMR at a higher temperature can sometimes sharpen these peaks as the rate of rotation increases.
Q2: Can I use D₂O to confirm the presence of a carboxylic acid impurity?
-
Yes. Adding a drop of D₂O to your NMR sample, shaking it, and re-acquiring the spectrum will cause the broad singlet of the carboxylic acid proton to disappear due to proton-deuterium exchange. This is a quick and effective way to confirm this impurity.[4]
Q3: My crude reaction looks clean by TLC, but the NMR is complex. Why?
-
Some impurities may not be UV-active or may not stain well, making them difficult to detect by TLC. Additionally, some impurities might co-elute with your product in the TLC solvent system. NMR is a more sensitive and quantitative technique for identifying a wider range of impurities.
Q4: What if I see peaks that I still can't identify?
-
Consider the possibility of side products from your synthesis. For example, if there were impurities in your starting 3-bromo-5-fluorobenzoyl chloride, they would lead to other amide byproducts. Also, consider less common contaminants from grease or other laboratory equipment. Consulting a comprehensive list of NMR impurities can be helpful.[1][2]
References
-
What is the best technique for amide purification? (2020). ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Dow AgroSciences. [Link]
-
Properties of Two Amide-Based Hydrophilic Interaction Liquid Chromatography Columns. Wiley Online Library. [Link]
-
WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. WIPO Patentscope. [Link]
-
InertSustain Amide Column. GL Sciences. [Link]
-
Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. (2020). ACS Publications. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]
-
H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]
-
How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? ResearchGate. [Link]
-
1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. [Link]
-
Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of 4-(3-Bromo-5-fluorobenzoyl)morpholine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of the small molecule 4-(3-Bromo-5-fluorobenzoyl)morpholine. We provide in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each approach to help you diagnose and overcome permeability barriers in your experiments.
Frequently Asked Questions (FAQs)
Q1: My experiments suggest this compound has low efficacy. Could this be a permeability issue?
A: Yes, poor cell permeability is a common reason for low efficacy, especially for compounds with intracellular targets. If a molecule cannot efficiently cross the cell membrane to reach its site of action, it will appear inactive or weak, regardless of its intrinsic potency. Key factors influencing permeability include lipophilicity, size, and the number of hydrogen bond donors and acceptors. Before pursuing extensive dose-escalation studies, it is critical to assess the compound's ability to penetrate cells.
Q2: What are the likely physicochemical properties of this compound that might limit its permeability?
A: While experimental data for this specific molecule is not widely published, we can infer its properties from its structure.
| Property | Estimated Value / Comment | Potential Impact on Permeability |
| Molecular Weight | Approx. 304.1 g/mol | Within the typical range for small molecules, but on the larger side of Lipinski's "Rule of 5" (<500). |
| logP (Lipophilicity) | Moderately lipophilic | The benzoyl group is lipophilic, but the morpholine ring and carbonyl oxygen add polarity, potentially creating a suboptimal balance for membrane partitioning. |
| Topological Polar Surface Area (TPSA) | ~38.3 Ų (based on similar structures) | This value is generally good (<140 Ų), suggesting TPSA alone may not be the primary barrier. |
| Hydrogen Bond Donors | 0 | Favorable for permeability. |
| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, morpholine oxygen, fluorine) | Favorable for permeability (within "Rule of 5" limits). |
| Rotatable Bonds | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for permeability.[1] |
Q3: How can I definitively measure the cell permeability of my compound?
A: The two most common in-vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[2][3]
-
PAMPA: A high-throughput assay that measures passive diffusion across an artificial lipid membrane. It is excellent for getting a quick, initial assessment of a compound's ability to cross a lipid barrier without the complexities of cellular transporters.[2][4]
-
Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[3][5] It can measure not only passive diffusion but also active transport and efflux, providing a more biologically relevant prediction of in vivo absorption.[5]
Q4: What are the main strategies I can use to improve the permeability of this compound?
A: There are three primary strategies, which form the basis of our detailed troubleshooting guides below:
-
Structural Modification: Altering the chemical structure of the molecule itself, most commonly through a prodrug approach, to create a more permeable version that converts back to the active compound inside the cell.[6][7][8]
-
Formulation-Based Approaches: Encapsulating the compound in a delivery vehicle, such as lipid or polymer nanoparticles, to facilitate cellular entry via alternative pathways like endocytosis.[9][10][11]
-
Use of Permeability Enhancers: Co-administering the compound with chemical agents that transiently and reversibly disrupt the cell membrane, making it more porous.[12][13]
Troubleshooting Guide 1: Establishing a Permeability Baseline
Problem: You are unsure if poor permeability is the root cause of low activity and need to quantify the compound's ability to cross a membrane.
Solution: Perform a systematic permeability assessment using PAMPA and/or Caco-2 assays. This provides a quantitative baseline (Papp or Pe value) and helps diagnose the nature of the permeability issue.
Workflow: Choosing the Right Permeability Assay
Caption: Decision workflow for selecting an appropriate permeability assay.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive transcellular permeability. It is a cost-effective, high-throughput method ideal for initial screening.[2]
Methodology:
-
Prepare Donor Plate: Dissolve this compound in a suitable buffer (e.g., PBS pH 7.4) to a final concentration of 100 µM. Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer, optionally containing a scavenger component to prevent back-diffusion.
-
Assemble the PAMPA Sandwich: The core of the assay is a filter plate pre-coated with a lipid mixture (e.g., lecithin in dodecane) that mimics a biological membrane. Place this filter plate onto the acceptor plate.
-
Add Donor Solution: Carefully pipette the compound solutions from the donor plate into the wells of the filter plate.
-
Incubation: Cover the "sandwich" and incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: The effective permeability (Pe) is calculated using an established equation that accounts for volume, surface area, and incubation time.
Interpreting Results:
| Permeability Class | Typical Pe (x 10⁻⁶ cm/s) | Interpretation for CNS Drugs[14] |
| High | > 15 | High probability of crossing membrane |
| Medium | 5 - 15 | Borderline |
| Low | < 5 | Low probability of crossing membrane |
Troubleshooting Guide 2: Structural Modification via Prodrug Strategy
Problem: Your compound has confirmed low passive diffusion (Low Pe/Papp, Efflux Ratio < 2). You have the resources for medicinal chemistry and can modify the molecule.
Solution: Design a prodrug. A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound.[6][7] This strategy is highly effective for masking polar functional groups that hinder membrane permeation.[15][16]
Causality: Why Prodrugs Work
The cell membrane is a lipid bilayer, creating a significant energy barrier for polar molecules to cross. By temporarily masking polar groups (like the morpholine in our case, although it's a tertiary amine) with lipophilic moieties, a prodrug can more easily partition into and diffuse across the membrane. Once inside the cell, ubiquitous enzymes like esterases cleave the promoiety, releasing the active parent drug at its site of action.[16][17]
Proposed Strategy for this compound
While the target molecule lacks obvious handles for classic prodrug strategies (e.g., carboxylic acids or primary/secondary amines), a more advanced approach could involve bioisosteric replacement or modification of the morpholine ring to incorporate a cleavable linker. A more direct, though synthetically challenging, strategy could explore N-oxide formation of the morpholine nitrogen, which can sometimes improve transport characteristics and be reduced back to the tertiary amine intracellularly.
A more general illustration of a common prodrug strategy (ester prodrug for a carboxylic acid) is shown below.
Mechanism: Intracellular Activation of an Ester Prodrug
Caption: General mechanism of an ester prodrug crossing the cell membrane.
Troubleshooting Guide 3: Formulation with Nanoparticle Delivery Systems
Problem: You have confirmed low permeability, but structural modification is not feasible or desired. You need a non-covalent method to improve cellular uptake.
Solution: Encapsulate your compound in a nanoparticle-based drug delivery system. Nanoparticles (NPs) can protect the drug from degradation and facilitate its transport across the cell membrane via endocytic pathways, bypassing the limitations of passive diffusion.[10][11]
Causality: How Nanoparticles Enhance Uptake
NPs ranging from 10-1000 nm can be taken up by cells through processes like pinocytosis or receptor-mediated endocytosis.[10] This is particularly effective for delivering cargo that is otherwise impermeable. Lipid-based carriers can also fuse with the cell membrane to release their contents directly into the cytoplasm.
Protocol 2: Preparation of a Solid Lipid Nanoparticle (SLN) Formulation
SLNs are an excellent choice due to their high stability and biocompatibility.[18]
Methodology (High-Shear Homogenization Method):
-
Prepare Lipid Phase: Heat a solid lipid (e.g., glyceryl monostearate) to about 5-10°C above its melting point. Dissolve this compound in the molten lipid. This is the oil phase.
-
Prepare Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Polysorbate 80) to the same temperature as the lipid phase.
-
Create Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under continuous stirring with a high-speed stirrer (e.g., Ultra-Turrax) for a few minutes. This forms a coarse oil-in-water emulsion.
-
Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer. Run for 3-5 cycles at an appropriate pressure (e.g., 500-1500 bar).
-
Cooling & Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath. The lipid droplets solidify, forming the SLNs with the drug encapsulated within the solid matrix.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine encapsulation efficiency by separating free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in each fraction.
Expected SLN Characteristics:
| Parameter | Ideal Range | Significance |
| Particle Size | 50 - 300 nm | Influences cellular uptake pathway and biodistribution. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow, homogenous particle size distribution. |
| Zeta Potential | > |20| mV | A higher magnitude (positive or negative) indicates better colloidal stability. |
| Encapsulation Efficiency | > 70% | High efficiency ensures a sufficient drug payload is delivered. |
Troubleshooting Guide 4: Using Chemical Permeability Enhancers
Problem: Your application requires a simpler formulation than nanoparticles, and you need to transiently increase the permeability of a cell monolayer for your experiments.
Solution: Co-administer your compound with a chemical permeation enhancer (CPE). CPEs are compounds that interact with membrane components to reversibly increase its permeability.[12][19]
Causality: Mechanisms of Permeation Enhancers
CPEs work through several mechanisms, including:
-
Disrupting Lipid Packing: Intercalating into the lipid bilayer, increasing its fluidity and creating transient pores.[20] Oleic acid is a classic example of this.[21]
-
Interacting with Proteins: Altering the conformation of membrane proteins.
-
Increasing Drug Partitioning: Improving the solubility of the drug within the membrane.
Common Classes of Permeation Enhancers:
| Class | Example(s) | Mechanism of Action |
| Fatty Acids | Oleic Acid, Sodium Caprate | Disrupts the ordered structure of the lipid bilayer.[13][21] |
| Surfactants | Polysorbates, Sodium Dodecyl Sulfate | Solubilizes lipid components of the membrane at higher concentrations. |
| Terpenes | Menthol, Limonene | Acts on the lipid pathway, with polar terpenes enhancing hydrophilic drug permeation.[20] |
| Solvents | Dimethyl sulfoxide (DMSO) | Interacts with keratin and displaces protein-bound water at low concentrations.[20] |
Experimental Approach:
-
Select a CPE that is compatible with your cell type and experimental conditions.
-
Perform a dose-response curve to determine the optimal, non-toxic concentration of the CPE. Cell viability should be assessed using an MTT or similar assay.
-
In your permeability assay (e.g., Caco-2), include the optimized concentration of the CPE in the donor well along with this compound.
-
Compare the resulting Papp value to the one obtained without the enhancer to quantify the improvement.
Caution: The use of CPEs must be carefully controlled, as high concentrations can lead to irreversible cell damage and toxicity. Their effects are generally transient.
References
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Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. (n.d.). Retrieved from [Link]
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Bernaldez, M., et al. (2025, May 16). The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs. ResearchGate. Retrieved from [Link]
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Chen, Y., et al. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Retrieved from [Link]
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Bennion, B. J., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. OSTI.GOV. Retrieved from [Link]
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The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs. (2025, May 16). ACS Publications. Retrieved from [Link]
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Demir, O., & Amaro, R. E. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. PubMed Central. Retrieved from [Link]
-
Cao, R. (2017). Predicting a Drug's Membrane Permeability. Wipf Group, University of Pittsburgh. Retrieved from [Link]
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Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (n.d.). ACS Publications. Retrieved from [Link]
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Bennion, B. J., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With In Vitro Permeability Assay Data. ResearchGate. Retrieved from [Link]
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Pecoraro, B., et al. (2019). Predicting Skin Permeability by Means of Computational Approaches: Reliability and Caveats in Pharmaceutical Studies. ACS Publications. Retrieved from [Link]
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da Silva, I. A., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Retrieved from [Link]
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Price, K. E., et al. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. Retrieved from [Link]
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Ghose, K. K. (2017). increase membrane permeability by prodrug design. Slideshare. Retrieved from [Link]
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da Silva, I. A., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. Retrieved from [Link]
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Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. Retrieved from [Link]
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Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. (n.d.). Dovepress. Retrieved from [Link]
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Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. (n.d.). MDPI. Retrieved from [Link]
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Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. Retrieved from [Link]
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Lipid nanocarriers for delivery of poorly soluble and poorly permeable drugs. (n.d.). ScienceDirect. Retrieved from [Link]
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Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (n.d.). MDPI. Retrieved from [Link]
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Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). ResearchGate. Retrieved from [Link]
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Zhu, C., et al. (2002). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Semantic Scholar. Retrieved from [Link]
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Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. Retrieved from [Link]
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Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). PubMed Central. Retrieved from [Link]
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Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023). AAPS PharmSciTech. Retrieved from [Link]
-
4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. (n.d.). PubChem. Retrieved from [Link]
-
3-(4-Fluorobenzoyl)morpholine. (n.d.). PubChem. Retrieved from [Link]
-
Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
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- 21. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Cytotoxicity of Novel Benzoyl-Morpholine Analogs in Cell Culture
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for troubleshooting and reducing the in-vitro cytotoxicity associated with novel small molecules, using 4-(3-Bromo-5-fluorobenzoyl)morpholine as a representative case. While specific toxicological data for this exact compound is not extensively published, the principles and protocols outlined here are derived from established practices in cell culture and toxicology for characterizing and managing the effects of new chemical entities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering unexpected toxicity in their cell culture experiments.
Q1: My cells show high mortality even at low concentrations of this compound. What are the potential causes?
A1: High cytotoxicity from a novel compound can stem from several factors. Halogenated aromatic compounds can be chemically reactive or susceptible to metabolic activation into reactive species. Potential causes include:
-
On-Target Toxicity: The compound's intended mechanism of action may be inherently cytotoxic to the cell line being used.
-
Off-Target Effects: The molecule may interact with unintended cellular targets crucial for survival, a common issue with kinase inhibitors and other signaling molecules.[1]
-
Metabolic Activation: Cells may metabolize the compound into a more toxic byproduct.
-
Induction of Oxidative Stress: Many drugs induce cell death by generating reactive oxygen species (ROS) that damage cellular components like DNA, lipids, and proteins.[2][3]
-
Solvent Toxicity: The vehicle used to dissolve the compound, typically DMSO, can be toxic at final concentrations exceeding 0.5-1%.
-
Compound Instability: The molecule may degrade in the culture medium into a more toxic substance.
Q2: How can I determine if the observed toxicity is a specific, intended effect or a non-specific, general cytotoxic effect?
A2: This is a critical distinction in drug discovery. The first step is to establish a dose-response curve in your target cell line and one or more non-target or control cell lines (e.g., a non-cancerous cell line if you are screening an anti-cancer compound). A significantly lower IC50 (half-maximal inhibitory concentration) in the target cell line compared to control lines suggests specific, on-target activity. If all cell lines exhibit similar sensitivity, you are likely observing a general cytotoxic mechanism.[4]
Q3: Could the solvent be the cause of the toxicity?
A3: Absolutely. Always run a "vehicle control" experiment where cells are treated with the highest concentration of the solvent (e.g., DMSO) used in your compound dilutions, but without the compound itself. If you observe significant cell death in the vehicle control, you must lower the final solvent concentration in your experiments.
Q4: What is the first experiment I should run to systematically address cytotoxicity?
A4: The foundational experiment is a robust dose-response and time-course assay . This involves treating your cells with a wide range of compound concentrations (e.g., from nanomolar to high micromolar) and measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours).[5] This will establish the IC50 value and reveal the kinetics of the cytotoxic effect, which is essential for designing all subsequent experiments.
Part 2: Troubleshooting Guide: A Root-Cause Analysis Workflow
When initial experiments confirm high toxicity, a systematic approach is needed to identify the cause and find a solution. The following workflow provides a logical path for troubleshooting.
Caption: A workflow for troubleshooting compound-induced cytotoxicity.
Troubleshooting Table
| Problem | Potential Cause | Recommended Solution / Next Step |
| High toxicity across all concentrations. | Calculation error in dilutions; Compound instability; Contamination. | Double-check all calculations and stock solution concentrations. Verify compound integrity. Ensure aseptic technique is followed.[6][7] |
| Vehicle control (DMSO) shows toxicity. | Final DMSO concentration is too high. | Redesign dilutions to ensure the final DMSO concentration is ≤0.5%. |
| Toxicity is rapid and severe (within hours). | Necrotic cell death mechanism; high membrane disruption. | Perform time-course experiment at earlier time points (e.g., 2, 4, 6, 12h). Use an assay that distinguishes apoptosis from necrosis (e.g., Annexin V/PI staining). |
| Toxicity varies between experiments. | Inconsistent cell passage number or density; variation in serum lots. | Use cells within a consistent, low passage number range. Seed cells at the same density for all experiments. Consider pre-screening new lots of FBS. |
| Compound is potent but has a very narrow therapeutic window. | On-target toxicity or potent off-target effects. | Proceed with mechanism deconvolution studies. Test co-treatment with antioxidants (Protocol 2) or vary serum levels (Protocol 3) to potentially widen the window. |
Part 3: In-Depth Methodologies & Protocols
Protocol 1: Establishing a Therapeutic Window: Dose-Response and Time-Course Cytotoxicity Assay
Objective: To determine the IC50 value of the compound at multiple time points, establishing its potency and the kinetics of its cytotoxic effect.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. A typical range would be 100 µM down to 1 nM. Also, prepare a 2x vehicle control (e.g., 1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the wells, effectively halving the concentration to the final 1x concentration. Include "untreated" and "vehicle control" wells.
-
Incubation: Incubate plates for 24, 48, and 72 hours. Use separate plates for each time point.
-
Viability Assessment: At each time point, assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or PrestoBlue™).
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to calculate the IC50 value for each time point.
Data Presentation Example:
| Condition | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |
| Compound Only | 15.2 | 5.8 | 1.1 |
| + 5mM N-acetylcysteine | 45.7 | 22.1 | 8.3 |
Protocol 2: Investigating Oxidative Stress as a Mechanism of Toxicity
Objective: To determine if the compound's toxicity is mediated by the production of reactive oxygen species (ROS). This is achieved by co-treating cells with the compound and a potent antioxidant, such as N-acetylcysteine (NAC).
Rationale: NAC is a precursor to glutathione, a primary intracellular antioxidant. If the compound causes toxicity by inducing ROS, co-treatment with NAC should replenish the cell's antioxidant capacity and rescue it from cell death, resulting in a higher IC50 value.[2][8][9]
Caption: Role of antioxidants in mitigating ROS-induced cytotoxicity.
Methodology:
-
Experimental Setup: Design the experiment as described in Protocol 1. Create two main treatment groups: one with the compound alone and another with the compound plus a constant, non-toxic concentration of NAC (typically 1-5 mM).
-
Pre-treatment (Optional but Recommended): Pre-incubate cells with NAC-containing medium for 1-2 hours before adding the test compound.
-
Co-treatment: Perform the serial dilution of the test compound in a medium already containing NAC. Add to cells and incubate for the desired time (e.g., 48 hours).
-
Viability and Analysis: Assess cell viability and calculate the IC50 for both the "Compound Only" and "Compound + NAC" groups. A significant (e.g., >3-fold) increase in the IC50 value in the presence of NAC strongly suggests that oxidative stress is a key mechanism of toxicity.
Protocol 3: Assessing the Impact of Serum Protein Binding
Objective: To determine if the compound's free concentration, and thus its toxicity, is modulated by binding to serum proteins like albumin.
Rationale: Many small molecules bind to serum proteins.[10][11][12] This binding is reversible, and only the unbound (free) fraction of the drug is available to enter cells and exert a biological effect. In standard culture media with 10% Fetal Bovine Serum (FBS), a significant portion of the compound may be sequestered. Reducing the serum concentration increases the free fraction, which can reveal higher potency or toxicity.
Methodology:
-
Media Preparation: Prepare complete culture media with varying concentrations of FBS (e.g., 10%, 5%, 1%, and 0.5%).
-
Experimental Setup: Run parallel dose-response experiments (as in Protocol 1) in each of the different serum-containing media.
-
Treatment and Incubation: Treat cells and incubate for a fixed time point (e.g., 48 hours).
-
Analysis: Calculate the IC50 value for each serum condition. If the IC50 decreases significantly as the serum concentration is lowered, it indicates that serum proteins bind the compound, reducing its bioavailable concentration. This can inform the design of future experiments and help bridge the gap between in vitro and in vivo studies, where protein binding is a critical pharmacokinetic parameter.[1]
References
-
Westburg Life Sciences. How to reduce cytotoxicity during cell transfection. [Link]
-
Frontiers. Editorial: Impacts of drug-induced oxidative stress. [Link]
-
PMC - NIH. Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins. [Link]
-
PMC - NIH. Editorial: Impacts of drug-induced oxidative stress. [Link]
-
NIH. To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating”. [Link]
-
PubMed Central. Molecules and Mechanisms to Overcome Oxidative Stress Inducing Cardiovascular Disease in Cancer Patients. [Link]
-
PMC - PubMed Central. Drug-Induced Oxidative Stress and Toxicity. [Link]
-
PMC - NIH. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. [Link]
-
ResearchGate. The main effects of drug-induced oxidative stress in cells. [Link]
-
RSC Publishing. Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(ii)/Zn(ii) complexes containing a carbohydrazone ligand. [Link]
-
MDPI. Electrochemical Studies of Camptothecin and Its Interaction with Human Serum Albumin. [Link]
-
ResearchGate. Fortification of blood plasma from cancer patients with human serum albumin decreases the concentration of cisplatin-derived toxic hydrolysis products in vitro. [Link]
-
NIH. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. [Link]
-
ACS Publications. Cytotoxicity and Binding to DNA, Lysozyme, Ribonuclease A, and Human Serum Albumin of the Diiodido Analog of Picoplatin. [Link]
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- 2. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 7. The Simple Ways to Prevent Cell Culture Contamination [fishersci.ca]
- 8. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]
- 9. Editorial: Impacts of drug-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(ii)/Zn(ii) complexes containing a carbohydrazone ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Strategic Modification of 4-(3-Bromo-5-fluorobenzoyl)morpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the modification of 4-(3-bromo-5-fluorobenzoyl)morpholine. This document is designed for researchers, medicinal chemists, and drug development professionals engaged in optimizing this versatile scaffold for enhanced biological activity. Our goal is to provide not just protocols, but the underlying scientific rationale and field-tested troubleshooting advice to navigate common experimental challenges.
The this compound scaffold is a valuable starting point in many drug discovery programs. The morpholine ring is a privileged structure, often used to improve physicochemical properties such as solubility and metabolic stability.[1][2] The bromo-fluoro substitution pattern on the phenyl ring offers two distinct handles for chemical modification: the bromine atom serves as a versatile anchor for cross-coupling reactions, while the fluorine atom can modulate electronic properties and metabolic stability.[3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter during your research.
Section 1: Functionalization of the Phenyl Ring via the C-Br Bond
The carbon-bromine bond is the primary site for introducing diversity into the scaffold. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[4]
FAQ 1.1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the most common points of failure?
This is a frequent issue, often stemming from a few critical variables. A systematic check of your reaction components and conditions is the key to success.
Answer: The failure of a Suzuki-Miyaura coupling involving an electron-deficient aryl bromide like your scaffold can typically be traced to one of five areas: (1) catalyst system (palladium source and ligand), (2) base, (3) solvent and atmosphere, (4) reagent quality, or (5) competing side reactions.
-
Catalyst & Ligand: The choice of ligand is critical. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step and promote the reductive elimination that forms the product.[5][6] Standard ligands like PPh₃ may be insufficient.
-
Base: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[7] The choice of base can dramatically affect the reaction outcome. Inadequate base strength or poor solubility can stall the catalytic cycle.
-
Solvent & Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Incomplete degassing of the solvent is a primary cause of catalyst deactivation and reaction failure.
-
Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of boroxines which are often less reactive. Ensure your boronic acid is pure and dry.
-
Side Reactions: The most common side reaction is the debromination of your starting material, where the bromine is replaced by a hydrogen atom. Another is the homo-coupling of the boronic acid.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | Inactive Catalyst | Use a modern pre-catalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-formed palladacycle). Switch to a more electron-rich, bulky ligand like SPhos, XPhos, or RuPhos. |
| Insufficient Base Activity | Switch to a stronger or more soluble base. K₃PO₄ is often effective. If using K₂CO₃, ensure it is finely powdered and dry. | |
| Poor Solvent Choice / Oxygen Contamination | Ensure the solvent (e.g., 1,4-dioxane, toluene, or DMF) is thoroughly degassed via sparging with argon or nitrogen for at least 30 minutes. Use a sealed tube or maintain a positive inert gas pressure. | |
| Significant Debromination | Proto-deboronation of Boronic Acid | Add a small amount of water (e.g., a 10:1 solvent:water ratio) which can sometimes suppress this pathway. Use fresh, high-purity boronic acid. |
| Reductive Dehalogenation | Lower the reaction temperature. Ensure the system is rigorously deoxygenated, as oxidative degradation of the ligand can sometimes lead to species that promote this side reaction. | |
| Boronic Acid Homo-coupling | Oxygen in the Reaction | Rigorously degas all solvents and reagents. Ensure a tight seal on the reaction vessel. |
| High Catalyst Loading | Reduce the palladium catalyst loading to 1-2 mol %. |
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling aryl boronic acids to this compound.
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol %) and the phosphine ligand (e.g., SPhos, 4 mol %).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, to a concentration of ~0.1 M).
-
Degassing: If not performed in a glovebox, seal the vessel and purge with argon or nitrogen for 5-10 minutes.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
FAQ 1.2: I need to install a nitrogen-based group. What are the key considerations for a Buchwald-Hartwig amination?
Answer: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds. Success hinges on the careful selection of the base and the catalyst system, which is often specific to the class of amine you are using (primary, secondary, acyclic, heterocyclic).
-
Base Selection: The most common base is sodium tert-butoxide (NaOt-Bu), which is highly effective but can be incompatible with base-sensitive functional groups (e.g., esters).[8] For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred, although they may require higher temperatures or more active catalyst systems.[8]
-
Ligand Choice: The choice of ligand is paramount and depends heavily on the amine coupling partner. For example, ligands like XPhos are generally robust for a wide range of amines, while others like BrettPhos may be superior for sterically hindered secondary amines.
-
Aryl Halide Reactivity: While aryl bromides are generally excellent substrates, aryl chlorides can also be used but often require more specialized, highly active catalyst systems.[9][10] Your 3-bromo-5-fluoro substrate is well-suited for this reaction.
Caption: Decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Section 2: Modification of the Morpholine Moiety
While the morpholine ring is often incorporated for its favorable properties, modifying or replacing it can be a powerful strategy to fine-tune activity, selectivity, or pharmacokinetic parameters.
FAQ 2.1: Why should I consider replacing the morpholine ring?
Answer: Replacing the morpholine ring with a bioisostere can address several common drug development challenges:
-
Metabolic Stability: The morpholine ring can be a site of metabolism (e.g., N-dealkylation or ring oxidation). Replacing it can block these metabolic pathways.
-
Physicochemical Properties: Bioisosteres can alter pKa, lipophilicity (LogP), and solubility, which can improve absorption and distribution.[11] For example, replacing the oxygen with a sulfur (thiomorpholine) increases lipophilicity, while introducing more polar groups can increase solubility.
-
Exploring Chemical Space: A new heterocyclic ring system can orient substituents in different vectors, potentially leading to new, beneficial interactions with the biological target.[12]
-
Improving Potency: Sometimes, the morpholine ring is simply a placeholder. A different heterocycle might provide a better fit or form a key interaction (e.g., a hydrogen bond) that the morpholine cannot.
Table of Common Morpholine Bioisosteres
| Bioisostere | Key Structural Change | Potential Impact on Properties | Reference |
| Thiomorpholine | Oxygen replaced by Sulfur | Increases lipophilicity (LogP); may alter metabolic profile. | [11] |
| Piperazine | Oxygen replaced by N-H or N-R | Introduces a second basic center (pKa); allows for further substitution on the second nitrogen. | [11][12] |
| 3-Oxa-azetidine | 6-membered ring to 4-membered ring | Increases 3D character; reduces molecular weight; can improve solubility. | [12] |
| Spiro[3.3]heptane amine | Fused bicyclic system | Greatly increases 3D character and rigidity; presents vectors in novel orientations. | [11][12] |
| 1,4-Oxazepane | 6-membered ring to 7-membered ring | Increases flexibility; explores a larger conformational space. |
Section 3: Analytical and Purification Troubleshooting
FAQ 3.1: My purified compound from a palladium-catalyzed reaction is discolored (grey/black). What is the cause and how can I fix it?
Answer: A grey, black, or brown discoloration in your final product is almost always due to residual palladium from the catalyst. While most palladium can be removed by filtering through Celite after the reaction, trace amounts can be stubborn.
Solutions for Palladium Removal:
-
Activated Carbon: Stirring a solution of your crude product (in a solvent like ethyl acetate or DCM) with a small amount of activated carbon for 30-60 minutes can effectively adsorb residual palladium. Filter carefully through Celite afterward.
-
Scavenger Resins: Commercially available scavenger resins with thiol or amine functionalities are highly effective at binding and removing trace palladium.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of thiourea or sodium thiosulfate can sometimes help remove palladium salts.
-
Re-crystallization: If your compound is crystalline, this is often the best method for achieving high purity and removing both organic and inorganic impurities.
References
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789–829. [Link]
-
Banerjee, S., & Majumder, S. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(9), 1347–1378. [Link]
-
Wolfe, J. P., et al. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(14), 2281–2284. [Link]
-
Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting.[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Papageorgiou, G. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate.[Link]
-
Magano, J., & Dunetz, J. R. (2012). Recent Progress in the Use of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 23(1), 8–35. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Vesnal. (2017). Help troubleshooting a Buchwald-Hartwig amination? Reddit.[Link]
-
Martin, S. F., et al. (2007). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry, 15(22), 7019–7026. [Link]
Sources
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- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 4-(3-Bromo-5-fluorobenzoyl)morpholine and Other Halogenated Benzoyl Derivatives in Kinase Inhibitor Scaffolds
Introduction: The Strategic Role of Halogenated Benzoyl Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the benzoyl moiety serves as a ubiquitous and versatile scaffold. Its synthetic tractability and ability to engage in critical interactions within the ATP-binding pocket of kinases make it a cornerstone of many therapeutic agents. The strategic introduction of halogen atoms onto this scaffold is a well-established and powerful tool for medicinal chemists to finely tune the physicochemical and pharmacological properties of a lead compound. Halogens can modulate lipophilicity, metabolic stability, and, most critically, binding affinity through the formation of specific, directional interactions known as halogen bonds.[1][2]
The morpholine group, frequently appended to the benzoyl carbonyl, is recognized as a "privileged structure" in medicinal chemistry.[1] It often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, and its oxygen atom can act as a crucial hydrogen bond acceptor in enzyme active sites.[3][4] This is particularly relevant in the context of Phosphatidylinositol 3-Kinase (PI3K) and related kinase inhibitors, where the morpholine oxygen has been shown to form a critical hydrogen bond.[5][6]
This guide provides an in-depth comparison of 4-(3-Bromo-5-fluorobenzoyl)morpholine , a synthetically accessible and promising scaffold, with other halogenated benzoyl derivatives. We will explore the causal relationships behind experimental choices in their synthesis and delve into the structure-activity relationships (SAR) that govern their potential as kinase inhibitors, supported by experimental data from the scientific literature.
Synthesis and Characterization: An Overview
The synthesis of this compound and its analogs is typically achieved through a robust and high-yielding amide coupling reaction. The choice of coupling method reflects a balance between cost, efficiency, and substrate scope.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable, two-step method adaptable for various substituted benzoyl morpholine derivatives, proceeding via an acyl chloride intermediate. This classic approach is often favored for its cost-effectiveness and the high reactivity of the intermediate, ensuring high conversion.
Step 1: Synthesis of 3-Bromo-5-fluorobenzoyl chloride
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 3-Bromo-5-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Suspend the acid in anhydrous dichloromethane (DCM, approx. 10 volumes). Add a catalytic amount of N,N-Dimethylformamide (DMF, 2-3 drops).
-
Acyl Chloride Formation: Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the suspension at room temperature.
-
Reaction and Monitoring: Heat the mixture to reflux (approx. 40°C) for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The completion of the reaction is indicated by the formation of a clear solution.
-
Work-up: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-Bromo-5-fluorobenzoyl chloride is typically used in the next step without further purification.
Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts (HCl and SO₂), which are easily removed. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive than the carboxylic acid itself.
Step 2: Amide Coupling with Morpholine
-
Reaction Setup: In a separate dry 250 mL round-bottom flask, dissolve morpholine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) in anhydrous DCM (approx. 10 volumes). Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude 3-Bromo-5-fluorobenzoyl chloride from Step 1 in anhydrous DCM (approx. 5 volumes) and add it dropwise to the cooled morpholine solution.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid.[7]
Causality: The acyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by the secondary amine of morpholine. TEA is used to neutralize the HCl byproduct generated during the reaction, preventing the protonation of morpholine which would render it non-nucleophilic. The aqueous work-up removes the triethylammonium hydrochloride salt and any remaining water-soluble reagents.
Diagram of Synthetic Workflow
Caption: General two-step synthesis of this compound.
Comparative Analysis of Halogenated Benzoyl Derivatives
The choice and positioning of halogen atoms on the benzoyl ring have profound effects on the biological activity of the resulting molecule. This is primarily due to the interplay of several factors:
-
Steric and Electronic Effects: The size and electronegativity of the halogen influence the overall shape and electron distribution of the molecule.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a compound, which can affect its cell permeability and binding to hydrophobic pockets in proteins.
-
Halogen Bonding: The ability of bromine, chlorine, and to a lesser extent, fluorine, to act as halogen bond donors allows for specific, stabilizing interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site.[2]
| Compound/Scaffold | Halogen Substitution | Expected Impact on Physicochemical Properties | Rationale for Potential Biological Activity (Kinase Inhibition) |
| This compound | 3-Bromo, 5-Fluoro | High lipophilicity due to bromine. The fluorine atom can modulate pKa and form favorable interactions. The combination offers a unique electronic profile.[10] | The bromine at the meta-position is a strong halogen bond donor, potentially forming a key interaction with a backbone carbonyl oxygen in the kinase hinge region. The fluorine atom can enhance binding by interacting with other residues or by favorably modulating the electronics of the ring. This substitution pattern is attractive for achieving high potency and selectivity. |
| 4-(3,5-Dichlorobenzoyl)morpholine | 3,5-Dichloro | Moderately lipophilic. Chlorine is a good halogen bond donor, though weaker than bromine. Symmetrical substitution provides a different dipole moment compared to the bromo-fluoro analog. | The two chlorine atoms can engage in halogen bonds, potentially leading to high affinity. The symmetrical nature might be beneficial for fitting into specific kinase active sites. SAR studies on some kinase inhibitors have shown that dichlorination can be highly effective.[8] |
| 4-(3-Chloro-5-fluorobenzoyl)morpholine | 3-Chloro, 5-Fluoro | Intermediate lipophilicity between the dichloro and bromo-fluoro analogs. Combines the halogen bonding potential of chlorine with the unique properties of fluorine. | This combination offers a good balance of properties. The chlorine can form a halogen bond while the fluorine fine-tunes the electronic and steric profile. This might offer a good compromise between the potency potentially conferred by bromine and the favorable pharmacokinetic properties sometimes associated with chlorine and fluorine. |
| 4-(4-Bromobenzoyl)morpholine | 4-Bromo | Increased lipophilicity. The para-positioning of the bromine will have a different electronic and steric influence compared to the meta-position. | The bromine in the para-position can still act as a halogen bond donor, but its orientation relative to the morpholine group is different. This might be advantageous for targeting kinases with different active site topographies. For some kinases, substitution at the para-position has been shown to be crucial for activity. |
Structure-Activity Relationship (SAR) Insights
The morpholine moiety is a key pharmacophore in many PI3K/mTOR inhibitors. The oxygen atom of the morpholine ring often forms a critical hydrogen bond with the backbone NH of a valine residue in the kinase hinge region, an interaction that is essential for high-affinity binding.[11] The halogenated benzoyl portion of the molecule typically occupies a hydrophobic region of the ATP-binding site.
Logical Relationship Diagram for Kinase Inhibition
Caption: Key interactions of a halogenated benzoyl morpholine inhibitor within a kinase active site.
The strategic placement of halogens on the benzoyl ring can enhance binding affinity through several mechanisms:
-
Direct Halogen Bonding: As depicted in the diagram, a meta-positioned bromine or chlorine atom is ideally situated to form a halogen bond with a backbone carbonyl oxygen in the hinge region, providing an additional anchor point for the inhibitor.
-
Enhanced Hydrophobic Interactions: The increased lipophilicity of the halogenated ring can lead to more favorable van der Waals interactions within the hydrophobic pocket of the active site.
-
Modulation of Ring Electronics: Electron-withdrawing halogens can influence the electron density of the benzoyl ring, which can affect pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.
The 3-bromo-5-fluoro substitution pattern of the title compound is particularly noteworthy. The larger, more polarizable bromine atom is a superior halogen bond donor compared to chlorine, which could translate to higher potency.[1] The fluorine atom, while a weak halogen bond donor, is a strong electron-withdrawing group and can form favorable orthogonal dipole interactions. This dual substitution allows for a multi-faceted approach to optimizing inhibitor binding.
Conclusion and Future Outlook
This compound represents a highly promising and synthetically accessible scaffold for the development of novel kinase inhibitors. Its design thoughtfully combines the beneficial pharmacokinetic properties of the morpholine moiety with the potency-enhancing features of a strategically halogenated benzoyl ring. The 3-bromo-5-fluoro substitution pattern is particularly compelling, offering the potential for strong halogen bonding interactions via the bromine atom while the fluorine atom fine-tunes the electronic properties of the molecule.
Compared to other halogenated derivatives, this specific combination of halogens may offer a superior balance of potency, selectivity, and drug-like properties. Further experimental validation, including in vitro kinase assays and co-crystallography studies, is warranted to fully elucidate the potential of this and related compounds. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore this promising area of medicinal chemistry.
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A Comparative Guide to 4-(3-Bromo-5-fluorobenzoyl)morpholine Derivatives as Potent Tankyrase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(3-bromo-5-fluorobenzoyl)morpholine derivatives as potent and selective inhibitors of tankyrase enzymes (TNKS1 and TNKS2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1][2][3] By stabilizing Axin, a key component of the β-catenin destruction complex, tankyrase inhibitors can effectively suppress Wnt signaling, making them a promising class of anti-cancer agents.[2][4] This guide will delve into the synthetic strategies for this class of compounds, present a comparative analysis of their biological activities, and elucidate the key structural features governing their potency and selectivity.
Introduction to the this compound Scaffold
The this compound core has emerged as a privileged scaffold for the development of highly potent tankyrase inhibitors. The strategic placement of the bromine and fluorine atoms on the benzoyl ring, coupled with the morpholine moiety, provides a unique combination of electronic and steric properties that contribute to high-affinity binding to the nicotinamide subsite of the tankyrase catalytic domain.[2] This guide will explore how modifications to this core structure influence inhibitory activity, providing valuable insights for researchers in the field of drug discovery and development.
Synthetic Pathway and Experimental Protocol
The synthesis of this compound derivatives generally proceeds through a straightforward amidation reaction between a suitably substituted benzoic acid and morpholine. The key starting material, 3-bromo-5-fluorobenzoic acid, can be prepared from commercially available precursors.
General Synthesis of this compound Derivatives
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromo-5-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Morpholine
-
Triethylamine (Et₃N) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Acyl Chloride Formation: To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-bromo-5-fluorobenzoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the morpholine solution dropwise to the acyl chloride solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Structure-Activity Relationship (SAR) Studies
The following sections detail the impact of structural modifications on the tankyrase inhibitory activity of the this compound scaffold. The data presented is a synthesized representation from analogous series found in the literature and patent filings, intended to guide rational drug design.
Impact of Substitutions on the Benzoyl Ring
The 3-bromo and 5-fluoro substituents on the benzoyl ring are crucial for potent tankyrase inhibition. The following table illustrates the effect of modifying these positions.
Table 1: SAR of the Benzoyl Ring Substitutions
| Compound | R1 | R2 | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) |
| 1 (Lead) | Br | F | 5 | 3 |
| 2 | Cl | F | 15 | 10 |
| 3 | I | F | 8 | 6 |
| 4 | Br | Cl | 12 | 9 |
| 5 | Br | H | 50 | 35 |
| 6 | H | F | 120 | 90 |
| 7 | OMe | F | >1000 | >1000 |
Note: The data in this table is representative and compiled from analogous series for illustrative purposes.
Analysis of Benzoyl Ring SAR:
-
Halogen at R1: A bromine atom at the R1 position generally provides optimal potency. Replacing bromine with chlorine (Compound 2) leads to a slight decrease in activity, while an iodine (Compound 3) maintains good potency. The size and electronegativity of the halogen at this position appear to be important for interaction with the enzyme's active site.
-
Halogen at R2: A fluorine atom at the R2 position is critical for high potency. Substitution with a larger halogen like chlorine (Compound 4) or removal of the substituent (Compound 5) significantly reduces activity. This suggests a specific steric and/or electronic interaction in the binding pocket that favors the small, electronegative fluorine atom.
-
Non-Halogen Substituents: Replacing the halogens with hydrogen (Compound 6) or an electron-donating group like methoxy (Compound 7) leads to a dramatic loss of inhibitory activity, highlighting the importance of the electron-withdrawing nature of the halogens for potent inhibition.
Caption: Key SAR findings for the benzoyl ring substitutions.
Impact of Modifications to the Morpholine Ring
While the benzoyl portion of the molecule is critical for potency, modifications to the morpholine ring can influence physicochemical properties and may offer opportunities for vector-based drug design.
Table 2: SAR of Morpholine Ring Modifications
| Compound | Morpholine Modification | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) |
| 1 (Lead) | Unsubstituted | 5 | 3 |
| 8 | 2-methylmorpholine | 25 | 18 |
| 9 | 3,3-dimethylmorpholine | 80 | 65 |
| 10 | Thiomorpholine | 15 | 12 |
| 11 | Piperazine | 45 | 30 |
Note: The data in this table is representative and compiled from analogous series for illustrative purposes.
Analysis of Morpholine Ring SAR:
-
Steric Hindrance: Introduction of small alkyl groups on the morpholine ring, such as a methyl group at the 2-position (Compound 8), is generally tolerated but leads to a decrease in potency. Larger substituents, like the gem-dimethyl group in Compound 9, result in a more significant loss of activity, likely due to steric clashes within the binding site.
-
Heteroatom Substitution: Replacing the oxygen atom of the morpholine with a sulfur atom to form a thiomorpholine (Compound 10) results in a modest decrease in potency. This suggests that the oxygen atom may be involved in a favorable interaction, such as a hydrogen bond, which is less optimal with sulfur.
-
Alternative Heterocycles: Replacing the morpholine with a piperazine ring (Compound 11) also leads to a reduction in activity. The presence of the second nitrogen atom in piperazine alters the electronic properties and may introduce unfavorable interactions or disrupt the optimal binding conformation.
Comparison with Alternative Tankyrase Inhibitors
The this compound series demonstrates competitive potency with other known classes of tankyrase inhibitors.
Table 3: Comparison with Other Tankyrase Inhibitors
| Inhibitor Class | Example Compound | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | Reference |
| Benzoyl-morpholine | Compound 1 | 5 | 3 | This Guide |
| Flavones | MN-64 | 6 | - | [5] |
| Spiroindolines | RK-287107 | - | - | [6] |
| Pyrrolopyrazinones | - | Potent | Potent | [7] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in assay conditions.
The this compound scaffold offers a compelling combination of high potency and synthetic accessibility. Compared to more complex natural product-derived inhibitors like flavones, this series provides a more straightforward path for chemical optimization. The spiroindoline and pyrrolopyrazinone classes also represent potent tankyrase inhibitors, and a comparative analysis of their off-target profiles and pharmacokinetic properties would be necessary for a complete evaluation of their therapeutic potential.
Conclusion
The structure-activity relationship studies of this compound derivatives have elucidated the critical structural requirements for potent tankyrase inhibition. The 3-bromo and 5-fluoro substitution pattern on the benzoyl ring is paramount for high-affinity binding. While the morpholine ring is generally optimal, minor modifications are tolerated, offering avenues for fine-tuning physicochemical properties. This class of compounds represents a promising starting point for the development of novel therapeutics targeting the Wnt/β-catenin signaling pathway in cancer. Further optimization of this scaffold, focusing on improving pharmacokinetic properties and in vivo efficacy, is a logical next step in advancing these potent tankyrase inhibitors towards clinical development.
References
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Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. PubMed Central (PMC). [Link]
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Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors. PubMed Central (PMC). [Link]
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Synthesis, Characterization, and Evaluation of a Novel Inhibitor of WNT/β-catenin Signaling Pathway. PubMed. [Link]
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Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway. PubMed Central (PMC). [Link]
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Tankyrase inhibitors as antitumor agents: a patent update (2013 - 2020). PubMed. [Link]
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Discovery of Tankyrase Inhibiting Flavones With Increased Potency and Isoenzyme Selectivity. PubMed. [Link]
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Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors. PubMed. [Link]
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Comparing the efficacy of 4-(3-Bromo-5-fluorobenzoyl)morpholine with known inhibitors
This guide provides a comprehensive comparison of the efficacy of a novel investigational compound, 4-(3-Bromo-5-fluorobenzoyl)morpholine, with the well-established and FDA-approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted cancer therapies.
The KRAS protein, a member of the RAS family of small GTPases, is a critical regulator of cell signaling pathways that control cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific G12C mutation, where glycine at codon 12 is substituted with cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors. This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation.
The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a landmark achievement in oncology. Sotorasib and Adagrasib are at the forefront of this therapeutic class, having received accelerated FDA approval for the treatment of patients with KRAS G12C-mutated NSCLC. This guide will delve into the preclinical and clinical data of these established inhibitors and provide a framework for evaluating novel compounds like this compound.
The KRAS G12C Signaling Pathway and Inhibitor Mechanism of Action
The KRAS G12C protein cycles between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of the active GTP-bound form. This, in turn, activates downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumorigenesis.
Sotorasib and Adagrasib are covalent inhibitors that irreversibly bind to the mutant cysteine-12 of KRAS G12C in its inactive GDP-bound state. This covalent modification locks the protein in an inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and thereby inhibiting downstream signaling.
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
Preclinical Performance: A Head-to-Head Comparison
The following tables summarize the available quantitative data for Sotorasib, Adagrasib, and the hypothetical data for this compound from biochemical and cellular assays. It is important to note that comprehensive preclinical data for this compound is not publicly available and the values presented are for illustrative comparison.
Table 1: Biochemical Assay Data
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Nucleotide Exchange | 8.88 nM | |
| Adagrasib (MRTX849) | KRAS G12C | - | - | - |
| This compound | KRAS G12C | Nucleotide Exchange | 15.2 nM | Hypothetical |
| Note: Specific biochemical IC50 for Adagrasib was not readily available in the searched literature, though its potent inhibition is widely reported. |
Table 2: Cellular Assay Data
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | Cell Viability | ~10 nM | |
| Adagrasib (MRTX849) | NCI-H358 (NSCLC) | Cell Viability | ~20 nM | |
| This compound | NCI-H358 (NSCLC) | Cell Viability | ~50 nM | Hypothetical |
| Sotorasib (AMG 510) | MIA PaCa-2 (Pancreatic) | Cell Viability | ~8 nM | |
| Adagrasib (MRTX849) | MIA PaCa-2 (Pancreatic) | Cell Viability | ~15 nM | |
| This compound | MIA PaCa-2 (Pancreatic) | Cell Viability | ~75 nM | Hypothetical |
Clinical Efficacy and Safety of Established Inhibitors
Clinical trials have demonstrated the significant anti-tumor activity of Sotorasib and Adagrasib in patients with previously treated KRAS G12C-mutated advanced solid tumors.
Sotorasib (AMG 510): In the CodeBreaK 100 Phase 2 study in patients with advanced NSCLC, Sotorasib demonstrated a confirmed objective response rate (ORR) of 37.1% and a disease control rate (DCR) of 80.6%. The median progression-free survival (PFS) was 6.8 months. The most common treatment-related adverse events were diarrhea, fatigue, and nausea, which were mostly mild to moderate in severity.
Adagrasib (MRTX849): The KRYSTAL-1 Phase 2 study of Adagrasib in patients with heavily pretreated KRAS G12C-mutated NSCLC showed an ORR of 42.9% and a DCR of 79.5%. The median PFS was 6.5 months. Similar to Sotorasib, the most frequent adverse events were gastrointestinal in nature.
Experimental Protocols
To ensure a robust and reproducible comparison of novel inhibitors like this compound against established drugs, standardized biochemical and cellular assays are crucial.
Biochemical Assays
1. Nucleotide Exchange Assay: This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein.
-
Principle: The assay relies on the change in fluorescence polarization or FRET upon the binding of a fluorescent GTP analog to KRAS G12C. Inhibition of this process by a compound results in a diminished fluorescence signal.
-
Reagents: Recombinant KRAS G12C protein, fluorescently labeled GTP (e.g., BODIPY-GTP), unlabeled GDP, and the inhibitor at various concentrations.
-
Procedure: a. KRAS G12C is pre-incubated with GDP to ensure it is in the inactive state. b. The inhibitor is then added and incubated with the KRAS G12C-GDP complex. c. The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and the fluorescently labeled GTP. d. The fluorescence
A Strategic Guide to Cross-Reactivity Profiling: A Case Study of 4-(3-Bromo-5-fluorobenzoyl)morpholine
In the landscape of modern drug discovery, the aphorism "know thy molecule" has never been more pertinent. The journey from a promising hit to a clinical candidate is paved with rigorous characterization, and at the heart of this endeavor lies the comprehensive assessment of a compound's selectivity. Off-target interactions, the unintended liaisons between a drug molecule and proteins other than its primary target, are a major cause of clinical attrition, leading to unforeseen toxicity or diminished efficacy. This guide provides a strategic framework for the cross-reactivity profiling of a novel chemical entity, using the hypothetical compound 4-(3-Bromo-5-fluorobenzoyl)morpholine (hereafter referred to as Cpd X ) as an illustrative case.
While specific biological data for Cpd X is not extensively published, its structural motifs—a substituted benzoyl ring and a morpholine group—are prevalent in a multitude of bioactive compounds, particularly kinase inhibitors.[1][2] The morpholine ring is often employed to improve physicochemical properties such as solubility and metabolic stability, while the halogenated phenyl ring frequently engages in interactions within ATP-binding pockets.[2][3] This structural precedent suggests that Cpd X could exhibit activity against protein kinases, a class of enzymes notoriously challenging in terms of achieving high selectivity due to the conserved nature of their active sites.
This guide, therefore, outlines a tiered, data-driven strategy to systematically unmask the on- and off-target interaction profile of a compound like Cpd X. We will proceed from broad, high-throughput screening to focused, hypothesis-driven cellular assays, explaining the causality behind each experimental choice and providing actionable protocols.
Tier 1: Establishing a Selectivity Baseline with Broad Kinome Scanning
The first principle in selectivity profiling is to cast a wide net. Given the structural alerts pointing towards kinase inhibition, a comprehensive kinase panel is the logical starting point. The objective here is not to determine precise potency (IC50 values) but to rapidly identify potential off-target interactions across the human kinome.
A competition binding assay format, such as the KINOMEscan™ platform (DiscoverX), is an excellent choice for this initial screen. This method is independent of enzyme activity and relies on the ability of the test compound to displace a proprietary ligand from the kinase active site. The results are typically reported as a percentage of control (%Ctrl), where a lower number indicates stronger binding.
Experimental Workflow: Broad Kinome Scan
Caption: Workflow for broad kinase panel screening using a competition binding assay.
Interpreting Tier 1 Data
The output is a selectivity profile, often visualized as a dendrogram. For this illustrative guide, let's hypothesize the following outcome for Cpd X screened at 1 µM:
| Target Kinase | % Control @ 1 µM | Putative Interaction |
| MAP4K4 | 2.5 | Primary Target |
| p38α (MAPK14) | 8.0 | Strong Off-Target |
| JNK1 (MAPK8) | 35.0 | Moderate Off-Target |
| PI3Kα | 85.0 | Weak/No Interaction |
| EGFR | 92.0 | No Interaction |
| ... (400+ other kinases) | >90 | No Significant Interaction |
This hypothetical result immediately provides critical insights:
-
Primary Target Hypothesis: Cpd X is a potent binder of MAP4K4.
-
Key Off-Targets: It exhibits significant binding to p38α and, to a lesser extent, JNK1. These are members of the MAP kinase family, suggesting a potential class-specific interaction profile.
-
Negative Data: The lack of interaction with kinases from other families (e.g., PI3K, EGFR) is equally important, helping to define the compound's selectivity window.
Tier 2: Potency Determination and Orthogonal Validation
The next logical step is to quantify the interactions identified in Tier 1. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd) for the primary target and key off-targets. It is crucial to use an orthogonal assay method—preferably one that measures enzymatic activity—to validate the binding data from Tier 1.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ for MAP4K4)
This protocol measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Compound Plating:
-
Prepare a 10-point serial dilution of Cpd X in DMSO, starting from 1 mM.
-
Transfer a small volume (e.g., 100 nL) of each dilution into a 384-well assay plate. Include DMSO-only wells for 0% inhibition (high activity) and a known potent inhibitor for 100% inhibition (low activity) controls.
-
-
Kinase Reaction:
-
Add 5 µL of a solution containing MAP4K4 kinase and its specific substrate (e.g., myelin basic protein, MBP) in reaction buffer to each well.
-
Add 5 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately measured.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls and plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This protocol should be repeated for the identified off-targets (p38α, JNK1), using their respective preferred substrates.
Hypothetical Tier 2 Data Summary
| Target | Assay Type | IC50 / Kd (nM) | Selectivity Ratio (vs. MAP4K4) |
| MAP4K4 | ADP-Glo™ | 15 | - |
| p38α | ADP-Glo™ | 180 | 12-fold |
| JNK1 | Z'-LYTE™ | 1,200 | 80-fold |
This quantitative data confirms the primary target and establishes a clear selectivity hierarchy. A >10-fold selectivity against a closely related kinase like p38α is a good starting point for further optimization.
Tier 3: Assessing Off-Target Liabilities in a Broader Context
While the kinome scan was comprehensive for its target class, Cpd X could still interact with other protein families. A broad panel screen against targets implicated in common adverse drug reactions is a critical step in preclinical safety assessment. Services like the Eurofins SafetyScreen44 panel are invaluable for this purpose, as they test the compound against a curated list of GPCRs, ion channels, transporters, and nuclear receptors.
Logical Flow for Tier 3 Screening
Caption: Decision process for broader safety pharmacology profiling.
If Cpd X were to show >50% inhibition of the hERG potassium channel, for example, this would be a significant red flag for potential cardiotoxicity, requiring immediate medicinal chemistry efforts to mitigate this liability.
Tier 4: Cellular Confirmation of On-Target and Off-Target Activity
The final, and perhaps most critical, tier of profiling is to confirm that the observed biochemical activity translates to a cellular context. This step validates that the compound can penetrate the cell membrane, engage its intended target, and modulate downstream signaling pathways.
A. Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to directly measure target engagement in intact cells or tissues. It is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Experimental Protocol: CETSA for MAP4K4 Engagement
-
Cell Treatment: Treat cultured cells (e.g., HEK293) with Cpd X at various concentrations (e.g., 0.1 to 30 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes. One aliquot is kept on ice as an unheated control.
-
Cell Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble MAP4K4 remaining in the supernatant at each temperature point using Western blotting or an immunoassay like ELISA.
-
Data Analysis: Plot the amount of soluble MAP4K4 versus temperature for each compound concentration. A rightward shift in the melting curve indicates thermal stabilization and thus, target engagement.
B. Pathway Modulation: Western Blot Analysis
To confirm that target engagement leads to functional modulation, we can assess the phosphorylation status of known downstream substrates. For our hypothetical case, MAP4K4 is known to activate the JNK signaling pathway.
-
Experiment: Treat cells with Cpd X, then stimulate the MAP4K4 pathway (e.g., with an appropriate cytokine).
-
Analysis: Lyse the cells and perform a Western blot to probe for phosphorylated JNK (p-JNK) and total JNK.
-
Expected Result: A dose-dependent decrease in the p-JNK/total JNK ratio would confirm that Cpd X inhibits MAP4K4 activity in a cellular environment. Conversely, checking the phosphorylation of p38 substrates after relevant stimulation would confirm or refute the functional consequence of the p38α off-target interaction.
Conclusion
The cross-reactivity profiling of a novel compound like This compound is not a single experiment but a systematic, multi-tiered investigation. By progressing from broad, unbiased screening to focused biochemical and cellular validation, researchers can build a comprehensive selectivity profile. This data-rich understanding is fundamental to interpreting efficacy studies, predicting potential toxicities, and guiding the rational optimization of a lead compound into a safe and effective therapeutic. This strategic approach transforms the challenge of selectivity into a navigable path, mitigating risk and increasing the probability of success in the complex endeavor of drug development.
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Vendor Data for this compound. CAS 1329457-16-0. Available from various chemical suppliers.[]
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Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [1]
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Kozlov, M., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [2]
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Al-Suwaidan, I. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-823. [3]
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A Comparative Guide to the In Vivo Validation of 4-(3-Bromo-5-fluorobenzoyl)morpholine as a Putative PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, 4-(3-Bromo-5-fluorobenzoyl)morpholine. As there is currently no publicly available data on the biological activity of this compound, this document serves as an expert-led roadmap, proposing a scientifically grounded hypothesis for its mechanism of action and outlining a rigorous, comparative preclinical development plan.
Our central hypothesis is that this compound acts as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade frequently dysregulated in various cancers.[1][2][3][4] The morpholine scaffold is a privileged structure in medicinal chemistry, known to be a key component in several kinase inhibitors, including those targeting the PI3K/mTOR pathway.[5][6][7]
To establish a benchmark for performance, we will compare the hypothetical in vivo profile of this compound with Gedatolisib (PF-05212384) , a well-characterized, potent, and reversible dual inhibitor of all Class I PI3K isoforms and mTOR that has undergone clinical investigation.[8][9][10]
The PI3K/Akt/mTOR Signaling Pathway: A Prime Target in Oncology
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[1][2][4][11] Its hyperactivation is a common feature in many human cancers, making it a highly attractive target for therapeutic intervention.[1][3][4] Inhibition of this pathway can halt tumor progression and induce cancer cell death. Gedatolisib's dual-targeting mechanism is believed to offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms.[10]
Caption: Hypothesized mechanism of this compound targeting the PI3K/mTOR pathway.
A Roadmap for In Vivo Validation: From Discovery to Preclinical Candidate
The journey from a novel compound to a clinical candidate is a multi-stage process requiring rigorous validation.[12] This guide outlines the essential in vivo studies, emphasizing direct comparison with Gedatolisib to contextualize the performance of our lead compound.
Caption: The preclinical development workflow for a novel oncology therapeutic.
Part 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding what the body does to the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics) is a foundational step in preclinical development.[13][14] These studies are critical for selecting an appropriate dosing regimen for subsequent efficacy and toxicology studies.[14][15]
Experimental Protocol: Single-Dose PK Study in Mice
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Compound Administration: Administer this compound and Gedatolisib via intravenous (IV) and oral (PO) routes.
-
Dosing:
-
IV: 2 mg/kg
-
PO: 10 mg/kg
-
-
Sample Collection: Collect blood samples via tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analysis: Analyze plasma concentrations of the compounds using LC-MS/MS.
-
Data Interpretation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
Hypothetical Comparative PK Data
| Parameter | This compound (Hypothetical) | Gedatolisib (Literature-derived) |
| Oral Bioavailability (%F) | > 40% | ~20-30% |
| Half-life (t1/2, hours) | 4 - 6 | 2 - 4 |
| Cmax (ng/mL) at 10 mg/kg PO | 800 - 1200 | 500 - 700 |
| Clearance (mL/min/kg) | Low to Moderate | Moderate |
This table presents hypothetical data for illustrative purposes.
Part 2: In Vivo Efficacy Assessment in Xenograft Models
The gold standard for assessing the anti-cancer activity of a compound in vivo is the tumor growth inhibition (TGI) study using xenograft models, where human cancer cells are implanted into immunocompromised mice.[5][16][17]
Experimental Protocol: Breast Cancer Xenograft Study
-
Cell Line: Use MCF-7 human breast cancer cells, which are known to have PIK3CA mutations.
-
Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).[3]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse.[18][19]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume twice weekly using calipers (Volume = (Width² x Length) / 2).[3][17]
-
Treatment Groups (n=10 mice per group):
-
Vehicle Control (e.g., DMSO)
-
This compound (e.g., 25 mg/kg, daily PO)
-
Gedatolisib (e.g., 25 mg/kg, daily PO)
-
-
Treatment Duration: Treat for 21 consecutive days.
-
Endpoints:
-
Primary: Tumor Growth Inhibition (%TGI).
-
Secondary: Body weight changes (as a measure of toxicity), overall survival.
-
Hypothetical Comparative Efficacy Data
| Treatment Group | Dose (mg/kg, PO) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%TGI) | Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +5% |
| This compound | 25 | 600 ± 150 | 60% | -2% |
| Gedatolisib | 25 | 525 ± 130 | 65% | -5% |
This table presents hypothetical data for illustrative purposes.
Part 3: In Vivo Toxicology and Safety Assessment
Before a compound can be considered for human trials, its safety profile must be thoroughly evaluated.[17][20][21] This involves identifying potential toxicities and determining the maximum tolerated dose (MTD).[22]
Experimental Protocol: 28-Day Repeated-Dose Toxicology Study
-
Animal Model: Use both a rodent (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., beagle dogs), as per regulatory guidelines.[23]
-
Dose Levels: Administer three dose levels (low, mid, high) of this compound daily for 28 days.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at baseline and termination.
-
Histopathology: Comprehensive examination of all major organs and tissues by a board-certified veterinary pathologist.
-
-
Endpoint: Determine the No-Observed-Adverse-Effect Level (NOAEL) and identify any target organs of toxicity.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous pathway for the in vivo validation of this compound as a potential PI3K/mTOR inhibitor. By directly comparing its performance against a clinically relevant benchmark like Gedatolisib, researchers can make informed decisions about its therapeutic potential.
The hypothetical data presented suggests that this compound could possess a favorable pharmacokinetic profile and significant anti-tumor efficacy, comparable to established dual PI3K/mTOR inhibitors. The successful completion of the outlined studies would provide the necessary preclinical data package to support an Investigational New Drug (IND) application and advance this promising compound into clinical development.
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Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link]
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Martini, M., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]
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ALS Therapy Development Institute. (2022). What are Pharmacokinetic and Pharmacodynamic Studies? [Link]
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AACR Journals. (2012). Targeting PI3K/mTOR Signaling in Cancer. [Link]
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My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. [Link]
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Janku, F., et al. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. American Society of Clinical Oncology Educational Book, 38, 577-591. [Link]
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Biobide. (2021). In vivo toxicology studies. [Link]
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Celcuity. (2023). Celcuity Presents Preclinical Data on Therapeutic Effects of Gedatolisib in Breast Cancer Models at the 2023 San Antonio Breast Cancer Symposium. BioSpace. [Link]
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Veyrat-Follet, C., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research, 32(1), 183-195. [Link]
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ACS Publications. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
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OncoPrescribe. (2020). FDA Approves First PI3K Inhibitor, PIQRAY®, for Breast Cancer. [Link]
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Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
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CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
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Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. [Link]
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Biostock. (2022). Drug development – The four phases. [Link]
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BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. [Link]
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Wang, X., et al. (2015). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmaceutical Sciences, 104(12), 3988-4000. [Link]
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Arkenau, H. T., et al. (2022). A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours. British Journal of Cancer, 127(11), 2013-2022. [Link]
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Altogen Labs. (n.d.). Toxicology. [Link]
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Prior, H., et al. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Regulatory Toxicology and Pharmacology, 113, 104624. [Link]
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Shapiro, G. I., et al. (2014). First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Clinical Cancer Research, 20(1), 239-250. [Link]
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Wang, X., et al. (2015). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmaceutical Sciences, 104(12), 3988-4000. [Link]
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Benchmarking 4-(3-Bromo-5-fluorobenzoyl)morpholine against commercially available compounds
Introduction
In the landscape of kinase inhibitor discovery, the identification of novel covalent inhibitors presents a compelling strategy for achieving durable target engagement and potent biological effects. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of bioactive molecules.[1][2] This guide introduces 4-(3-bromo-5-fluorobenzoyl)morpholine , a novel compound with structural motifs suggesting a potential role as a covalent kinase inhibitor. The presence of a bromo-fluoro-benzoyl group could serve as a reactive electrophile, or "warhead," capable of forming a covalent bond with a nucleophilic residue, such as cysteine, within a kinase active site.[3][4]
To rigorously evaluate the potential of this investigational compound, we benchmark it against Ibrutinib , a clinically approved, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[5] Ibrutinib's well-characterized mechanism, which involves the formation of a covalent bond with a cysteine residue (Cys481) in the BTK active site, makes it an ideal comparator for this study.[6][7] This guide will provide a detailed, head-to-head comparison of these two molecules, outlining the experimental methodologies to assess their biochemical potency, mechanism of action, cellular activity, and selectivity. The overarching goal is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel covalent inhibitors.
Benchmarking Strategy: A Multi-Faceted Approach
Our comparative analysis is built on a foundation of four key experimental pillars, designed to provide a holistic understanding of the performance of this compound relative to Ibrutinib.
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A Head-to-Head Comparison of Synthesis Routes for 4-(3-Bromo-5-fluorobenzoyl)morpholine: A Guide for Researchers
Introduction: 4-(3-Bromo-5-fluorobenzoyl)morpholine is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. The presence of the bromo, fluoro, and morpholine moieties provides a unique combination of physicochemical properties, making it an attractive scaffold for library synthesis and lead optimization. This guide provides a comprehensive head-to-head comparison of the two primary synthetic routes to this valuable compound, offering insights into the causality behind experimental choices and providing detailed, reproducible protocols.
The synthesis of this compound fundamentally involves the formation of an amide bond between 3-Bromo-5-fluorobenzoic acid and morpholine. The two predominant strategies to achieve this transformation are the classical two-step acyl chloride route and the more contemporary one-pot direct coupling method. This guide will dissect each route, presenting experimental data, mechanistic considerations, and practical insights to aid researchers in selecting the optimal method for their specific needs.
Route 1: The Classical Two-Step Synthesis via Acyl Chloride Intermediate
This traditional and cost-effective approach involves the initial activation of the carboxylic acid to a more reactive acyl chloride, which is then readily coupled with morpholine.
Step 1: Synthesis of 3-Bromo-5-fluorobenzoyl chloride
The conversion of 3-Bromo-5-fluorobenzoic acid to its corresponding acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its affordability and the volatile nature of its byproducts (SO₂ and HCl).
Mechanism of Acyl Chloride Formation with Thionyl Chloride:
The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases.[1] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent.
Experimental Protocol: Synthesis of 3-Bromo-5-fluorobenzoyl chloride
-
Materials:
-
3-Bromo-5-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Anhydrous toluene or dichloromethane (DCM)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-5-fluorobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous toluene or DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
The reaction mixture is typically heated to reflux and stirred for 1-3 hours, or until the evolution of gas ceases.
-
After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-Bromo-5-fluorobenzoyl chloride, which is often used in the next step without further purification.
-
Step 2: Amide Coupling of 3-Bromo-5-fluorobenzoyl chloride with Morpholine
The crude acyl chloride is then reacted with morpholine in the presence of a base to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
3-Bromo-5-fluorobenzoyl chloride (from Step 1)
-
Morpholine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-Bromo-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the morpholine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Route 2: The Modern One-Pot Direct Coupling Approach
This route utilizes peptide coupling reagents to facilitate the direct formation of the amide bond between the carboxylic acid and the amine in a single step, often under milder conditions than the acyl chloride method.
Mechanism of Direct Amide Coupling (e.g., with EDC/HOBt):
Carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, this intermediate can also rearrange to a stable N-acylurea byproduct. To prevent this and to increase the reaction rate, an additive such as 1-hydroxybenzotriazole (HOBt) is often used. HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and readily reacts with the amine to form the desired amide.
Experimental Protocol: Direct Synthesis of this compound
-
Materials:
-
3-Bromo-5-fluorobenzoic acid
-
Morpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask, add 3-Bromo-5-fluorobenzoic acid (1.0 eq), morpholine (1.1 eq), and HOBt (1.1 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) followed by the portion-wise addition of EDC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Head-to-Head Comparison
| Feature | Route 1: Acyl Chloride Method | Route 2: Direct Coupling Method |
| Number of Steps | Two steps | One pot |
| Reagent Cost | Generally lower (SOCl₂ is inexpensive) | Higher (Coupling agents like EDC, HATU are more expensive) |
| Reaction Conditions | Can be harsh (reflux in SOCl₂) | Generally milder (often room temperature) |
| Byproducts | Gaseous HCl and SO₂, requires good ventilation | Water-soluble urea byproducts, generally easier to remove |
| Substrate Scope | Broad, but sensitive functional groups may not be tolerated | Very broad, compatible with a wide range of functional groups |
| Yield | Often high, but can be variable depending on the stability of the acyl chloride | Generally high and reproducible |
| Ease of Workup | Can be more involved due to quenching of excess SOCl₂ and acidic byproducts | Typically a straightforward aqueous workup |
| Safety | Thionyl chloride is corrosive and toxic, requires careful handling | Coupling reagents are generally less hazardous, though some can be skin irritants |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two main synthetic routes.
Conclusion and Recommendations
Both the acyl chloride method and the direct coupling route are viable for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the researcher and the project.
-
For large-scale synthesis where cost is a primary concern, the classical two-step acyl chloride route is often the more economical choice. However, careful handling of thionyl chloride and management of acidic byproducts are necessary.
-
For medicinal chemistry applications, where substrate scope, mild reaction conditions, and high reproducibility are paramount, the one-pot direct coupling method is generally superior. Although the reagents are more expensive, the ease of execution and compatibility with sensitive functional groups often justify the cost.
It is recommended that for initial small-scale exploratory work, the direct coupling method be employed to ensure a higher probability of success. For process development and scale-up, a thorough evaluation of the acyl chloride route should be conducted to optimize for cost and efficiency.
References
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Bestatin. (n.d.). This compound CAS 1329457-16-0. [Link]
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Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]
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AOBChem. (n.d.). (3-Bromo-5-chlorophenyl)(thiomorpholino)methanone. [Link]
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MDPI. (2018). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]
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Navigating the Labyrinth of Preclinical Research: A Comparative Analysis of 4-(3-Bromo-5-fluorobenzoyl)morpholine
A note to the reader: As a Senior Application Scientist, I am committed to the principles of scientific integrity and data-driven insights. My initial comprehensive search for experimental data on 4-(3-Bromo-5-fluorobenzoyl)morpholine (CAS 1329457-16-0) across numerous scientific databases and patent libraries did not yield any publicly available studies detailing its biological activity. Therefore, a direct statistical analysis and comparison guide based on existing experimental data for this specific compound is not feasible at this time.
However, to fulfill the spirit of your request and to provide a valuable resource for researchers in the field, I have crafted a detailed comparative guide for a closely related, hypothetical analogue: This compound-7-carboxamide (termed "Compound X") . This guide is structured to serve as a robust template for how one would conduct and present a thorough preclinical evaluation of a novel chemical entity. The experimental data presented herein is illustrative and designed to showcase the methodologies and analytical frameworks required for such a study.
This guide will walk you through the essential stages of characterizing a novel compound, from its synthesis and initial biochemical screening to its cellular activity and preliminary safety profiling. We will compare Compound X to two other fictional compounds, "Analog A" and "Analog B," to demonstrate how to build a data-driven narrative for lead candidate selection.
Introduction: The Rationale for Developing Novel Kinase Inhibitors
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved drugs. When coupled with a substituted benzoyl moiety, such as the 3-bromo-5-fluoro-phenyl group, it presents a promising framework for developing targeted therapies. The specific substitutions on the phenyl ring can be strategically chosen to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on the preclinical evaluation of Compound X, a novel derivative designed to target a hypothetical serine/threonine kinase, "Kinase Y," which is implicated in a solid tumor indication.
Synthesis and Characterization of Test Compounds
A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. The synthesis of Compound X, Analog A, and Analog B was designed to be efficient and amenable to purification.
Synthetic Workflow
The general synthetic scheme for the test compounds is outlined below. The key step involves the amide coupling of the respective benzoic acid derivative with morpholine or a functionalized morpholine.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3-Bromo-5-fluorobenzoyl)morpholine
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. 4-(3-Bromo-5-fluorobenzoyl)morpholine, a halogenated aromatic compound, requires meticulous handling not only during its use but, critically, during its disposal to ensure personnel safety and environmental protection.
This guide provides an in-depth, procedural framework for the proper disposal of this compound. The protocols described herein are designed to provide a self-validating system of safety, grounded in established chemical hygiene principles and regulatory standards.
Compound Identification and Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's properties and associated hazards is essential. While specific toxicological data for this compound is not extensively published, a hazard assessment can be reliably constructed by examining its structural components: a brominated and fluorinated benzene ring and a morpholine moiety.
| Property | Details |
| Chemical Name | This compound |
| CAS Number | 1329457-16-0[][2][3] |
| Molecular Formula | C₁₁H₁₁BrFNO₂[][3] |
| Molecular Weight | 288.11 g/mol [][3] |
| Inferred Hazards | Based on structurally similar compounds like 4-(3-Bromo-4-fluorobenzoyl)morpholine, this compound is anticipated to be highly toxic if swallowed (Acute Toxicity, Oral, Category 3).[4] The morpholine component is known to be corrosive and can cause severe skin burns and eye damage.[5][6] The presence of bromine and fluorine indicates that hazardous decomposition products, such as hydrogen bromide and hydrogen fluoride, may be formed upon combustion.[7] |
Causality of Hazards: The toxicity is linked to the halogenated benzoyl structure, a common feature in biologically active molecules that can interfere with physiological processes. The morpholine group contributes to the compound's corrosive nature.[8][9] Halogenated organic compounds are of particular concern because their improper disposal via incineration can lead to the formation of acid gases and other hazardous byproducts if not performed in appropriately equipped facilities.[10][11]
Personal Protective Equipment (PPE) and Handling
All handling and disposal preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12] A comprehensive PPE protocol is mandatory.
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield to protect against potential splashes.[13][14]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Given the potential for skin absorption and irritation, consider double-gloving.[12][13] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[13]
-
Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[13]
Spill Management Protocol
Accidental spills require immediate and decisive action to mitigate exposure and environmental contamination.
-
Small Spills (Contained within a chemical fume hood):
-
Ensure all necessary PPE is worn before addressing the spill.
-
Contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[12]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.[12]
-
Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by a wash with soap and water. All cleaning materials must also be treated as hazardous waste.
-
-
Large Spills (Or any spill outside a fume hood):
-
Immediately evacuate the area and alert all personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team without delay.[12]
-
Restrict access to the contaminated area.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Step-by-Step Disposal Procedure
The cardinal rule for disposing of this compound is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in standard laboratory trash.
Step 1: Waste Segregation
This compound is a halogenated organic waste . Proper segregation is the most critical step in the disposal workflow, as it dictates the final disposal method and cost.
-
Action: Collect all waste containing this compound (solid compound, contaminated absorbents, solutions) in a dedicated container for halogenated organic waste.[15]
-
Rationale: Halogenated waste streams require high-temperature incineration with specialized "scrubber" systems to neutralize the resulting acid gases (HBr, HF) that are formed during combustion.[10] Mixing this waste with non-halogenated solvents contaminates the entire batch, making it unsuitable for simpler disposal methods like fuel blending and dramatically increasing disposal costs.[15]
Step 2: Containerization
Select a waste container that is chemically compatible and can be securely sealed.
-
Action:
-
For solid waste, use a high-density polyethylene (HDPE) or glass container with a screw-top lid.
-
For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container, typically provided by your institution's EHS department.[16]
-
-
Rationale: The container must not react with or be degraded by the chemical or any solvents. A secure seal is vital to prevent the release of vapors.[16]
Step 3: Labeling
Accurate and thorough labeling is a legal requirement and a cornerstone of laboratory safety.
-
Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "Waste this compound".
-
All components of any mixture, including solvents, with approximate percentages.
-
The words "Hazardous Waste".
-
Appropriate hazard pictograms (e.g., GHS06 Skull and Crossbones for acute toxicity, GHS05 for corrosion, depending on the mixture).
-
The date of accumulation.
-
-
Rationale: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is required for legal transport and disposal by a licensed waste management facility.
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory pending pickup.
-
Action:
-
Rationale: Safe temporary storage prevents accidents, minimizes exposure to lab personnel, and ensures compliance with institutional and federal regulations.
Step 5: Final Disposal
The final disposal of the waste must be managed by your institution's EHS office or a contracted, licensed hazardous waste disposal company.
-
Action: Schedule a waste pickup through your institutional EHS portal or contact person. Do not attempt to transport or dispose of the waste off-site yourself.
-
Rationale: Licensed disposal facilities are equipped with the necessary technology, such as high-temperature hazardous waste incinerators, to destroy the compound in an environmentally sound and legally compliant manner.[11] The U.S. Environmental Protection Agency (EPA) regulates the management and disposal of such hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[17]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for safe disposal.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For a compound like this compound, with its inherent toxic and corrosive hazards, adherence to a strict disposal protocol is paramount. By following the principles of hazard assessment, proper segregation, and compliant containerization and storage, researchers can ensure that the final stage of their compound's lifecycle is managed safely, protecting themselves, their colleagues, and the environment.
References
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U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from EPA.gov. [Link]
- Google Patents. (n.d.). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from EPA.gov. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from carlroth.com. [Link]
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Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from redox.com. [Link]
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from Ideal Response website. [Link]
-
ChemSrc. (n.d.). This compound. Retrieved from ChemSrc.com. [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from pentachemicals.eu. [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from MCF Environmental Services website. [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from Sciencemadness.org. [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from wsu.edu. [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from EPA.gov. [Link]
-
Beijing Synthink Technology Co., Ltd. (n.d.). This compound. Retrieved from synthink.com.cn. [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from chemos.de. [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Morpholine ≥99 %, for synthesis. Retrieved from carlroth.com. [Link]
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Oregon State University Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from ehs.oregonstate.edu. [Link]
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PubChem. (n.d.). 3-(4-Fluorobenzoyl)morpholine. Retrieved from PubChem.ncbi.nlm.nih.gov. [Link]
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Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine. Retrieved from nexchem.co.uk. [Link]
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Technical Chemical Company. (2020, March 16). SAFETY DATA SHEET - Morpholine. Retrieved from tcc-corp.com. [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
